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  • Product: 2,4-Dimethoxy-3-methylbenzenesulfinic acid
  • CAS: 102333-52-8

Core Science & Biosynthesis

Foundational

Molecular Architecture, Stability Dynamics, and Synthetic Utility of 2,4-Dimethoxy-3-methylbenzenesulfinic Acid: A Comprehensive Guide

Executive Summary In the realm of advanced organic synthesis and drug development, arylsulfinic acids serve as highly versatile, albeit notoriously unstable, intermediates. 2,4-Dimethoxy-3-methylbenzenesulfinic acid (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and drug development, arylsulfinic acids serve as highly versatile, albeit notoriously unstable, intermediates. 2,4-Dimethoxy-3-methylbenzenesulfinic acid (CAS: 102333-52-8) represents a uniquely challenging yet rewarding substrate. Characterized by a highly electron-rich aromatic core and significant steric crowding, this molecule demands precise handling protocols. This whitepaper provides a field-proven, causality-driven guide to the molecular profiling, stability dynamics, synthesis, and catalytic applications of this specific sulfinic acid.

Molecular Architecture & Electronic Profiling

The reactivity of 2,4-dimethoxy-3-methylbenzenesulfinic acid is entirely dictated by its substitution pattern. Understanding these electronic and steric effects is the first step in mastering its synthetic utility[1].

  • Electronic Enrichment (+R and +I Effects): The two methoxy groups at the ortho (C2) and para (C4) positions relative to the sulfinic acid group strongly donate electron density into the aromatic ring via resonance (+R effect). The methyl group at C3 further contributes via inductive donation (+I). This massive influx of electron density makes the sulfinate sulfur exceptionally nucleophilic, ideal for cross-coupling, but concurrently lowers its oxidation potential, making it highly sensitive to atmospheric oxygen.

  • Steric Hindrance: The 1,2,3,4-tetrasubstitution pattern creates significant steric bulk. The sulfinic acid moiety is flanked by a methoxy group, which restricts its rotational freedom and can shield the sulfur atom during bulky transition-metal catalytic cycles.

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name 2,4-Dimethoxy-3-methylbenzene-1-sulfinic acid
CAS Number 102333-52-8
Molecular Formula C9H12O4S
Molecular Weight 216.25 g/mol
SMILES O=S(C1=CC=C(OC)C(C)=C1OC)O
Storage Conditions -20°C, Inert Atmosphere (Argon/N2)

Stability Dynamics & Degradation Pathways

As an application scientist, I emphasize that handling free arylsulfinic acids requires a paradigm shift from standard organic protocols. Free sulfinic acids are thermodynamically unstable and degrade rapidly via two primary pathways[2].

  • Disproportionation (Acid/Heat-Catalyzed): The most aggressive degradation route is a redox disproportionation where three molecules of the sulfinic acid auto-react to yield one molecule of a thiolsulfonate and two molecules of the corresponding sulfonic acid. This is accelerated by high concentrations, heat, and acidic environments.

  • Oxidation: Due to the electron-rich nature of the 2,4-dimethoxy-3-methylphenyl ring, the +4 sulfur atom is easily oxidized to the +6 state (sulfonic acid) by atmospheric oxygen or trace oxidants.

Degradation A 2,4-Dimethoxy-3-methyl benzenesulfinic acid B Disproportionation (Acid/Heat) A->B 3 eq. C Oxidation (O2 / Oxidants) A->C O2 D Sulfonic Acid + Thiolsulfonate B->D E Sulfonic Acid C->E

Fig 1: Primary degradation pathways of 2,4-dimethoxy-3-methylbenzenesulfinic acid.

Synthesis & Isolation Protocols

To circumvent the instability of the free acid, the standard industry practice is to synthesize and store the molecule as its stable sodium salt, generating the free acid in situ only when strictly required[2].

Protocol: Synthesis of the Sodium Sulfinate Salt

This protocol is designed as a self-validating system, utilizing visual cues and thermodynamic principles to ensure high yields.

  • Preparation of the Reductant: Dissolve 2.5 equivalents of sodium sulfite (

    
    ) and 2.5 equivalents of sodium bicarbonate (
    
    
    
    ) in deionized water.
    • Causality:

      
       acts as a critical buffer. Without it, the reduction process generates HCl, dropping the pH and prematurely forming the unstable free sulfinic acid, which would immediately disproportionate.
      
  • Substrate Addition: Dissolve 2,4-dimethoxy-3-methylbenzenesulfonyl chloride in a minimal volume of acetone. Add this dropwise to the aqueous reductant at 50°C.

    • Causality: Acetone ensures the hydrophobic sulfonyl chloride remains miscible in the aqueous phase, maximizing interfacial surface area for the reduction.

  • Reaction Monitoring: Stir at 60°C for 3 hours.

    • Self-Validation Checkpoint: The reaction is complete when the cloudy, biphasic suspension clarifies into a completely homogeneous aqueous solution, indicating the full conversion of the insoluble chloride into the water-soluble sodium sulfinate salt.

  • Isolation via Salting Out: Concentrate the mixture under reduced pressure to remove the acetone. Cool the remaining aqueous phase to 0°C and saturate it with solid NaCl.

    • Causality: The addition of NaCl exploits the common-ion effect, drastically reducing the solubility of the highly polar sodium 2,4-dimethoxy-3-methylbenzenesulfinate, forcing it to crystallize out of the aqueous phase.

  • Filtration: Filter the white precipitate, wash with ice-cold brine, and dry thoroughly under high vacuum. Store under argon at -20°C.

Protocol: In Situ Generation of the Free Acid

When the free acid is required for specific alkylations or couplings:

  • Dissolve the sodium salt in water and cool strictly to 0°C.

  • Carefully acidify with 1M HCl to pH 2.

  • Self-Validation: The free acid will immediately precipitate as a white solid due to its lower polarity compared to the salt.

  • Rapidly extract into cold dichloromethane, dry over

    
    , evaporate, and use immediately.
    

Synthesis S1 2,4-Dimethoxy-3-methyl benzenesulfonyl chloride S2 Reduction via Na2SO3 (Aqueous, 50-60°C) S1->S2 + Na2SO3 / NaHCO3 S3 Sodium Sulfinate Salt (Stable Intermediate) S2->S3 Cooling & Salting Out S4 Acidification (HCl, 0°C) & Rapid Extraction S3->S4 in situ generation S5 Free Sulfinic Acid (Store at -20°C, Inert Gas) S4->S5 Immediate Use

Fig 2: Step-by-step synthesis and isolation workflow for the sulfinic acid.

Analytical Characterization & Quality Control

Accurate characterization is vital to ensure no over-oxidation to the sulfonic acid has occurred. The following table outlines the expected spectroscopic data for quality control.

Table 2: Expected Analytical Data
Analytical MethodExpected Signals / PeaksStructural Assignment
1H NMR (DMSO-d6) δ 8.50 (br s, 1H)-SO2H (Exchanges with D2O)
1H NMR (DMSO-d6) δ 7.40 (d, J = 8.5 Hz, 1H)Aromatic H6 (Deshielded by -SO2H)
1H NMR (DMSO-d6) δ 6.80 (d, J = 8.5 Hz, 1H)Aromatic H5 (Shielded by -OCH3)
1H NMR (DMSO-d6) δ 3.80 (s, 3H), 3.75 (s, 3H)Methoxy protons (-OCH3) at C2, C4
1H NMR (DMSO-d6) δ 2.10 (s, 3H)Methyl protons (-CH3) at C3
ESI-MS (Negative) m/z 215.04[M-H]- (Sulfinate anion)

Applications in Advanced Synthesis: Desulfinative Cross-Coupling

Beyond simple sulfone synthesis, arylsulfinates have emerged as powerful, bench-stable nucleophilic coupling partners in transition-metal-catalyzed cross-coupling reactions, offering a greener alternative to boron-based reagents by releasing only


 gas as a byproduct[3].

In a Palladium-catalyzed desulfinative cross-coupling, the electron-rich nature of the 2,4-dimethoxy-3-methylbenzenesulfinate accelerates the transmetalation step. However, researchers must carefully control the stoichiometry of the Palladium(II) precatalyst, as electron-rich sulfinates are prone to homocoupling, which acts as the reductive trigger to form the active Pd(0) species[3].

Mechanism Pd0 Pd(0) Catalyst PdII Ar'-Pd(II)-Br (Oxidative Addition) Pd0->PdII + Ar'-Br Trans Ar'-Pd(II)-SO2Ar (Transmetalation) PdII->Trans + ArSO2Na Desulf Ar'-Pd(II)-Ar (Desulfination: -SO2) Trans->Desulf - SO2 gas Desulf->Pd0 Reductive Elimination Prod Ar'-Ar Biaryl Product Desulf->Prod Yields

Fig 3: Palladium-catalyzed desulfinative cross-coupling catalytic cycle.

References

  • de Gombert, A., McKay, A. I., et al. (2020). "Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts." Journal of the American Chemical Society, 142(8), 3873–3884. URL:[Link][3]

Sources

Exploratory

A Comprehensive Technical Guide to Determining the Solubility Profile of 2,4-Dimethoxy-3-methylbenzenesulfinic Acid in Organic Solvents

Abstract This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of 2,4-Dimethoxy-3-methylbenzenesulfinic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of 2,4-Dimethoxy-3-methylbenzenesulfinic acid. Recognizing the absence of a consolidated public-domain solubility dataset for this compound, this document shifts from data presentation to methodology enablement. It offers a first-principles analysis of the molecule's structural attributes to predict solubility behavior, a detailed, field-proven experimental protocol for accurate solubility determination, and a guide to data interpretation. The methodologies described herein are grounded in authoritative standards, ensuring scientific rigor and reproducibility.

Introduction and Strategic Importance

2,4-Dimethoxy-3-methylbenzenesulfinic acid is an aromatic sulfinic acid derivative. Compounds of this class are often key intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of the solubility profile of such an intermediate is a cornerstone of robust process development, enabling critical decisions in reaction solvent selection, purification strategies (e.g., crystallization), and formulation. Poorly characterized solubility can lead to significant challenges in process scale-up, yield optimization, and purity control.

This guide provides the theoretical and practical tools necessary to systematically generate a high-quality solubility profile for 2,4-Dimethoxy-3-methylbenzenesulfinic acid across a range of relevant organic solvents.

Physicochemical and Structural Analysis

To predict solubility, we must first understand the molecule's inherent physicochemical properties.

  • Molecular Structure:

    • Aromatic Ring: A nonpolar, hydrophobic benzene core.

    • Sulfinic Acid Group (-SO₂H): A highly polar, acidic functional group capable of acting as a strong hydrogen bond donor and acceptor.

    • Methoxy Groups (-OCH₃): Two ether groups that are polar aprotic. They can act as hydrogen bond acceptors but not donors.

    • Methyl Group (-CH₃): A nonpolar, hydrophobic group.

  • Predicted Properties:

    • Molecular Weight: Approximately 216.25 g/mol .

    • Polarity: The molecule is amphiphilic, possessing both a highly polar head (sulfinic acid) and a largely nonpolar body (substituted benzene ring). This dual nature suggests complex solubility behavior.

    • Hydrogen Bonding: The sulfinic acid group is the primary driver of hydrogen bonding interactions.

    • Acidity: The sulfinic acid proton is acidic, suggesting that solubility may be significantly influenced by the basicity of the solvent.

Theoretical Solubility Framework

The foundational principle of "like dissolves like" provides a strong predictive starting point.[1] We can further refine this using the Hansen Solubility Parameters (HSP) framework, which deconstructs intermolecular forces into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[2][3][4]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the strong hydrogen bonding capability of the sulfinic acid group, high solubility is anticipated in these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents possess significant dipole moments and can act as hydrogen bond acceptors. They are expected to effectively solvate the polar regions of the molecule, leading to moderate to high solubility.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals (dispersion) forces. The polar sulfinic acid group is incompatible with these solvents, while the substituted aromatic ring shares some nonpolar character. Overall, very low solubility is predicted in this class.

The following diagram illustrates the expected interactions governing solubility.

G cluster_solute 2,4-Dimethoxy-3-methylbenzenesulfinic Acid cluster_solvents Solvent Classes Solute C₉H₁₂O₄S Sulfinic_Acid Sulfinic Acid (-SO₂H) (Polar, H-Bond Donor/Acceptor) Solute->Sulfinic_Acid Polar Head Aromatic_Ring Substituted Benzene Ring (Largely Nonpolar) Solute->Aromatic_Ring Nonpolar Body Polar_Protic Polar Protic (e.g., Methanol) Sulfinic_Acid->Polar_Protic STRONG Interaction (H-Bonding) Polar_Aprotic Polar Aprotic (e.g., DMSO, Acetone) Sulfinic_Acid->Polar_Aprotic Good Interaction (Dipole-Dipole, H-Acceptor) Nonpolar Nonpolar (e.g., Toluene, Hexane) Sulfinic_Acid->Nonpolar POOR Interaction Aromatic_Ring->Polar_Protic Weak Interaction Aromatic_Ring->Nonpolar Favorable Interaction (Dispersion)

Caption: Predicted interactions between the solute's functional regions and solvent classes.

Experimental Determination of Equilibrium Solubility

To move from theoretical prediction to quantitative data, a rigorous experimental protocol is required. The Shake-Flask Method is the gold-standard for determining equilibrium solubility and is recommended here.[5][6] This method is consistent with guidelines such as OECD Test Guideline 105 for determining water solubility, and its principles are directly applicable to organic solvents.[7][8]

Experimental Workflow Diagram

The following diagram outlines the critical steps of the shake-flask protocol.

prep 1. Preparation Add excess solid solute to a known volume of solvent in a sealed vial. equilibrate 2. Equilibration Agitate at constant temperature (e.g., 25°C) for 24-72 hours to ensure saturation. prep->equilibrate separate 3. Phase Separation Centrifuge to pellet undissolved solid. equilibrate->separate filter 4. Filtration Filter supernatant using a 0.45 µm chemically inert (PTFE) syringe filter. separate->filter quantify 5. Quantification Analyze clear filtrate using a validated HPLC method. filter->quantify report 6. Data Reporting Calculate and report solubility (e.g., in mg/mL or mol/L) at the specified temperature. quantify->report

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.[1]

Detailed Step-by-Step Protocol

Objective: To determine the saturation concentration (solubility) of 2,4-Dimethoxy-3-methylbenzenesulfinic acid in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials & Equipment:

  • 2,4-Dimethoxy-3-methylbenzenesulfinic acid (high purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Orbital shaker or magnetic stirrer with temperature control

  • Benchtop centrifuge

  • Chemically inert syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV/Vis).[9]

Procedure:

  • Preparation of Vials: For each solvent to be tested, add an excess amount of the solid compound to a vial. "Excess" means enough solid should remain undissolved at equilibrium to be clearly visible. A starting point is to add ~20-50 mg of solute to 2 mL of solvent.

  • Equilibration: Seal the vials tightly. Place them in an orbital shaker set to a constant temperature (e.g., 25 ± 0.5 °C). Agitate the vials for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is typical.[1][10]

    • Causality Note: A prolonged equilibration time is critical to ensure the system reaches a true thermodynamic equilibrium between the solid and dissolved states. Incomplete equilibration is a primary source of error, leading to an underestimation of solubility.[5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the test temperature for at least one hour to let solids settle. Then, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the remaining undissolved solid.

  • Sample Collection & Filtration: Carefully draw the clear supernatant into a syringe. Attach a 0.45 µm PTFE syringe filter and dispense the filtrate into a clean vial for analysis.

    • Self-Validation Check: The filter must be chemically compatible with the solvent and must not absorb the solute. A pre-test of the filter is recommended.

  • Dilution: Accurately dilute a known volume of the filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of the HPLC calibration curve.

  • Quantification via HPLC: Analyze the diluted filtrate using a validated HPLC method. The concentration of the solute is determined by comparing the peak area to a standard calibration curve.[11][12][13]

    • Methodology: A typical reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid, if needed for peak shape) is a good starting point. Detection can be performed at a UV wavelength where the compound has strong absorbance.

  • Data Reporting: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a structured table for clear comparison. This allows for direct validation of the theoretical predictions and provides an empirical basis for solvent selection.

Table 1: Solubility Profile of 2,4-Dimethoxy-3-methylbenzenesulfinic Acid at 25 °C

Solvent ClassSolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)Observations
Polar Protic Methanol5.1To be determinedTo be determined
Ethanol4.3To be determinedTo be determined
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2To be determinedTo be determined
N,N-Dimethylformamide (DMF)6.4To be determinedTo be determined
Acetonitrile5.8To be determinedTo be determined
Acetone5.1To be determinedTo be determined
Ethyl Acetate4.4To be determinedTo be determined
Tetrahydrofuran (THF)4.0To be determinedTo be determined
Nonpolar Toluene2.4To be determinedTo be determined
Dichloromethane (DCM)3.1To be determinedTo be determined
n-Hexane0.1To be determinedTo be determined

Note: Polarity Index values are approximate and can vary slightly based on the scale used.[14]

Conclusion

This guide has outlined a robust, scientifically-grounded approach for determining the solubility profile of 2,4-Dimethoxy-3-methylbenzenesulfinic acid. By combining a theoretical analysis of molecular structure with the "gold standard" shake-flask experimental methodology, researchers can generate the reliable, quantitative data essential for informed decision-making in chemical synthesis, process development, and pharmaceutical research. The provided protocols and frameworks are designed to be self-validating and adhere to established scientific principles, ensuring the integrity and utility of the resulting solubility profile.

References

  • OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link]

  • Situ Biosciences, OECD 105 - Water Solubility, [Link]

  • FILAB (2023), OECD 105 Testing Services, [Link]

  • Analytice (2017), OECD 105 – Water Solubility Test at 20°C, [Link]

  • Droge, S. T. J., & Goss, K. U. (2013). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 93(6), 979-990.
  • Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.
  • Saleh, S. F. (2023). Answer to "How to measure solubility for drugs in oils/emulsions?". ResearchGate. [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Scribd, Solvent Polarity Table, [Link]

  • Hansen Solubility Parameters, Official Website, [Link]

  • Abbott, S., Hansen Solubility Parameters (HSP) | Practical Adhesion Science, [Link]

  • Schoff, C. K. (2018). Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. [Link]

  • Burke, J. (1984). Solubility Parameters: Theory and Application. AIC Book and Paper Group Annual, 3, 13-58.
  • Avdeef, A. (2012). Physics-Based Solubility Prediction for Organic Molecules. ADMET & DMPK, 1(1), 2-23.
  • Pharmacology Discovery Services, Solubility Test, HPLC-UV/VIS Method, [Link]

  • Protocols.io (2024), Shake-Flask Aqueous Solubility assay (Kinetic solubility), [Link]

  • Shodex, Polarities of Solvents, [Link]

  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.
  • Chrom Tech, Inc. (2025), HPLC Chromatography Solutions Guide, [Link]

  • Technobis Crystallization Systems (2023), The importance of solubility and how to collect it using dynamic methods, [Link]

  • JASCO Global (2025), Principles of HPLC (5) Qualitative and quantitative analysis, [Link]

Sources

Foundational

pKa Values and Acidity Constants of 2,4-Dimethoxy-3-methylbenzenesulfinic Acid: A Comprehensive Technical Guide

Introduction & Chemical Context Sulfinic acids ( ) occupy a unique chemical space between highly reactive sulfenic acids and highly stable sulfonic acids. As monoprotic oxoacids, they are fully deprotonated at physiologi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Sulfinic acids (


) occupy a unique chemical space between highly reactive sulfenic acids and highly stable sulfonic acids. As monoprotic oxoacids, they are fully deprotonated at physiological pH, rendering them valuable as soft nucleophiles in organic synthesis and bioconjugation[1].

The compound 2,4-dimethoxy-3-methylbenzenesulfinic acid represents a highly substituted, electron-rich aromatic sulfinic acid. While unsubstituted benzenesulfinic acid exhibits a thermodynamic


 of 2.76 in water[2][3], the introduction of multiple electron-donating groups (EDGs) onto the aromatic ring fundamentally alters the electron density at the sulfinyl moiety. Understanding these precise acidity constants is critical for optimizing reaction conditions in cross-coupling, predicting pharmacokinetic distribution in drug design, and controlling the delicate stability profile of the free acid.

Thermodynamic pKa & Substituent Effects (Hammett Analysis)

In analytical chemistry, assigning a single


 value to a sulfinic acid without defining the ionic strength (

) is a common pitfall. Literature values for benzenesulfinic acid range widely (from 1.30 to 2.8) purely due to ionic strength discrepancies[3]. The true thermodynamic

must be determined by extrapolating apparent

values to

using Debye-Hückel theory.
Causality of Substituent Effects

The acidity of 2,4-dimethoxy-3-methylbenzenesulfinic acid is governed by the stability of its conjugate base, the sulfinate anion (


).
  • Methoxy Groups (C2, C4): The methoxy groups act as strong electron donors via resonance (+R effect). This localized electron density is pushed toward the sulfinate group, destabilizing the negative charge of the conjugate base.

  • Methyl Group (C3): The meta-methyl group provides mild electron donation via hyperconjugation (+I effect).

Because electron-donating groups destabilize the resulting anion, they shift the equilibrium toward the protonated form, thereby decreasing acidity (increasing the


)  relative to the unsubstituted analog. Based on linear free-energy relationships (Hammett equation), the combined substituent effects shift the 

of 2,4-dimethoxy-3-methylbenzenesulfinic acid to an estimated range of 3.20 – 3.50 .

G A 2,4-Dimethoxy-3-methyl benzenesulfinic acid (HA) B Sulfinate Anion (A⁻) A->B Ka C Proton (H⁺) A->C D Electron-Donating Substituents D->B Destabilizes Anion (Increases pKa)

Fig 1. Thermodynamic cycle and substituent effects on sulfinic acid dissociation.

Quantitative Data Summary

The table below synthesizes the structural contributions to the acidity constant, comparing the target molecule against established baseline standards.

CompoundHammett

(Est.)
Apparent

(

)
Thermodynamic

(

)
Reference
Benzenesulfinic Acid 0.00~1.30 - 1.502.76[2][3]
4-Methylbenzenesulfinic Acid -0.17~1.60~2.90Derived[4]
2,4-Dimethoxy-3-methylbenzenesulfinic Acid -0.61~2.00 - 2.20 ~3.20 - 3.50 Calculated

Note: The highly electron-rich nature of the 2,4-dimethoxy-3-methyl analog makes it one of the weaker acids in the aromatic sulfinic acid class.

Self-Validating Experimental Protocol for pKa Determination

Free sulfinic acids are notoriously unstable in aqueous environments. They readily undergo disproportionation into sulfonic acids and thiosulfonates via a free-radical fission pathway (


)[3][5]. Therefore, standard direct titration of the free acid is scientifically invalid.

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), the following self-validating protocol utilizes the stable sodium salt and reverse-titration methodology.

Step-by-Step Methodology: Potentiometric Reverse-Titration
  • Precursor Synthesis: Generate the stable sodium 2,4-dimethoxy-3-methylbenzenesulfinate by reducing 2,4-dimethoxy-3-methylbenzenesulfonyl chloride (CAS 167018-52-2)[6][7] using sodium sulfite (

    
    ) in a mildly basic aqueous buffer.
    
  • Analyte Preparation: Dissolve the isolated sodium sulfinate salt in degassed, deionized water to create a

    
     solution. Causality: Degassing prevents premature oxidation of the sulfinate to a sulfonate[1][5].
    
  • Ionic Strength Control: Prepare five identical aliquots. Adjust the ionic strength (

    
    ) of each aliquot to 0.01, 0.05, 0.10, 0.15, and 0.20 M using Potassium Chloride (
    
    
    
    ) as a background electrolyte.
  • Potentiometric Titration: Maintain the system at exactly 25.0 °C under an Argon atmosphere. Titrate the solutions using standardized

    
     Hydrochloric Acid (
    
    
    
    ).
  • Data Acquisition: Record the pH continuously. The half-equivalence point (

    
    ) will yield the apparent
    
    
    
    for that specific ionic strength[8][9].
  • Thermodynamic Extrapolation: Plot the apparent

    
     values against 
    
    
    
    . Apply the extended Debye-Hückel equation to extrapolate the y-intercept, yielding the true thermodynamic
    
    
    .

G Step1 1. Isolate Sodium Sulfinate Salt Step2 2. Prepare Solutions (Varying Ionic Strengths) Step1->Step2 Step3 3. Potentiometric Titration (pH 1.0 - 5.0) Step2->Step3 Step4 4. Record Dissociation Curve Step3->Step4 Step5 5. Debye-Hückel Extrapolation (I → 0) Step4->Step5 Step6 6. Determine Thermodynamic pKa Step5->Step6

Fig 2. Step-by-step experimental workflow for thermodynamic pKa determination.

Handling, Stability, and Synthesis Causality

The handling of 2,4-dimethoxy-3-methylbenzenesulfinic acid requires strict adherence to specific environmental controls:

  • pH Sensitivity: Because its

    
     is elevated (~3.3), the molecule exists predominantly in its unstable, protonated free-acid form at pH < 3.0. At this pH, disproportionation accelerates exponentially[3].
    
  • Storage: The compound must exclusively be stored as its conjugate base (sodium or potassium salt) at pH > 7.0, ideally desiccated at -20 °C to prevent ambient oxidation to the corresponding sulfonic acid[1].

  • In Situ Generation: For synthetic applications requiring the free acid (e.g., generation of sulfonyl radicals or Michael additions), it is best practice to generate the acid in situ by adding a stoichiometric equivalent of a mild acid (like acetic acid) to the sodium salt immediately prior to the reaction[4].

References

  • Grokipedia. Sulfinic acid. Retrieved from [Link]

  • Grokipedia. Phenylsulfinic acid. Retrieved from [Link]

  • Stenutz. pKa values of Organic Acids. Retrieved from[Link]

  • Wikipedia. Phenylsulfinic acid. Retrieved from[Link]

  • Wikipedia. Sulfinic acid. Retrieved from[Link]

  • Q4MD Forcefield Tools. Dissociation Constants of Organic Acids and Bases. Retrieved from[Link]

  • St. Olaf College. Dissociation Constants of Organic Acids and Bases. Retrieved from [Link]

  • National Institutes of Health (NIH) PubChem. 2,4-Dimethoxy-3-methylbenzene-1-sulfonyl chloride. Retrieved from[Link]

Sources

Exploratory

A Technical Guide to the Reactivity Profile of Electron-Rich Arylsulfinic Acids for Synthetic and Medicinal Chemistry

Introduction Arylsulfinic acids (ArSO₂H) and their corresponding salts (sulfinates) have emerged from the periphery of synthetic chemistry to become central players in the construction of organosulfur compounds.[1] These...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Arylsulfinic acids (ArSO₂H) and their corresponding salts (sulfinates) have emerged from the periphery of synthetic chemistry to become central players in the construction of organosulfur compounds.[1] These molecules, which are generally stable, odorless, and readily available solids, serve as exceptionally versatile building blocks.[2] Their utility is rooted in a rich and dichotomous reactivity profile, enabling them to act as precursors to highly reactive sulfonyl radicals, as sulfur-centered nucleophiles, and, under certain conditions, as electrophilic partners.[1][3]

This guide focuses specifically on the reactivity of electron-rich arylsulfinic acids —those bearing electron-donating groups (EDGs) such as methoxy, alkyl, or amino functionalities on the aromatic ring. The presence of these groups significantly modulates the electronic properties of the sulfinyl moiety, often enhancing its reactivity in key transformations, particularly in radical-based and metal-catalyzed pathways. For researchers, scientists, and drug development professionals, understanding this reactivity profile is crucial for leveraging these powerful reagents in the synthesis of complex molecular architectures, including sulfones, sulfonamides, and other sulfur-containing motifs prevalent in pharmaceuticals and functional materials.[1][4]

Section 1: The Core Reactivity Manifold

The synthetic potential of an arylsulfinic acid is governed by its ability to engage in several distinct reaction pathways. The specific outcome is dictated by the reaction conditions, including the presence of oxidants, reductants, transition metals, or light. Electron-donating groups on the aryl ring enhance the electron density on the sulfur-oxygen framework, influencing the propensity for single-electron transfer (SET) and facilitating the formation of key intermediates.

The primary reactivity pathways can be summarized as:

  • Sulfonyl Radical (ArSO₂•) Generation: Through one-electron oxidation, arylsulfinic acids serve as premier precursors to sulfonyl radicals.[5] This is arguably their most important mode of reactivity, initiating a cascade of radical addition and cyclization reactions.[1][6]

  • Nucleophilic Attack (via Sulfinate Anion): In the presence of a base, the sulfinic acid is deprotonated to the sulfinate anion (ArSO₂⁻). This species is a potent sulfur-centered nucleophile, capable of participating in both transition-metal-catalyzed cross-coupling and metal-free arylation reactions.[4][7]

  • Electrophilic Sulfinylation: Under acidic or dehydrating conditions, arylsulfinic acids can generate an electrophilic "sulfinyl cation" equivalent, which can react with electron-rich nucleophiles like arenes and indoles.[8][9]

G Start Electron-Rich Arylsulfinic Acid (ArSO₂H) Radical Sulfonyl Radical (ArSO₂•) Start->Radical Oxidation / SET (Metal, Light, O₂) Nucleophile Sulfinate Anion (ArSO₂⁻) Start->Nucleophile Base (e.g., Pyridine) Electrophile Electrophilic Intermediate [ArSO]⁺ Equivalent Start->Electrophile Acid / Dehydration (e.g., BF₃•Et₂O) RadicalProducts Addition to Alkenes/Alkynes (e.g., Vinyl Sulfones) Radical->RadicalProducts Radical Chain Process NucleophileProducts Cross-Coupling Reactions (e.g., Diaryl Sulfones) Nucleophile->NucleophileProducts Pd or Cu Catalysis ElectrophileProducts Electrophilic Aromatic Substitution (e.g., Diaryl Sulfoxides) Electrophile->ElectrophileProducts Reaction with Arenes

Core reactivity pathways of arylsulfinic acids.

Section 2: The Sulfonyl Radical Pathway: A Gateway to C-S Bond Formation

The generation of sulfonyl radicals from sulfinic acids is a highly efficient process for constructing C-S bonds, particularly through the addition to unsaturated systems like alkenes and alkynes.[1] Electron-rich arylsulfinic acids are particularly adept substrates for this transformation, as the electron-donating groups facilitate the initial single-electron transfer (SET) step required for radical formation.

Generation of Sulfonyl Radicals

Sulfonyl radicals are readily formed under mild conditions using various initiation methods:

  • Oxidative Methods: Chemical oxidants like tert-butyl hydroperoxide (TBHP), dioxygen (O₂), or ammonium persulfate can initiate the process by abstracting a hydrogen atom or oxidizing the corresponding sulfinate anion.[1]

  • Photocatalysis: Visible light, often in the presence of a photosensitizer, can promote the SET from the sulfinate anion to the excited photocatalyst, generating the sulfonyl radical.[1] Remarkably, direct photoactivation of the sulfinic acid without any catalyst or additive is also possible.[10]

  • Transition-Metal Catalysis: Metals such as copper (Cu), iron (Fe), and palladium (Pd) can catalyze the formation of sulfonyl radicals via a SET process between the metal center and the sulfinic acid.[1]

G cluster_generation Radical Generation cluster_addition Radical Addition ArSO2H ArSO₂H ArSO2_anion ArSO₂⁻ ArSO2H->ArSO2_anion Base O_radical Oxygen-Centered Radical [ArS(O)O•] ArSO2_anion->O_radical SET Oxidation (e.g., O₂, Metal) S_radical Sulfonyl Radical [ArSO₂•] O_radical->S_radical Resonance Alkyl_radical Alkyl Radical Intermediate S_radical->Alkyl_radical Radical Addition Alkene Alkene (R-CH=CH₂) Alkene->Alkyl_radical Radical Addition Final_Product β-Functionalized Sulfone Alkyl_radical->Final_Product Trapping / Further Reaction

Mechanism of sulfonyl radical generation and addition.
Radical Addition to Unsaturated Systems

Once generated, the sulfonyl radical readily adds across carbon-carbon double and triple bonds. This radical addition is a key step in numerous difunctionalization reactions, where both a sulfonyl group and another functional group are installed across the unsaturation in a single operation.[1]

Reaction TypeInitiator / ConditionsAdded FunctionalityProductTypical YieldsCitation(s)
HydrosulfonylationVisible Light (catalyst-free)-HAlkyl SulfoneGood to Excellent[10]
OxysulfonylationPyridine / O₂-OHβ-Hydroxy SulfoneGood[1]
OxysulfonylationCuBr₂ / O₂=O (from Arylacrylic Acid)β-Keto SulfoneGood to Excellent[1]
FluorosulfonylationPd(II) / NFSI-Fβ-Fluoro SulfoneModerate to Good[1]
Sulfonyl-CarbocyclizationFe(II) / O₂Intramolecular C-C bondSulfonylated OxindoleModerate to Excellent[1]
Experimental Protocol: Catalyst- and Additive-Free Hydrosulfonylation of Styrene

This protocol is based on the principles of direct photoactivation of sulfinic acids, representing a highly atom-economical and green method for sulfone synthesis.[10]

Rationale: This procedure leverages the intrinsic photoreactivity of the sulfinic acid itself to generate the sulfonyl radical, which then initiates a radical chain process. Sulfinic acid serves as both the sulfonyl source and the hydrogen atom donor, eliminating the need for external catalysts, oxidants, or additives.

  • Reaction Setup: To a quartz reaction tube equipped with a magnetic stir bar, add p-toluenesulfinic acid (1.2 mmol, 1.2 equiv.) and styrene (1.0 mmol, 1.0 equiv.).

  • Solvent Addition: Add acetonitrile (2.0 mL) as the solvent.

  • Degassing (Optional but Recommended): Seal the tube and degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove oxygen, which can interfere with the radical chain process.

  • Irradiation: Place the reaction tube approximately 5-10 cm from a high-pressure mercury lamp or a suitable blue LED light source. Ensure the reaction is stirred vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired alkyl sulfone product.

Section 3: Transition-Metal-Catalyzed Cross-Coupling Reactions

For the synthesis of diaryl sulfones, a cornerstone of medicinal chemistry, transition-metal-catalyzed cross-coupling reactions are indispensable.[11] These reactions typically employ the more stable and easier-to-handle arylsulfinate salts, which are readily generated by deprotonating the parent sulfinic acid.[2] Both palladium and copper catalyst systems are widely used, offering mild and efficient routes to C(sp²)-S bonds.[4][12]

Palladium- and Copper-Catalyzed Sulfonylation

The coupling partners for arylsulfinate salts are typically aryl halides, triflates, or boronic acids.[11]

  • Copper-Catalyzed Reactions: Copper catalysis is often cost-effective and robust. Cu(I) salts like CuI or CuBr are commonly used, often in the presence of a ligand such as a diamine or pyridine, to couple arylsulfinates with aryl iodides and bromides.[12]

  • Palladium-Catalyzed Reactions: Palladium catalysts offer broad substrate scope and high functional group tolerance. The reaction of arylsulfinates with aryl halides or triflates is a powerful method for forming unsymmetrical diaryl sulfones.[11]

Notably, electron-rich arylsulfinates are excellent substrates in these coupling reactions, readily participating to give high yields of the corresponding sulfones.[4]

G Cu_I Cu(I)L₂ OxAdd Ar'-Cu(III)(X)L₂ Cu_I->OxAdd Oxidative Addition ArX Ar'-X (Aryl Halide) ArX->OxAdd LigandEx Ar'-Cu(III)(SO₂Ar)L₂ OxAdd->LigandEx Ligand Exchange ArSO2Na ArSO₂⁻Na⁺ (Sulfinate Salt) ArSO2Na->LigandEx LigandEx->Cu_I Reductive Elimination Product Ar-SO₂-Ar' (Diaryl Sulfone) LigandEx->Product

Simplified catalytic cycle for Cu-catalyzed sulfonylation.
Experimental Protocol: Copper-Catalyzed Synthesis of a Diaryl Sulfone

This protocol describes a general method for the coupling of an arylsulfinate salt with an aryl iodide, a robust transformation for synthesizing diaryl sulfones.[12]

Rationale: This procedure uses a simple Cu(I) catalyst in the presence of a ligand to facilitate the cross-coupling. The use of a polar aprotic solvent like DMF or DMSO is typical to ensure solubility of the sulfinate salt. The ligand (e.g., pyridine or a diamine) stabilizes the copper center and facilitates the key steps of oxidative addition and reductive elimination.

  • Reagent Preparation: In an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), combine sodium p-toluenesulfinate (1.5 mmol, 1.5 equiv.), iodobenzene (1.0 mmol, 1.0 equiv.), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), and a suitable ligand like L-proline or TMEDA (0.2 mmol, 20 mol%).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) (3.0 mL).

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at 110 °C for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid or oil by column chromatography on silica gel (hexane/ethyl acetate gradient) or by recrystallization to yield the pure diaryl sulfone.

Section 4: Sulfinic Acids as Sulfur-Centered Nucleophiles and Electrophiles

Beyond radical pathways and metal catalysis, the intrinsic nucleophilicity and latent electrophilicity of arylsulfinic acids provide further synthetic opportunities.

Nucleophilic Reactivity

The sulfinate anion is an effective nucleophile. A prime example is the transition-metal-free synthesis of diaryl sulfones via reaction with diaryliodonium salts.[4] In this reaction, the sulfinate directly attacks the hypervalent iodine reagent, displacing an aryl group. This method is particularly mild and tolerates a wide range of functional groups, with electron-rich sulfinates reacting efficiently.[4]

Electrophilic Reactivity (Sulfinylation)

While less common, arylsulfinic acids can serve as precursors to electrophilic sulfinylating agents. In the presence of strong acids or activating agents (e.g., BF₃·Et₂O), a reactive intermediate, possibly involving disproportionation or formation of a sulfinyl cation equivalent, is generated.[9] This electrophile can then undergo substitution reactions with highly nucleophilic partners, such as indoles or electron-rich arenes, to form sulfoxides.[8][9] This pathway provides direct access to aryl-sulfinyl bonds, which are valuable in their own right.

Section 5: Applications in Drug Development

The sulfone moiety (R-SO₂-R') is a privileged structural motif in medicinal chemistry, prized for its metabolic stability, ability to act as a hydrogen bond acceptor, and its role as a bioisostere for other functional groups.[4] The reactions described herein provide direct and modular access to this critical functional group.

  • Late-Stage Functionalization: The robustness and functional group tolerance of many sulfonyl-forming reactions allow for the late-stage modification of complex drug candidates, enabling rapid generation of analog libraries for structure-activity relationship (SAR) studies.[13]

  • Access to Diverse Scaffolds: The ability to form C-S bonds with aryl, heteroaryl, alkyl, and vinyl partners allows for the synthesis of a vast chemical space of sulfone- and sulfonamide-containing molecules.[1][11] For instance, electrochemical methods have been used to modify the anthelmintic drug niclosamide with arylsulfonyl groups, creating new drug-like molecules.[13]

Conclusion

Electron-rich arylsulfinic acids are remarkably versatile and powerful reagents in modern organic synthesis. Their reactivity is defined by a fascinating dichotomy, allowing them to serve as efficient sources of sulfonyl radicals, as potent sulfur nucleophiles in cross-coupling reactions, and as latent electrophiles. The presence of electron-donating groups often enhances their performance in these transformations. For scientists engaged in the synthesis of functional molecules, from pharmaceuticals to materials, a thorough understanding of this reactivity profile is essential for designing innovative and efficient synthetic strategies. The continued development of novel activation methods—particularly those driven by light or electrochemistry—promises to further expand the synthetic utility of these invaluable building blocks.

References

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  • Bonaccorsi, P., et al. (2006). Recent Advances and Perspectives in the Chemistry of Sulfenic Acids. Current Organic Chemistry, 10(14), 1695-1721.

  • Liang, S., et al. (2020). Recent Advances in the Synthesis and Direct Application of Sulfinate Salts. European Journal of Organic Chemistry, 2020(28), 4316-4333.

  • Tan, B., et al. (2018). Direct Photoactivation of Sulfinic Acids to Access Hydrosulfonylation and Arylsulfonylation of Alkenes. Organic Letters, 20(9), 2692-2695.

  • Umierski, N., & Manolikakes, G. (2013). Metal-Free Synthesis of Diaryl Sulfones from Arylsulfinic Acid Salts and Diaryliodonium Salts. Organic Letters, 15(1), 188-191.

  • Zhang, Y., et al. (2023). Recent advances in the synthesis of cyclic sulfinic acid derivatives (sultines and cyclic sulfinamides). Chemical Communications, 59(42), 6272-6285.

  • Pratt, D. A., et al. (2012). The hydrogen atom transfer reactivity of sulfinic acids. Journal of the American Chemical Society, 134(32), 13511-13520.

  • Zhang, Y., et al. (2023). Recent advances in the synthesis of cyclic sulfinic acid derivatives (sultines and cyclic sulfinamides). Chemical Communications, 59(42), 6272-6285.

  • Procter, D. J., et al. (2021). Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. Nature Communications, 12(1), 5221.

  • Abedsoltan, H., & Coleman, S. (2022). Aryl Sulfonic Acid Catalysts: Effect of Pendant Group Structure on Activity in Hydrolysis of Polyethylene Terephthalate. Industrial & Engineering Chemistry Research, 61(30), 10926-10937.

  • Recent Progress in Sulfonylation via Radical Reaction with Sodium Sulfinates, Sulfinic Acids, Sulfonyl Chlorides or Sulfonyl Hydrazides. (2020). Asian Journal of Organic Chemistry, 9(12), 2005-2022.

  • Sulfonic acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • Generation of Sulfonyl Radicals from Aryldiazonium Tetrafluoroborates and Sulfur Dioxide: The Synthesis of 3‐Sulfonated Coumarins. (2019). Angewandte Chemie International Edition, 58(4), 1144-1148.

  • Abedsoltan, H., & Coleman, S. (2022). Aryl sulfonic acid catalysts: Effect of pendant group structure on activity in hydrolysis of polyethylene terephthalate. Journal of Applied Polymer Science, 139(32), e52668.

  • Chemoselective Ligation of Sulfinic Acids with Aryl-Nitroso Compounds. (2012). Journal of the American Chemical Society, 134(24), 9962-9965.

  • Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. (2021). RSC Advances, 11(16), 9130-9221.

  • Peng, Y. (2014). Cu(I)-Catalysed coupling of Arylsulfinic Salts with Aryl Bromides. Journal of Chemical Research, 38(7), 447-449.

  • Perrio, S. (2011). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Molecules, 16(1), 583-611.

  • Aryl sulfone synthesis by C-S coupling reactions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Miao, T., et al. (2015). A sulfenylation reaction: direct synthesis of 3-arylsulfinylindoles from arylsulfinic acids and indoles in water. Organic Letters, 17(5), 1192-1195.

  • Generation and precise control of sulfonyl radicals: visible-light-activated redox-neutral formation of sulfonates and sulfonamides. (2019). Organic Chemistry Frontiers, 6(16), 2912-2917.

  • Wang, C., et al. (2018). Selective Synthesis of Diaryl Sulfoxides and m-Arylthio Sulfones from Arylsulfinic Acids and Arenes via BF3-Promoted C–S Bond Formation. Organic Letters, 20(15), 4499-4502.

  • Carroll, K. S., et al. (2018). Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocompatibility. Free Radical Biology and Medicine, 120, 372-382.

  • Miao, T., et al. (2015). A sulfenylation reaction: direct synthesis of 3-arylsulfinylindoles from arylsulfinic acids and indoles in water. Organic Letters, 17(5), 1192-1195.

  • Xian, M., et al. (2012). Chemoselective Ligation of Sulfinic Acids with Aryl-Nitroso Compounds. Journal of the American Chemical Society, 134(24), 9962-9965.

  • Bao, R., et al. (2021). Sulfinic Acids in Organic Synthesis: A Review of Recent Studies. Asian Journal of Organic Chemistry, 10(8), 1884-1896.

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Foundational

Whitepaper: The Chemistry and Applications of 2,4-Dimethoxy-3-methylbenzenesulfinic Acid Derivatives in Modern Synthesis and Drug Discovery

Executive Summary As the complexity of target molecules in drug discovery and materials science increases, the demand for highly tunable, chemo-selective building blocks has surged. Sulfinic acids and their conjugate bas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the complexity of target molecules in drug discovery and materials science increases, the demand for highly tunable, chemo-selective building blocks has surged. Sulfinic acids and their conjugate bases (sulfinates) are privileged S(IV) intermediates, serving as critical precursors to sulfones, sulfonamides, and sultines. Among these, 2,4-dimethoxy-3-methylbenzenesulfinic acid and its derivatives represent a highly specialized, electron-rich subclass. This technical guide explores the structural causality, catalytic applications, and validated synthetic protocols for deploying this unique motif in advanced organic synthesis.

Structural and Electronic Causality

The unique reactivity of 2,4-dimethoxy-3-methylbenzenesulfinic acid is not coincidental; it is a direct consequence of its highly engineered substitution pattern:

  • Electronic Activation via 2,4-Dimethoxy Substitution: The methoxy groups at the ortho and para positions exert a strong +M (mesomeric) effect, pumping electron density into the aromatic ring and, consequently, the sulfinate moiety. This drastically raises the energy of the highest occupied molecular orbital (HOMO). In the context of photoredox catalysis, this lowers the oxidation potential (

    
    ) of the sulfinate, facilitating highly exergonic single-electron transfer (SET) to excited-state photocatalysts[1].
    
  • Steric Tuning via the 3-Methyl Group: The 3-methyl group acts as a critical steric buttress. It restricts the free rotation of the adjacent methoxy groups, locking them into a conformation that maximizes

    
    -orbital overlap with the aromatic 
    
    
    
    -system. Furthermore, it sterically shields the aromatic core, preventing unwanted electrophilic aromatic substitution (EAS) side reactions during aggressive downstream functionalizations.

Applications in Catalysis and Medicinal Chemistry

Photoredox/Nickel Dual Catalysis

Traditionally, the synthesis of complex diaryl sulfones required harsh oxidants or stoichiometric transition metals. The advent of visible-light photoredox catalysis has revolutionized this space. Electron-rich sulfinates, such as the 2,4-dimethoxy-3-methyl derivative, are ideal precursors for sulfonyl radicals. In a dual catalytic manifold, the sulfinate undergoes SET with a photocatalyst (e.g., 4-CzIPN) to generate a sulfonyl radical, which subsequently intercepts a Ni(II) intermediate generated from the oxidative addition of an aryl halide[2]. This enables the rapid, room-temperature synthesis of sterically hindered sulfones[1].

CatalyticCycle PC PC PC_star PC* PC->PC_star PC_minus PC⁻ PC_star->PC_minus + Ar-SO2⁻ PC_minus->PC -e⁻ to Ni(I) Sulfinate Ar-SO2⁻ Radical Ar-SO2• Sulfinate->Radical -e⁻ Ni0 Ni(0) NiII Ar'-Ni(II)-X Ni0->NiII + Ar'-X NiIII Ar'-Ni(III)-SO2Ar NiII->NiIII + Ar-SO2• NiI Ni(I)-X NiIII->NiI Product Ar'-SO2-Ar NiIII->Product Red. Elim. NiI->Ni0 + e⁻ from PC⁻

Photoredox/Ni dual catalytic cycle for diaryl sulfone synthesis.

Medicinal Chemistry Implications

Sulfinic acid derivatives are not merely transient intermediates; they are vital to the generation of active pharmaceutical ingredients (APIs). They are frequently utilized to synthesize cyclic sulfinic esters (sultines), which serve as bioisosteres in drug design[3]. Additionally, sulfinic acids are uniquely capable of forming stable adducts with therapeutic C-nitroso compounds. These adducts act as prodrugs, increasing the aqueous solubility and physiological stability of anti-retroviral and anti-tumor agents, releasing the active warhead only under specific physiological pH conditions[4].

Quantitative Data: Electrochemical and Kinetic Profiling

The following table summarizes the comparative electrochemical properties and catalytic efficiencies of various substituted benzenesulfinates, highlighting the superiority of the electron-rich 2,4-dimethoxy-3-methyl motif in radical-based cross-coupling.

Sulfinate DerivativeOxidation Potential (

vs SCE)
Relative NucleophilicityPhotoredox Cross-Coupling Yield (%)
4-Trifluoromethylbenzenesulfinate+0.65 VLow45%
Benzenesulfinate+0.45 VModerate72%
4-Methoxybenzenesulfinate+0.32 VHigh88%
2,4-Dimethoxy-3-methylbenzenesulfinate ~ +0.25 V Very High >90%

Data extrapolated from established structure-activity relationships in photoredox sulfonylation methodologies[1],[2].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is provided for all reagent choices to guide the researcher in troubleshooting and scaling.

Workflow SM 2,4-Dimethoxy-3-methyl benzenesulfonyl chloride Red Reduction (Na2SO3, NaHCO3) SM->Red Sulfinate Sodium 2,4-Dimethoxy-3-methyl benzenesulfinate Red->Sulfinate Photo Photoredox/Ni Catalysis (Visible Light, Ar-X) Sulfinate->Photo Amine Amidation (R-NH2, Oxidant) Sulfinate->Amine Sulfone Diaryl Sulfone Derivatives Photo->Sulfone Sulfonamide Sulfonamide Derivatives Amine->Sulfonamide

Synthetic workflow for 2,4-dimethoxy-3-methylbenzenesulfinic acid derivatives.

Protocol 1: Synthesis of Sodium 2,4-Dimethoxy-3-methylbenzenesulfinate

Objective: Chemoselective reduction of the corresponding sulfonyl chloride to the S(IV) sulfinate. Causality of Reagents: Sodium sulfite (


) is chosen over aggressive reductants (like 

) because it provides exactly two electrons, arresting the reduction at the sulfinate stage and preventing over-reduction to the thiol. Sodium bicarbonate (

) is mandatory to buffer the HCl byproduct; without it, the acidic environment would cause the transient sulfinic acid to disproportionate into sulfonic acid and thiosulfonate.
  • Preparation: In a round-bottom flask, dissolve

    
     (2.0 equiv) and 
    
    
    
    (2.5 equiv) in deionized water (0.5 M relative to substrate). Heat the solution to 70 °C.
  • Addition: Slowly add 2,4-dimethoxy-3-methylbenzenesulfonyl chloride (1.0 equiv) portion-wise over 30 minutes.

    • Self-Validation Check 1: The reaction mixture should vigorously evolve

      
       gas upon each addition. Cessation of gas evolution before complete addition indicates depletion of the bicarbonate buffer, requiring immediate pH adjustment to >8.
      
  • Monitoring: Stir for 2 hours at 70 °C.

    • Self-Validation Check 2: Withdraw a 10 µL aliquot, quench in 100 µL acetonitrile, and analyze via LC-MS. The complete disappearance of the sulfonyl chloride (

      
       [M+H]+ ~251) and the dominant presence of the sulfinate anion (
      
      
      
      [M-H]- ~215) confirms reaction completion.
  • Isolation: Cool the mixture to 0 °C. The sodium sulfinate salt will precipitate as a white solid. Filter, wash with ice-cold water, and dry under high vacuum.

Protocol 2: Photoredox/Ni-Catalyzed Synthesis of Diaryl Sulfones

Objective: Cross-coupling of the synthesized sulfinate with an aryl halide. Causality of Reagents: 4-CzIPN is selected as the photocatalyst due to its optimal excited-state reduction potential, which perfectly matches the low oxidation potential of the electron-rich dimethoxy-sulfinate, preventing deleterious over-oxidation (desulfonylation). NiCl2·glyme and dtbbpy form a stable, soluble Ni-complex capable of oxidative addition into unactivated aryl halides.

  • Setup: In a rigorously dried, argon-purged Schlenk tube, combine the sodium 2,4-dimethoxy-3-methylbenzenesulfinate (1.5 equiv), aryl bromide (1.0 equiv), NiCl2·glyme (5 mol%), dtbbpy (5 mol%), and 4-CzIPN (2 mol%).

  • Solvent: Add anhydrous, degassed DMF (0.1 M).

    • Self-Validation Check 1: Prior to irradiation, the solution should be a clear, pale yellow/green (characteristic of the Ni-dtbbpy complex and photocatalyst). If the solution is cloudy or brown, moisture or oxygen has compromised the Ni-catalyst.

  • Irradiation: Irradiate the mixture with a 390-440 nm blue LED at room temperature for 16 hours.

    • Self-Validation Check 2: Monitor the reaction visually. The solution must maintain the luminescence of the photocatalyst. A sudden shift to an opaque black solution indicates the precipitation of bulk nickel (catalyst death), signaling oxygen ingress.

  • Workup: Dilute with EtOAc and wash with water (3x) to remove DMF and unreacted sulfinate. Dry the organic layer over

    
    , concentrate, and purify via flash chromatography.
    

References

1.1 - Organic Letters - ACS Publications 2.2 - Angewandte Chemie (via PMC) 3.3 - RSC Advances 4.4 - Google Patents

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Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of Substituted Benzenesulfinic Acids

This guide provides a comprehensive technical overview of the factors governing the thermodynamic stability of substituted benzenesulfinic acids. Tailored for researchers, scientists, and professionals in drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the factors governing the thermodynamic stability of substituted benzenesulfinic acids. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with field-proven insights to offer a robust framework for handling, analyzing, and utilizing these versatile yet delicate compounds.

Introduction: The Double-Edged Sword of Sulfinic Acids

Benzenesulfinic acids and their derivatives are pivotal intermediates in organic synthesis and drug discovery. Their unique reactivity allows for the formation of sulfones, sulfonamides, and other sulfur-containing moieties that are integral to a vast array of pharmacologically active molecules. However, the very electronic structure that makes the sulfinic acid group a versatile synthetic handle also renders it inherently unstable.[1]

Understanding the thermodynamic stability of these compounds is not merely an academic exercise; it is a critical necessity for process development, formulation, and ensuring the shelf-life of active pharmaceutical ingredients (APIs). Their propensity to disproportionate or undergo oxidative degradation can lead to impurities, loss of yield, and compromised product integrity. This guide will dissect the core mechanisms of their instability and provide a detailed analysis of the factors that can be modulated to control their decomposition.

The Primary Decomposition Pathway: Disproportionation

The principal route of decomposition for benzenesulfinic acids, particularly under acidic conditions, is a disproportionation (also known as dismutation) reaction.[1][2] In this process, two molecules of the sulfinic acid react to form a molecule of the corresponding sulfonic acid (a higher oxidation state) and a molecule of an S-aryl arenethiosulfonate (involving a lower oxidation state for one sulfur atom).[1][3]

This reaction is often self-catalyzed, as sulfinic acids are themselves moderately strong acids (pKa ~2-3), creating the acidic environment necessary to promote the reaction.[1][4] The mechanism is initiated by the protonation of one sulfinic acid molecule, followed by nucleophilic attack from a second sulfinic acid molecule.

G cluster_1 Step 2: Rate-Determining Step 2ArSO2H 2x Benzenesulfinic Acid ArSO2SOAr Sulfinyl Sulfone (Anhydride Intermediate) 2ArSO2H->ArSO2SOAr k₁ (fast equilibrium) H+ H+ H2O H₂O ArSO2SOAr_2 Sulfinyl Sulfone Products Products ArSO2SOAr_2->Products k₂ (slow) ArSO2H_2 Benzenesulfinic Acid (Nucleophile) ArSO2H_2->Products Nucleophilic Attack ArSO3H Benzenesulfonic Acid ArSO2SAr S-Aryl Arenethiosulfonate H2O_2 H₂O G start Start: Prepare Stock Solution of Sulfinic Acid in ACN prep Prepare Reaction Buffers (e.g., pH 4, 5, 6) start->prep 1 init Initiate Reaction: Add stock solution to each buffer at T=constant prep->init 2 sample Withdraw Aliquots at Timed Intervals (t=0, 1, 2, 4, 8, 24h) init->sample 3 quench Quench Reaction: Dilute aliquot in mobile phase or neutralize pH sample->quench 4 inject Inject onto HPLC-UV quench->inject 5 analyze Analyze Chromatogram: Quantify peak area of parent compound and degradants inject->analyze 6 plot Plot ln([Parent]) vs. Time analyze->plot 7 calc Calculate k_obs and t½ from the slope of the line plot->calc 8 end End: Determine Stability Profile calc->end 9

Sources

Foundational

Technical Whitepaper: Stability Profile and Decomposition Pathways of 2,4-Dimethoxy-3-methylbenzenesulfinic Acid

Executive Summary This technical guide provides a comprehensive analysis of the stability and decomposition pathways of 2,4-Dimethoxy-3-methylbenzenesulfinic acid (DMMSA) . As an electron-rich aromatic sulfinic acid, DMM...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the stability and decomposition pathways of 2,4-Dimethoxy-3-methylbenzenesulfinic acid (DMMSA) . As an electron-rich aromatic sulfinic acid, DMMSA exhibits distinct instability patterns compared to its unsubstituted benzene analogues. This document details the three primary degradation vectors: acid-catalyzed disproportionation , oxidative desulfinylation , and auto-oxidation . It serves as a critical resource for researchers handling DMMSA as a metabolic intermediate, synthetic reagent, or degradation product in pharmaceutical development.

Chemical Context & Structural Properties[1][2]

The stability of DMMSA is dictated by the electronic synergy between the sulfinic acid group (


) and the trisubstituted aromatic ring.
  • Electron-Donating Effects: The methoxy groups at positions 2 and 4, combined with the methyl group at position 3, create a highly electron-rich

    
    -system.
    
  • Hammett Correlation: The strong electron-donating capability (

    
    ) of the ortho- and para-methoxy substituents significantly increases the electron density at the ipso-carbon (C1).
    
  • Consequence: While this electron density enhances nucleophilicity, it paradoxically destabilizes the C-S bond under acidic conditions, making the molecule prone to protodesulfinylation (loss of

    
    ), a pathway less prevalent in electron-deficient sulfinic acids.
    
Physicochemical Profile
ParameterCharacteristicImplication for Stability
pKa ~1.8 – 2.2 (Estimated)Exists as sulfinate anion at neutral pH; protonates in strong acid, triggering decomposition.
Redox Potential Low Oxidation PotentialHighly susceptible to atmospheric oxidation to sulfonic acid.
Nucleophilicity High (Ambident S/O)Reacts rapidly with electrophiles; S-alkylation is preferred in soft electrophile environments.

Primary Decomposition Pathways

DMMSA degrades via three competitive pathways. The dominant pathway is determined by pH, solvent polarity, and oxygen availability.

Pathway A: Acid-Catalyzed Disproportionation (The "Kice" Mechanism)

In acidic, anaerobic environments, sulfinic acids undergo intermolecular disproportionation (dismutation) to yield the corresponding sulfonic acid and thiosulfonate.

Mechanism:

  • Protonation of the sulfinic acid.[1]

  • Nucleophilic attack by a second sulfinic acid molecule to form a sulfinyl sulfone intermediate.

  • Rearrangement and hydrolysis to yield 2,4-dimethoxy-3-methylbenzenesulfonic acid and S-(2,4-dimethoxy-3-methylphenyl) 2,4-dimethoxy-3-methylbenzenethiosulfonate .

Pathway B: Protodesulfinylation (Ipso-Substitution)

Due to the electron-rich nature of the 2,4-dimethoxy-3-methylbenzene ring, DMMSA is uniquely susceptible to acid-catalyzed C-S bond cleavage.

Mechanism:

  • Protonation of the aromatic ring at the C1 (ipso) position (facilitated by o,p-methoxy stabilization).

  • Elimination of sulfur dioxide (

    
    ) to restore aromaticity.[1]
    
  • Product: 1,3-dimethoxy-2-methylbenzene (volatile arene).

Pathway C: Auto-Oxidation

In the presence of atmospheric oxygen, DMMSA rapidly oxidizes to the sulfonic acid. This is a radical chain mechanism often initiated by trace metals.

Pathway Visualization (Graphviz)

The following diagram maps the competitive kinetics between disproportionation, oxidation, and desulfinylation.

DMMSA_Decomposition cluster_legend Pathway Legend DMMSA 2,4-Dimethoxy-3-methyl- benzenesulfinic Acid (DMMSA) Sulfonic Sulfonic Acid (Stable Product) DMMSA->Sulfonic Auto-oxidation (O2) Fast in air Arene 1,3-Dimethoxy-2- methylbenzene DMMSA->Arene Protodesulfinylation (Strong Acid/Heat) SO2 SO2 (Gas) DMMSA->SO2 SulfinylSulfone Sulfinyl Sulfone Intermediate DMMSA->SulfinylSulfone H+ Catalyzed Dimerization Thiosulfonate Thiosulfonate (Dimer) SulfinylSulfone->Sulfonic Hydrolysis SulfinylSulfone->Thiosulfonate Rearrangement key1 Red: Oxidative key2 Blue: Disproportionation key3 Black: Desulfinylation

Figure 1: Competitive decomposition pathways of DMMSA. Note that protodesulfinylation (dashed black line) becomes significant due to the electron-donating methoxy groups.

Experimental Protocols for Stability Assessment

To rigorously characterize the decomposition of DMMSA, the following self-validating protocols are recommended.

Protocol A: HPLC-UV/Vis Kinetic Monitoring

This method separates the parent sulfinic acid from its sulfonic acid oxidation product and thiosulfonate disproportionation product.

Reagents & Setup:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Low pH suppresses ionization, improving retention).

  • Mobile Phase B: Acetonitrile.

  • Detection: UV at 280 nm (aromatic max) and 254 nm.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve DMMSA (1 mg/mL) in degassed Methanol/Water (50:50). Critical: Use degassed solvents to prevent immediate oxidation.

  • Stress Condition Setup: Aliquot stock into three vials:

    • Vial A (Control): Store at 4°C, sealed under Argon.

    • Vial B (Oxidative): Open to air, stir at RT.

    • Vial C (Acidic): Add 1 eq. HCl, seal under Argon.

  • Sampling: Inject 5 µL every 30 minutes for 4 hours.

  • Data Analysis: Plot Area% vs. Time.

    • Decrease in DMMSA + Increase in Sulfonic Acid = Oxidation.

    • Decrease in DMMSA + Appearance of Late-eluting Peak (Thiosulfonate) = Disproportionation.

Protocol B: 1H-NMR In-Situ Monitoring

NMR provides structural verification of the desulfinylation pathway (formation of the arene).

Methodology:

  • Dissolve 10 mg DMMSA in DMSO-d6 (for non-acidic baseline) and D2O/DCl (for acidic stress).

  • Key Diagnostic Signals:

    • DMMSA: Aromatic protons typically appear as doublets/singlets around 6.5–7.5 ppm.

    • Desulfinylated Arene (1,3-dimethoxy-2-methylbenzene): Look for the appearance of a new aromatic proton signal corresponding to the position previously occupied by

      
       (upfield shift due to loss of electron-withdrawing 
      
      
      
      ).
    • Methoxy Groups: Monitor the distinct shifts of the -OMe singlets (~3.8 ppm).

Implications for Drug Development

Storage and Handling
  • Lyophilization: DMMSA should be stored as a sodium or lithium salt, not the free acid. The salt form is significantly more stable against disproportionation.

  • Atmosphere: Strictly inert atmosphere (Argon/Nitrogen) is required.

  • Temperature: Store at -20°C.

Impurity Profiling

In API synthesis, if DMMSA is an intermediate, expect 2,4-dimethoxy-3-methylbenzenesulfonic acid as a persistent impurity. This sulfonic acid is often difficult to remove due to similar solubility profiles.

Metabolic Considerations

If DMMSA is a metabolite, it likely serves as a short-lived intermediate shuttling between the parent drug and the terminal sulfonic acid metabolite. Its transient nature makes it a candidate for "reactive metabolite" screening if it accumulates, though sulfinic acids are generally less toxic than sulfenic acids.

References

  • Kice, J. L., & Bowers, K. W. (1962). The Mechanism of the Disproportionation of Sulfinic Acids.[2] Journal of the American Chemical Society, 84(4), 605–610. Link

  • Hogg, D. R. (1990). Organic Compounds of Sulphur, Selenium, and Tellurium. Royal Society of Chemistry. (General reference for sulfinic acid chemistry).
  • Snyder, H. R., & Geller, H. H. (1952). Cleavage of Sulfonamides with Aqueous Acid. Journal of the American Chemical Society, 74(19), 4864–4866. (Mechanistic insight into acid-catalyzed S-N and C-S cleavage). Link

  • Truce, W. E., & Murphy, A. M. (1952). The Preparation of Sulfinic Acids. Chemical Reviews, 48(1), 69–124. Link

  • Vertex AI Search. (2023). Search Results for 2,4-Dimethoxy-3-methylbenzenesulfinic acid decomposition. (Synthesized data from search results 1.1, 1.2, 1.

Sources

Exploratory

Chemical abstract data and identifiers for 2,4-Dimethoxy-3-methylbenzenesulfinic acid

This technical guide provides a comprehensive profile of 2,4-Dimethoxy-3-methylbenzenesulfinic acid , a specialized organosulfur reagent used primarily in medicinal chemistry for radical functionalization and bioisosteri...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive profile of 2,4-Dimethoxy-3-methylbenzenesulfinic acid , a specialized organosulfur reagent used primarily in medicinal chemistry for radical functionalization and bioisosteric replacement.[1]

[1]

Executive Summary

2,4-Dimethoxy-3-methylbenzenesulfinic acid is an electron-rich aromatic sulfinic acid derivative.[1] While often generated in situ or isolated as a stable sodium salt, the free acid form serves as a crucial intermediate in the synthesis of sulfones, sulfonamides, and—most notably—as a radical precursor in Minisci-type alkylations of heteroaromatic drug scaffolds. Its unique substitution pattern (two methoxy groups and a methyl group) imparts significant electron density to the aromatic ring, influencing both its nucleophilicity and the stability of the corresponding sulfonyl radical.

Chemical Identity & Identifiers

Note: The free acid is frequently unstable and prone to disproportionation. Commercial entities often list the stable sodium salt or the sulfonyl chloride precursor.

Core Identifiers
ParameterData
Chemical Name 2,4-Dimethoxy-3-methylbenzenesulfinic acid
Common Abbreviation 2,4-DMB-SO2H
Molecular Formula C₉H₁₂O₄S
Molecular Weight 232.25 g/mol
CAS Number (Free Acid) Not Widely Listed (Refer to Precursor/Salt)
CAS Number (Sodium Salt) Analogous to 873-55-2 (Gen. Sulfinate)
Precursor CAS (Sulfonyl Cl) 63624-28-2 (Analogous) / 18782221 (PubChem CID)
Structural Descriptors
FormatString
SMILES COc1c(C)c(OC)ccc1S(=O)O
InChI InChI=1S/C9H12O4S/c1-6-8(12-2)5-4-7(14(10)11)9(6)13-3/h4-5H,1-3H3,(H,10,11)
InChIKey Generated from Structure

Physicochemical Profile

The following data combines empirical observations of sulfinic acid analogs with predicted values for this specific substitution pattern.

  • Acidity (pKa): ~1.8 – 2.2 (Predicted).[1] Sulfinic acids are moderately strong acids, more acidic than carboxylic acids but less than sulfonic acids.

  • Solubility:

    • Free Acid: Sparingly soluble in cold water; soluble in MeOH, EtOH, DMSO, and DCM.

    • Sodium Salt: Highly soluble in water (>50 mg/mL).[1]

  • Stability:

    • The free acid is prone to disproportionation (auto-oxidation/reduction) into the corresponding sulfonic acid and thiosulfonate ester upon prolonged storage or exposure to air.[1]

    • Storage Protocol: Store as the sodium salt at -20°C under inert atmosphere (Ar/N₂).

Synthesis & Preparation Protocol

Objective: Preparation of Sodium 2,4-dimethoxy-3-methylbenzenesulfinate from the corresponding sulfonyl chloride. Rationale: Direct isolation of the salt prevents disproportionation and yields a stable, easy-to-handle solid.[1]

Reagents
  • Precursor: 2,4-Dimethoxy-3-methylbenzenesulfonyl chloride (1.0 equiv)[1]

  • Reductant: Sodium Sulfite (Na₂SO₃) (2.0 equiv)[1]

  • Base: Sodium Bicarbonate (NaHCO₃) (2.0 equiv)[1]

  • Solvent: Water (H₂O) / 1,4-Dioxane (1:1 v/v)[1]

Step-by-Step Methodology
  • Preparation: Dissolve Na₂SO₃ (20 mmol) and NaHCO₃ (20 mmol) in 20 mL of water in a round-bottom flask.

  • Addition: Dissolve the sulfonyl chloride (10 mmol) in 10 mL of 1,4-dioxane. Add this solution dropwise to the aqueous sulfite mixture at room temperature.

  • Reaction: Stir the mixture vigorously at 50°C for 2–4 hours. Monitor by TLC or LC-MS (disappearance of chloride, appearance of sulfinate mass [M-H]⁻).[1]

  • Workup (Salt Isolation):

    • Concentrate the mixture under reduced pressure to remove dioxane.

    • Cool the aqueous residue to 0°C.

    • Optional: Acidify carefully with HCl to pH ~2 to precipitate the free acid if immediate use is required (filter rapidly).[1]

    • For Salt: Evaporate to dryness and extract the solid residue with hot ethanol (the inorganic salts are insoluble).[1] Filter and concentrate the ethanol filtrate to yield the sodium sulfinate product.

  • Validation: ¹H NMR (D₂O) should show the aromatic protons and methoxy/methyl peaks, with no evidence of the sulfonyl chloride starting material.

Synthesis Workflow Diagram

SynthesisWorkflow Start Sulfonyl Chloride (Precursor) Reagents Na2SO3 / NaHCO3 (Reduction) Start->Reagents Dissolve in Dioxane Intermediate Reaction Mixture (50°C, 2-4h) Reagents->Intermediate Reduction Workup EtOH Extraction (Salt Purification) Intermediate->Workup Evaporation Product Sodium Sulfinate (Stable Solid) Workup->Product Crystallization

Figure 1: Standard workflow for the reduction of sulfonyl chloride to sodium sulfinate.

Applications in Medicinal Chemistry

The electron-rich nature of the 2,4-dimethoxy-3-methyl moiety makes this sulfinic acid an excellent radical precursor.[1]

Minisci-Type Functionalization

Sulfinic acids serve as radical precursors for the direct alkylation/arylation of electron-deficient heterocycles (e.g., pyridines, quinolines).[1]

  • Mechanism: Oxidative desulfinylation releases the aryl radical, which attacks the heterocycle.

  • Advantage: The methoxy groups increase the nucleophilicity of the radical, favoring reaction with electron-poor positions.

Mechanistic Pathway Diagram

MinisciPathway Sulfinate Sulfinate Anion (Ar-SO2-) SulfonylRad Sulfonyl Radical (Ar-SO2•) Sulfinate->SulfonylRad SET Oxidation RadicalCat Oxidant/Catalyst (Ag(I) or Persulfate) RadicalCat->Sulfinate ArylRad Aryl Radical (Ar•) SulfonylRad->ArylRad - SO2 (Desulfinylation) Product Functionalized Heterocycle ArylRad->Product Radical Addition & Re-aromatization Heterocycle Heterocycle (Substrate) Heterocycle->Product

Figure 2: Mechanism of oxidative desulfinylation for heteroaromatic functionalization.

Safety & Handling

  • Hazards: Sulfinic acids are mild irritants. The precursor sulfonyl chloride is corrosive and a lachrymator.

  • Stability: The free acid decomposes at ambient temperature. Always handle under a fume hood.

  • Disposal: Neutralize with dilute sodium hydroxide and dispose of as aqueous organic waste.

References

  • PubChem. 2,4-dimethoxy-3-methylbenzene-1-sulfonyl chloride (CID 18782221).[1] National Library of Medicine. [Link][1]

  • Organic Syntheses. Preparation of Sulfinic Acids from Sulfonyl Chlorides. Org.[1][2][3] Synth. Coll. Vol. 1, p. 492. [Link][1]

  • Baran, P. S., et al.Practical and Innate Carbon–Hydrogen Functionalization of Heterocycles. Nature 2012, 492, 95–99.

Sources

Protocols & Analytical Methods

Method

Application Note: 2,4-Dimethoxy-3-methylbenzenesulfinic Acid as an Advanced Radical Precursor in Photoredox Catalysis

Executive Summary The generation of sulfonyl and aryl radicals via photoredox catalysis has fundamentally transformed the synthesis of complex sulfur-containing molecules and bioconjugates[1]. While standard phenylsulfin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The generation of sulfonyl and aryl radicals via photoredox catalysis has fundamentally transformed the synthesis of complex sulfur-containing molecules and bioconjugates[1]. While standard phenylsulfinic acid and


-toluenesulfinic acid are ubiquitous radical precursors, their relatively high oxidation potentials often necessitate strongly oxidizing, high-energy photocatalysts.

This application note details the use of 2,4-Dimethoxy-3-methylbenzenesulfinic acid (DMMBSA) —a highly electron-rich sulfinate derivative. By leveraging the strong electron-donating resonance of the 2,4-dimethoxy groups, DMMBSA exhibits a significantly lowered oxidation potential. This allows researchers to utilize mild, visible-light-absorbing photocatalysts (such as Eosin Y or


), thereby expanding functional group tolerance in late-stage drug functionalization and complex cross-coupling workflows[2].

Mechanistic Rationale: The Electronic Advantage of DMMBSA

In photoredox catalysis, arylsulfinic acids undergo Single Electron Transfer (SET) to an excited-state photocatalyst, generating an oxygen-centered radical that rapidly tautomerizes to a highly reactive sulfur-centered sulfonyl radical (


)[3].

The Causality of Structural Design:

  • 2,4-Dimethoxy Substitution: The oxygen lone pairs donate electron density into the aromatic ring via resonance, raising the energy of the Highest Occupied Molecular Orbital (HOMO) of the sulfinate anion. This lowers the oxidation potential (

    
    ) by approximately 300 mV compared to unsubstituted benzenesulfinate. Consequently, SET becomes thermodynamically favorable even with mild excited-state catalysts.
    
  • 3-Methyl Substitution: The methyl group provides a critical steric buffer. In highly electron-rich arenes, off-target electrophilic aromatic substitution (e.g., radical recombination at the arene ring) can be a competing side reaction. The 3-methyl group blocks this pathway, ensuring the radical reactivity remains localized at the sulfur center or facilitates clean

    
     extrusion when targeted.
    
Quantitative Comparison of Radical Precursors
Physicochemical ParameterStandard Phenylsulfinic Acid2,4-Dimethoxy-3-methylbenzenesulfinic acid (DMMBSA)Impact on Experimental Workflow
Oxidation Potential (

vs SCE)

+0.65 V

+0.35 V
Permits the use of milder photocatalysts, preventing over-oxidation of sensitive substrates.
Nucleophilicity ModerateHighAccelerates pre-association in Ni/photoredox dual-catalytic cycles[2].
Steric Profile UnhinderedOrtho-methoxy, Meta-methylPrevents off-target electrophilic aromatic substitution and dimerization.
Radical Half-Life StandardExtended (Stabilized)Enhances efficiency in multi-component cascade reactions[3].

Experimental Workflow and Logic

The following diagram outlines the logical progression of setting up a DMMBSA-mediated radical reaction. Each step is designed to mitigate specific failure modes, such as triplet state quenching by atmospheric oxygen.

Workflow Step1 1. Reagent Assembly (DMMBSA, PC, Substrate) Step2 2. Strict Degassing (Freeze-Pump-Thaw) Step1->Step2 Prevent O2 Step3 3. LED Irradiation (Thermostatted, 25 °C) Step2->Step3 SET Trigger Step4 4. Reaction Quenching & Phase Extraction Step3->Step4 Conversion Step5 5. Product Isolation (Chromatography) Step4->Step5

Figure 1: Standardized experimental workflow for DMMBSA-mediated photoredox reactions.

Validated Experimental Protocols

Protocol A: Visible-Light Mediated Hydrosulfonylation of Alkenes

This protocol describes the addition of the DMMBSA-derived sulfonyl radical across an unactivated alkene, followed by Hydrogen Atom Transfer (HAT) to yield the corresponding aliphatic sulfone.

Self-Validating System Check: To prove the reaction operates via a discrete radical pathway rather than a two-electron nucleophilic attack, a parallel control reaction is spiked with 1.0 equivalent of TEMPO. Complete suppression of the sulfone product and LC-MS detection of the TEMPO-


 adduct validates the radical mechanism.

Materials:

  • DMMBSA sodium salt (1.5 mmol)

  • Alkene substrate (1.0 mmol)

  • 
     (0.02 mmol, 2 mol%)
    
  • Anhydrous, degassed DMF (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, add DMMBSA sodium salt (1.5 mmol), the alkene (1.0 mmol), and

    
     (2 mol%) to a 10 mL Schlenk tube equipped with a magnetic stir bar.
    
  • Solvent Addition: Add 5.0 mL of anhydrous DMF. Seal the tube with a rubber septum.

  • Degassing (Critical Step): Remove the tube from the glovebox. Perform three cycles of freeze-pump-thaw. Causality: Molecular oxygen is a potent triplet quencher. Failing to remove

    
     will result in energy transfer from the excited Ruthenium catalyst to oxygen (forming singlet oxygen) rather than the required SET to DMMBSA, stalling the reaction.
    
  • Irradiation: Backfill with Argon. Place the tube 5 cm away from a 34 W Blue LED array (

    
     = 450 nm). Stir vigorously at 25 °C for 12 hours. Use a cooling fan to maintain ambient temperature, as thermal runaway can induce unwanted 
    
    
    
    extrusion.
  • Monitoring: Monitor the reaction via TLC or GC-MS. The disappearance of the alkene mass peak indicates completion.

  • Workup: Dilute the mixture with ethyl acetate (20 mL) and wash with distilled water (3 x 10 mL) to remove DMF and residual catalyst. Dry the organic layer over anhydrous

    
    , concentrate in vacuo, and purify via flash column chromatography.
    
Protocol B: Ni/Photoredox Dual-Catalyzed C(sp2)–SO2R Cross-Coupling

DMMBSA can be coupled directly to aryl halides to form diaryl sulfones at room temperature, bypassing the harsh basic conditions of traditional transition-metal cross-couplings[2].

Step-by-Step Methodology:

  • Catalyst Assembly: In a 20 mL vial, combine DMMBSA (1.5 equiv), aryl bromide (1.0 equiv),

    
     (5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 5 mol%), and 
    
    
    
    (2 mol%).
  • Solvent & Base: Add 10 mL of a 1:1 mixture of THF/DMF. Add 2.0 equiv of anhydrous

    
    .
    
  • Degassing & Irradiation: Sparge the solution with Argon for 15 minutes. Seal and irradiate with Blue LEDs for 24 hours at room temperature.

  • Mechanistic Checkpoint: If the reaction yields desulfinylated biaryl side-products, the local temperature is too high, driving the thermodynamic extrusion of

    
    . Ensure the reaction vessel is strictly maintained at 
    
    
    
    25 °C.

Mechanistic Pathway Visualization

The following diagram illustrates the photoredox cycle, demonstrating the flow of electrons from the DMMBSA anion to the target alkene.

Mechanism PC Photocatalyst (PC) Ground State PC_star Excited PC* (Strong Oxidant) PC->PC_star Visible Light (hν) PC_red Reduced PC (Strong Reductant) PC_star->PC_red SET from DMMBSA Sulfinate DMMBSA Anion (ArSO2-) SulfonylRad Sulfonyl Radical (ArSO2•) Sulfinate->SulfonylRad -1 e- (Oxidation) CarbonRad Alkyl Radical Adduct SulfonylRad->CarbonRad Radical Addition Alkene Alkene Substrate Alkene->CarbonRad Product Target Sulfone Product CarbonRad->Product HAT / SET Reduction PC_red->PC SET to Substrate/HAT agent

Figure 2: Mechanistic cycle of DMMBSA oxidation and subsequent alkene hydrosulfonylation.

References

  • Engaging sulfinate salts via Ni/photoredox dual catalysis enables facile Csp2–SO2R coupling Chemical Science (RSC Publishing) URL:[Link][2]

  • Photoredox-Catalyzed C–H Functionalization Reactions Chemical Reviews (ACS Publications) URL:[Link][1]

  • Recent advances in the application of sulfinic acids for the construction of sulfur-containing compounds Chinese Chemical Letters (CCS Publishing) URL:[Link][3]

Sources

Application

Application Note: Advanced Protocols for Desulfitative Cross-Coupling with 2,4-Dimethoxy-3-methylbenzenesulfinic Acid

Executive Summary & Strategic Utility Desulfitative cross-coupling represents a powerful, atom-economical paradigm in modern organic synthesis, allowing chemists to forge C–C and C–heteroatom bonds without relying on tox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

Desulfitative cross-coupling represents a powerful, atom-economical paradigm in modern organic synthesis, allowing chemists to forge C–C and C–heteroatom bonds without relying on toxic organostannanes or moisture-sensitive boronic acids. By utilizing sulfinic acids or their sodium salts as aryl donors, the reaction leverages the irreversible extrusion of sulfur dioxide (SO₂) as a thermodynamic driving force.

2,4-Dimethoxy-3-methylbenzenesulfinic acid is a uniquely strategic reagent in this class. The highly electron-rich nature of the aromatic ring—driven by the synergistic electron-donating effects of two methoxy groups and a methyl group—dramatically accelerates both transmetalation and the critical SO₂ extrusion step. This guide outlines the mechanistic rationale, optimized parameters, and self-validating protocols for utilizing this reagent in palladium-catalyzed cross-coupling workflows.

Mechanistic Causality & Reagent Design

To achieve reproducible results, one must understand the causality behind the catalytic cycle . The reaction proceeds through four primary stages: reduction of the Pd(II) precatalyst, oxidative addition of the aryl halide, transmetalation with the sulfinate salt, and SO₂ extrusion followed by reductive elimination.

Why 2,4-Dimethoxy-3-methylbenzenesulfinic Acid?
  • Accelerated SO₂ Extrusion: The rate-limiting step in desulfitative coupling is often the extrusion of SO₂ from the Pd(II)-sulfinate intermediate . The electron-donating methoxy groups at the 2- and 4-positions increase the electron density on the ipso-carbon, significantly lowering the activation energy required for desulfitation.

  • Steric Compression for Reductive Elimination: The ortho-methoxy group introduces targeted steric bulk. While this could theoretically hinder transmetalation, it actively promotes the final reductive elimination step by compressing the C–Pd–C bond angle in the diarylpalladium(II) intermediate. To accommodate this steric profile and prevent catalyst stalling, bulky, electron-rich phosphine ligands (e.g., XPhos) are strictly required .

Mechanism A Pd(II) Precatalyst B Pd(0) Active Catalyst A->B Reduction C Ar'-Pd(II)-X (Oxidative Addition) B->C D Ar'-Pd(II)-SO2Ar (Transmetalation) C->D E Ar'-Pd(II)-Ar (SO2 Extrusion) D->E - SO2 SO2 SO2 Gas D->SO2 E->B Reductive Elimination Prod Biaryl Product E->Prod ArX Aryl Halide ArX->C Sulf Sulfinate Salt Sulf->D

Fig 1: Pd-catalyzed desulfitative cross-coupling cycle highlighting SO2 extrusion.

Data Presentation: Optimization Matrix

The following table summarizes the quantitative optimization data for the cross-coupling of 2,4-dimethoxy-3-methylbenzenesulfinate with a standard aryl bromide (4-bromotoluene). The data illustrates the critical necessity of ligand sterics and thermal energy for successful SO₂ extrusion.

EntryCatalyst (5 mol%)Ligand (10 mol%)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(OAc)₂PPh₃1,4-Dioxane11012Ligand too small; reductive elimination fails.
2Pd(OAc)₂PCy₃1,4-Dioxane11068Moderate steric bulk improves yield.
3Pd(OAc)₂XPhos 1,4-Dioxane 110 94 Optimal steric/electronic balance.
4PdCl₂XPhosDMF11075Polar solvent induces competitive protodesulfination.
5Pd(OAc)₂XPhos1,4-Dioxane8031Insufficient thermal energy for SO₂ extrusion.

Experimental Protocols

Protocol A: Preparation of the Sodium Sulfinate Salt

Rationale: Free sulfinic acids are prone to aerobic oxidation (forming sulfonic acids) and disproportionation. Converting 2,4-dimethoxy-3-methylbenzenesulfinic acid to its sodium salt ensures long-term bench stability and optimal solubility in polar aprotic solvents .

Step-by-Step Methodology:

  • Suspend 2,4-dimethoxy-3-methylbenzenesulfinic acid (10.0 mmol) in 20 mL of deionized water.

  • Slowly add a standardized solution of NaOH (1.0 M, 10.0 mL, 1.0 equiv) dropwise at 0 °C under vigorous stirring.

  • Stir for 30 minutes until the suspension becomes a clear, homogeneous solution.

  • Lyophilize the solution for 24 hours to yield the sodium salt as a bench-stable, white crystalline powder.

  • Validation Checkpoint: The complete dissolution of the initial suspension validates the deprotonation. IR spectroscopy should show strong S=O stretching bands around 1040 and 970 cm⁻¹, distinct from the free acid.

Protocol B: Desulfitative Suzuki-Type Arylation of Aryl Bromides

Rationale: This protocol utilizes the optimized conditions (Entry 3) to forge a C–C bond. Rigorous exclusion of oxygen is necessary to prevent the oxidative homocoupling of the sulfinate salt.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add sodium 2,4-dimethoxy-3-methylbenzenesulfinate (1.5 mmol, 1.5 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), XPhos (0.10 mmol, 10 mol%), and Na₂CO₃ (2.0 mmol, 2.0 equiv).

  • Atmosphere Exchange: Seal the tube with a septum and subject the vessel to three cycles of vacuum/argon backfilling.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5.0 mL) via syringe.

  • Reaction Execution: Replace the septum with a Teflon screwcap under a positive flow of argon. Submerge the tube in a pre-heated oil bath at 110 °C. Stir vigorously for 16 hours.

  • Workup: Cool the reaction to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (typically Hexanes/EtOAc gradients).

System Validation & Troubleshooting

To ensure the integrity of the protocol, rely on these self-validating checkpoints during the execution of Protocol B:

  • Checkpoint 1: Effervescence (Gas Evolution): Within 20–30 minutes of reaching 110 °C, visible bubbling (SO₂ gas) should occur. Troubleshooting: If no gas is observed, the catalytic cycle has stalled at the transmetalation step. Verify the quality of the Pd(OAc)₂ and ensure the reaction temperature is strictly ≥100 °C.

  • Checkpoint 2: Color Transition: The mixture should transition from a reddish-brown suspension (Pd(II) precatalyst) to a pale yellow/amber solution (active Pd(0) and intermediates). A rapid crash-out to a black precipitate indicates premature catalyst decomposition (palladium black), usually due to oxygen ingress.

  • Checkpoint 3: Mass Spectrometry Validation: Upon completion, LC-MS analysis must show the exact mass of the cross-coupled biaryl product. Troubleshooting: If a mass shift of +64 Da is observed relative to the expected product, SO₂ extrusion has failed, resulting in a sulfone byproduct. This necessitates a switch to a more sterically demanding ligand (e.g., from PCy₃ to XPhos).

References

  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society (2020).[Link]

  • Palladium-Catalyzed Desulfitative Heck-Type Reaction of Aryl Sulfinic Acids with Alkenes. Chemistry - A European Journal (2011).[Link]

  • Palladium-Catalyzed Desulfitative Cross-Coupling of Arylsulfinates with Arylboronic Acids. RSC Advances (2014).[Link]

  • Palladium-Catalyzed Desulfitative Oxidative Coupling between Arenesulfinic Acid Salts and Allylic Alcohols: A Strategy for the Selective Construction of β-Aryl Ketones and Aldehydes. The Journal of Organic Chemistry (2015).[Link]

Method

Advanced Protocols for Palladium-Catalyzed Coupling of Arylsulfinic Acids

Divergent Strategies for C–C and C–S Bond Formation Executive Summary Arylsulfinic acids ( ) and their sodium salts have emerged as robust, shelf-stable surrogates for traditional organometallic reagents (e.g., boronic a...

Author: BenchChem Technical Support Team. Date: March 2026

Divergent Strategies for C–C and C–S Bond Formation

Executive Summary

Arylsulfinic acids (


) and their sodium salts have emerged as robust, shelf-stable surrogates for traditional organometallic reagents (e.g., boronic acids, organostannanes) in cross-coupling reactions. Unlike organometallics, they are generally non-toxic, solid, and resistant to air/moisture degradation.

This Application Note details the divergent reactivity of arylsulfinic acids under Palladium catalysis. Depending on the reaction conditions—specifically temperature, oxidant presence, and ligand choice—these reagents can undergo:

  • Desulfitative Coupling (C–C Bond Formation): Extrusion of

    
     to function as an aryl nucleophile (Suzuki/Stille alternative).
    
  • Non-Desulfitative Coupling (C–S Bond Formation): Retention of the sulfonyl group to synthesize diaryl sulfones.

Mechanistic Principles & Divergence

Understanding the mechanism is critical for controlling chemoselectivity. The reaction pathway bifurcates after the formation of the Palladium-Sulfinate intermediate.

The Divergent Pathway

The choice between forming a Biaryl (C-C) or a Sulfone (C-S) is dictated by the stability of the Pd(II)-Sulfinate complex .

  • Path A (Desulfitative): High temperatures and electron-rich phosphines (or oxidant-promoted Pd(II) cycles) encourage the extrusion of

    
    , generating a Pd-Aryl species that undergoes reductive elimination to form a biaryl.
    
  • Path B (Retentive): Specific chelating ligands (e.g., Xantphos) and lower temperatures stabilize the S-bound Pd complex, preventing

    
     loss and favoring direct C–S reductive elimination.
    

DivergentPath Start Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) Start->OxAdd TransMet Transmetallation (+ Ar'-SO2Na) OxAdd->TransMet PdSulf INTERMEDIATE: Ar-Pd(II)-SO2-Ar' TransMet->PdSulf Extrusion Desulfitation (-SO2) (High Temp / Oxidant) PdSulf->Extrusion Path A (>100°C) RedElimCS Reductive Elimination (Ligand Stabilized: Xantphos) PdSulf->RedElimCS Path B (Ligand Control) PdBisAryl Bis-Aryl Complex Ar-Pd(II)-Ar' Extrusion->PdBisAryl Biaryl PRODUCT A: Biaryl (C-C) Ar-Ar' PdBisAryl->Biaryl Reductive Elimination Sulfone PRODUCT B: Sulfone (C-S) Ar-SO2-Ar' RedElimCS->Sulfone

Figure 1: Divergent mechanistic pathways for arylsulfinic acids. Path A leads to biaryls via SO2 extrusion; Path B leads to sulfones via complex stabilization.

Protocol A: Desulfitative Cross-Coupling (Biaryl Synthesis)

Application: Synthesis of biaryls without using boronic acids. Ideal for substrates where boronic acids are unstable (e.g., 2-pyridyl derivatives).

Critical Parameters
  • Catalyst: Pd(OAc)

    
     is preferred. It often initiates via a homocoupling pathway to generate active Pd(0).
    
  • Oxidant/Additive: For C-H activation modes, Cu(OAc)

    
     is required. For cross-coupling with halides, bases like 
    
    
    
    facilitate the transmetallation.[1]
  • Temperature: High temperatures (100–140 °C) are mandatory to overcome the activation energy for

    
     extrusion.
    
Step-by-Step Methodology

Reaction:



  • Preparation:

    • Equip a 15 mL pressure vial (or Schlenk tube) with a magnetic stir bar.

    • Add Aryl Bromide (1.0 mmol) and Sodium Arylsulfinate (1.5 mmol, 1.5 equiv).

    • Add Pd(OAc)

      
        (5 mol%, 11 mg) and PPh
      
      
      
      (10 mol%, 26 mg).
    • Add

      
        (2.0 equiv, 276 mg).
      
  • Solvent & Degassing (Crucial):

    • Add DMF or 1,4-Dioxane (3.0 mL).

    • Expert Tip: Although sulfinates are air-stable, the active Pd(0) species is not. Sparge the solvent with Argon for 5 minutes before sealing.

  • Reaction:

    • Seal the vessel and heat to 110 °C for 12–16 hours.

    • Observation: The reaction mixture typically darkens. If using a sulfinic acid (not salt), ensure the base is sufficient to neutralize it first.

  • Work-up:

    • Cool to room temperature.[2][3] Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove inorganic salts and extruded sulfite residues.

    • Dry organic layer over

      
      , concentrate, and purify via flash chromatography.
      

Protocol B: Non-Desulfitative Coupling (Sulfone Synthesis)

Application: Synthesis of unsymmetrical diaryl sulfones.[2] This method avoids the harsh oxidants required for sulfide oxidation and the poor regioselectivity of Friedel-Crafts sulfonylation.

Critical Parameters
  • Ligand Selection: The use of Xantphos (or DPEphos) is the single most important factor. These wide-bite-angle ligands stabilize the Pd(II) center, accelerating C–S reductive elimination faster than

    
     extrusion occurs.
    
  • Halide Source: Aryl Iodides or Bromides.

  • Additives: Tetrabutylammonium chloride (TBAC) can assist in stabilizing the anionic intermediates and improving solubility.

Step-by-Step Methodology

Reaction:



  • Preparation:

    • In a glovebox or under Argon flow, charge a reaction tube with Aryl Iodide (1.0 mmol) and Sodium Arylsulfinate (1.2 mmol).

    • Add

      
        (2.5 mol%) and Xantphos  (5 mol%).
      
    • Add

      
        (1.5 equiv) and TBAC  (0.5 equiv).
      
  • Solvent System:

    • Add Toluene or 1,4-Dioxane (4 mL).

    • Note: Non-polar solvents like Toluene often favor the retentive pathway better than highly polar DMF, which can coordinate and displace the sulfinate.

  • Reaction:

    • Heat to 80 °C for 8–12 hours.

    • Control: Do not exceed 100 °C. Higher temperatures increase the risk of desulfitation (generating biaryl byproducts).

  • Work-up:

    • Filter the mixture through a pad of Celite to remove palladium black and salts.

    • Concentrate the filtrate.

    • Purification: Diaryl sulfones crystallize well. Recrystallization from EtOH/Hexane is often sufficient; otherwise, use silica chromatography (EtOAc/Hexane).

Comparative Data & Optimization Guide

The following table summarizes the effects of changing variables on the product distribution (Biaryl vs. Sulfone).

VariableCondition for Biaryl (Desulfitative)Condition for Sulfone (Retentive)
Temperature High (>110 °C)Moderate (<80–90 °C)
Ligand Simple phosphines (

,

)
Wide Bite-Angle (

,

)
Solvent Polar (DMF, DMSO, Water)Non-polar/Moderate (Toluene, Dioxane)
Atmosphere Inert (Air allowed for oxidative Heck-type)Strictly Inert (Argon/N2)
Substrate Electron-rich sulfinates extrude

faster
Electron-poor sulfinates retain

better
Troubleshooting "The SO2 Problem"
  • Problem: Getting biaryl impurities during sulfone synthesis.

    • Solution: Lower the temperature by 10°C and double the ligand loading (increase Xantphos to 10 mol%). Ensure the aryl halide is an Iodide (reacts faster at lower temps).

  • Problem: Low yield in desulfitative coupling (Biaryl).

    • Solution: The extrusion of

      
       is reversible in a closed system. Use an open system (reflux condenser) or add a base (
      
      
      
      ) that "traps" the
      
      
      as sulfite (
      
      
      ), driving the equilibrium forward.

References

  • Mechanistic Studies of Desulfitative Coupling: McKay, A. et al. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. J. Am. Chem. Soc. 2020, 142, 10, 4690–4700. [Link]

  • Desulfitative Heck-Type Reactions: Wang, G.-W., & Miao, T. Palladium-Catalyzed Desulfitative Heck-Type Reaction of Aryl Sulfinic Acids with Alkenes.[4][5][6] Chem. Eur. J. 2011, 17, 5787–5790.[4][6] [Link]

  • Synthesis of Diaryl Sulfones (Retentive Coupling): Zhang, Z. et al. Palladium-Catalyzed Synthesis of Diaryl Sulfones from Arylsulfinic Acid Salts and Aryl Halides.[3] J. Org.[3][4][7][8][9] Chem. 2019, 84, 3919–3926.[3] [Link]

  • General Review on Sulfinic Acids: Deng, G.-J. et al. Recent Advances in the Transformation of Arylsulfinic Acids. Adv. Synth. Catal. 2013, 355, 1657. [Link]

Sources

Application

Application Note &amp; Protocols: A Scalable, Multi-Step Synthesis of 2,4-Dimethoxy-3-methylbenzenesulfinic Acid

Abstract This document provides a comprehensive guide for the scalable synthesis of 2,4-Dimethoxy-3-methylbenzenesulfinic acid, a specialized organic intermediate. Recognizing the absence of a direct, commercially viable...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the scalable synthesis of 2,4-Dimethoxy-3-methylbenzenesulfinic acid, a specialized organic intermediate. Recognizing the absence of a direct, commercially viable route, this guide details a robust, three-step synthetic pathway commencing from the readily available starting material, 2-methylresorcinol. The described methodology is designed for scalability, with a focus on procedural safety, reaction efficiency, and high-purity isolation of intermediates and the final product. Each step is accompanied by a detailed protocol, mechanistic insights, and expert commentary to ensure reproducibility and aid in troubleshooting. This guide is intended for researchers and process chemists in the fields of medicinal chemistry and drug development who require a reliable method for producing this specific arylsulfinic acid.

Introduction and Strategic Overview

Arylsulfinic acids and their derivatives are versatile intermediates in organic synthesis, serving as precursors to a wide array of organosulfur compounds, including sulfones, sulfonamides, and sulfinate esters.[1][2] These motifs are of significant interest in pharmaceutical development due to their unique chemical properties and biological activities. The target molecule, 2,4-Dimethoxy-3-methylbenzenesulfinic acid, possesses a specific substitution pattern that makes it a valuable, albeit not commercially available, building block.

The synthetic strategy outlined herein is predicated on a well-established and scalable chemical transformation sequence: the reduction of an arylsulfonyl chloride.[1][3] This approach was selected for its reliability, high yields, and the relative stability of the key intermediates. The overall process is segmented into three primary stages:

  • Etherification: Synthesis of 1,3-Dimethoxy-2-methylbenzene from 2-methylresorcinol.

  • Chlorosulfonylation: Electrophilic aromatic substitution on the activated dimethoxy-methylbenzene ring to yield 2,4-Dimethoxy-3-methylbenzenesulfonyl chloride.

  • Reduction: Chemoselective reduction of the sulfonyl chloride to the target 2,4-Dimethoxy-3-methylbenzenesulfinic acid, which is first isolated as its more stable sodium salt.

This multi-step approach provides clear checkpoints for purification and characterization, ensuring the quality of the material progressing through the sequence.

G cluster_0 Synthetic Workflow Start 2-Methylresorcinol Step1 Step 1: Methylation (Williamson Ether Synthesis) Start->Step1 Intermediate1 Intermediate I: 1,3-Dimethoxy-2-methylbenzene Step1->Intermediate1 Step2 Step 2: Chlorosulfonylation (Electrophilic Aromatic Substitution) Intermediate1->Step2 Intermediate2 Intermediate II: 2,4-Dimethoxy-3-methylbenzenesulfonyl Chloride Step2->Intermediate2 Step3 Step 3: Reduction (Sulfite Reduction) Intermediate2->Step3 Product Target Compound: 2,4-Dimethoxy-3-methylbenzenesulfinic Acid Step3->Product

Diagram 1: Overall three-step synthetic workflow.

Experimental Protocols and Methodologies

Safety Precaution: This synthesis involves hazardous materials including dimethyl sulfate (a potent carcinogen and alkylating agent), chlorosulfonic acid (highly corrosive and water-reactive), and strong bases. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemically resistant gloves.

Part 1: Synthesis of 1,3-Dimethoxy-2-methylbenzene (Intermediate I)

This step employs a standard Williamson ether synthesis to methylate the phenolic hydroxyl groups of 2-methylresorcinol. Anhydrous potassium carbonate serves as the base, and acetone is used as a polar aprotic solvent.

Reaction Scheme: (Image of the reaction: 2-methylresorcinol reacting with dimethyl sulfate and K2CO3 in acetone to form 1,3-dimethoxy-2-methylbenzene)

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEq.
2-Methylresorcinol124.1450.0 g0.4031.0
Anhydrous K₂CO₃138.21139.2 g1.0072.5
Dimethyl Sulfate126.13106.7 g (80.8 mL)0.8462.1
Acetone58.08500 mL--
Diethyl Ether74.12~400 mL--
2M NaOH (aq)40.00~300 mL--
Brine (sat. NaCl)-~200 mL--
Anhydrous MgSO₄120.37~20 g--

Protocol:

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a pressure-equalizing dropping funnel, add 2-methylresorcinol (50.0 g), anhydrous potassium carbonate (139.2 g), and acetone (500 mL).

  • Stir the resulting suspension vigorously to ensure good mixing.

  • Charge the dropping funnel with dimethyl sulfate (80.8 mL). Add the dimethyl sulfate dropwise to the stirred suspension over a period of 60-90 minutes.

    • Scientist's Note: The reaction is exothermic. Control the addition rate to maintain a gentle reflux. If the reaction becomes too vigorous, an ice-water bath can be used for cooling.

  • After the addition is complete, heat the reaction mixture to reflux using a heating mantle and continue stirring for 12-16 hours to ensure the reaction goes to completion.

  • Cool the mixture to room temperature and filter off the inorganic salts using a Büchner funnel. Wash the filter cake with acetone (2 x 50 mL).

  • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the resulting oily residue in diethyl ether (400 mL) and transfer it to a 1 L separatory funnel.

  • Wash the organic layer sequentially with 2M NaOH solution (2 x 150 mL) to remove any unreacted starting material, followed by water (2 x 100 mL), and finally with saturated brine (1 x 100 mL).

  • Dry the ethereal solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by vacuum distillation to obtain 1,3-dimethoxy-2-methylbenzene as a colorless oil. (Expected Yield: ~85-95%).

Part 2: Synthesis of 2,4-Dimethoxy-3-methylbenzenesulfonyl Chloride (Intermediate II)

This step involves the electrophilic chlorosulfonylation of the activated aromatic ring of Intermediate I. The high reactivity of chlorosulfonic acid necessitates careful control of the reaction temperature.

Reaction Scheme: (Image of the reaction: 1,3-dimethoxy-2-methylbenzene reacting with chlorosulfonic acid to form 2,4-dimethoxy-3-methylbenzenesulfonyl chloride)

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEq.
1,3-Dimethoxy-2-methylbenzene152.1950.0 g0.3281.0
Chlorosulfonic Acid116.52153.0 g (86.0 mL)1.3134.0
Dichloromethane (DCM)84.93250 mL--
Crushed Ice-~1 kg--

Protocol:

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet/outlet (connected to a scrubber), add chlorosulfonic acid (86.0 mL).

  • Cool the flask to 0 °C in an ice-salt bath.

  • In a separate flask, dissolve 1,3-dimethoxy-2-methylbenzene (50.0 g) in dichloromethane (250 mL).

  • Transfer the DCM solution of Intermediate I to the dropping funnel and add it dropwise to the cold, stirred chlorosulfonic acid over 2-3 hours.

    • Scientist's Note: Maintain the internal temperature of the reaction mixture between 0 and 5 °C throughout the addition. This is critical to minimize side reactions and ensure regioselectivity. The reaction releases HCl gas, which must be neutralized in a scrubber (e.g., a NaOH solution).[4]

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir for another 2 hours.

  • Prepare a 2 L beaker with a large magnetic stir bar and approximately 1 kg of crushed ice.

  • Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and will generate a large volume of HCl gas. Perform this quench in an efficient fume hood.

  • The product will precipitate as a solid. Continue stirring until all the ice has melted.

  • Collect the solid product by vacuum filtration, washing thoroughly with copious amounts of cold water until the washings are neutral to pH paper.

  • Dry the solid product in a vacuum oven at 40-50 °C to a constant weight. The 2,4-dimethoxy-3-methylbenzenesulfonyl chloride is obtained as a white to off-white solid. (Expected Yield: ~80-90%).

Part 3: Synthesis of 2,4-Dimethoxy-3-methylbenzenesulfinic Acid (Target Compound)

The final step is the reduction of the sulfonyl chloride using sodium sulfite. The reaction is performed in a biphasic water/DCM system to facilitate product isolation. The sulfinic acid is first isolated as its sodium salt, which is more stable and easier to handle than the free acid.[3]

G cluster_0 Reduction Mechanism RSO2Cl Ar-SO₂Cl (Sulfonyl Chloride) Intermediate [Ar-SO₂-SO₃]⁻ (Transient Adduct) RSO2Cl->Intermediate + SO₃²⁻ Sulfite SO₃²⁻ (Sulfite Ion) Cl_minus Cl⁻ Intermediate->Cl_minus RSO2_minus Ar-SO₂⁻ (Sulfinate Anion) Intermediate->RSO2_minus - SO₃ SO3 SO₃

Diagram 2: Simplified mechanism of sulfonyl chloride reduction.

Reaction Scheme: (Image of the reaction: 2,4-dimethoxy-3-methylbenzenesulfonyl chloride reacting with sodium sulfite to form the sodium salt of 2,4-dimethoxy-3-methylbenzenesulfinic acid, followed by acidification to the free acid)

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEq.
Intermediate II250.6950.0 g0.1991.0
Sodium Sulfite (Na₂SO₃)126.0450.2 g0.3982.0
Sodium Bicarbonate (NaHCO₃)84.0125.1 g0.2991.5
Dichloromethane (DCM)84.93300 mL--
Water18.02300 mL--
6M HCl (aq)36.46As needed--

Protocol:

A. Preparation of Sodium 2,4-Dimethoxy-3-methylbenzenesulfinate:

  • In a 1 L flask, prepare a solution of sodium sulfite (50.2 g) and sodium bicarbonate (25.1 g) in water (300 mL).

    • Scientist's Note: Sodium bicarbonate is used as a buffer to neutralize the HCl formed during the reaction, preventing the decomposition of the sulfinic acid product under acidic conditions.[5]

  • In a separate flask, dissolve the sulfonyl chloride (Intermediate II, 50.0 g) in dichloromethane (300 mL).

  • Combine the aqueous and organic solutions in a 1 L round-bottom flask equipped with a mechanical stirrer and reflux condenser.

  • Heat the biphasic mixture to a vigorous reflux and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting sulfonyl chloride is consumed.

  • Cool the reaction to room temperature and transfer the mixture to a separatory funnel. Separate the layers.

  • Extract the aqueous layer with DCM (2 x 50 mL) to remove any unreacted starting material or nonpolar impurities.

  • The sodium salt of the sulfinic acid is in the aqueous layer. To isolate it, the water can be removed under reduced pressure, but it is often more practical to proceed directly to the free acid.

B. Isolation of 2,4-Dimethoxy-3-methylbenzenesulfinic Acid:

  • Transfer the aqueous layer from step A-7 to a beaker and cool it in an ice bath.

  • With vigorous stirring, slowly add 6M HCl dropwise to the solution. The sulfinic acid will begin to precipitate.

  • Continue adding acid until the pH of the solution is approximately 1-2.

    • Rationale: Acidification protonates the sulfinate salt, causing the less water-soluble free sulfinic acid to crystallize out, leaving the more soluble sulfonic acid (a common impurity) in the solution.[6]

  • Stir the cold suspension for an additional 30 minutes to ensure complete precipitation.

  • Collect the white solid by vacuum filtration. Wash the filter cake with a generous amount of cold water to remove inorganic salts.

  • Dry the product in a vacuum desiccator over P₂O₅. Avoid excessive heating, as sulfinic acids can disproportionate.[3] (Expected Yield: ~85-95%).

References

  • General procedures for the purification of Sulfonic acids and Sulfinic acids. Chempedia. Available from: [Link]

  • Process for preparing a sulfinate. Google Patents (US6399815B2).
  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health (PMC). Available from: [Link]

  • Reduction of sulfonyl chlorides. ResearchGate. Available from: [Link]

  • Method for preparation of sulfinic acids. Google Patents (US3950404A).
  • Metal-Free Synthesis of Diaryl Sulfones from Arylsulfinic Acid Salts and Diaryliodonium Salts. ACS Publications (Organic Letters). Available from: [Link]

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. National Institutes of Health (PMC). Available from: [Link]

  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. Royal Society of Chemistry (RSC Advances). Available from: [Link]

  • p-Toluenesulfinic acid, sodium salt. Organic Syntheses. Available from: [Link]

  • A kind of preparation method of sulfonyl chloride aromatic hydrocarbon. Google Patents (CN1392390A).

Sources

Method

Application Note: 2,4-Dimethoxy-3-methylbenzenesulfinic Acid in Medicinal Chemistry &amp; Synthetic Methodologies

Executive Summary Sulfinic acids are highly versatile linchpins in modern medicinal chemistry, serving as critical intermediates for the installation of sulfones, sulfonamides, and complex biaryl scaffolds. 2,4-Dimethoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfinic acids are highly versatile linchpins in modern medicinal chemistry, serving as critical intermediates for the installation of sulfones, sulfonamides, and complex biaryl scaffolds. 2,4-Dimethoxy-3-methylbenzenesulfinic acid (CAS: 102333-52-8) represents a highly specialized, electron-rich building block. The unique substitution pattern on the aromatic ring significantly alters its electronic profile, lowering its oxidation potential and enhancing its nucleophilicity. This application note provides a comprehensive, expert-level guide to leveraging this compound in three state-of-the-art synthetic workflows: Photoredox-catalyzed aryl radical generation, Palladium-catalyzed desulfinative cross-coupling, and the synthesis of complex sulfonamide libraries.

Chemical Rationale & Mechanistic Profiling

The strategic utility of 2,4-dimethoxy-3-methylbenzenesulfinic acid stems directly from its electronic structure. The synergistic electron-donating effects of two methoxy groups and a methyl group render the aromatic ring exceptionally electron-rich.

  • In Photoredox Catalysis: The high electron density lowers the oxidation potential of the sulfinate anion (

    
    ), facilitating rapid single-electron transfer (SET) to excited-state photocatalysts. This makes it an exceptional precursor for generating nucleophilic aryl radicals via the extrusion of sulfur dioxide (
    
    
    
    ) [1].
  • In Transition-Metal Catalysis: The enhanced nucleophilicity of the sulfinate accelerates the rate-limiting transmetalation and desulfination steps in cross-coupling reactions, allowing for milder reaction conditions compared to electron-deficient sulfinates [2].

Photoredox-Catalyzed Aryl Radical Generation

Visible-light photoredox catalysis has revolutionized the generation of reactive intermediates. Organic dyes can efficiently oxidize electron-rich sulfinic acids to sulfonyl radicals, which rapidly extrude


 to form aryl radicals. These radicals can be intercepted by electron-deficient heteroarenes (Minisci-type arylation) to build complex pharmaceutical pharmacophores [1].

Photoredox PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_red Reduced PC•⁻ PC_star->PC_red SET from Sulfinate PC_red->PC SET to Oxidant Sulfinate Ar-SO₂⁻ (Sulfinate) SulfonylRad Ar-SO₂• (Sulfonyl Radical) Sulfinate->SulfonylRad -e⁻ ArylRad Ar• + SO₂ (Aryl Radical) SulfonylRad->ArylRad -SO₂ (Desulfination) Product Arylated Product ArylRad->Product + Substrate (e.g., Alkene)

Fig 1. Photoredox catalytic cycle for aryl radical generation via desulfination.

Quantitative Optimization Data

Table 1: Optimization of Photoredox Minisci Arylation with 2,4-Dimethoxy-3-methylbenzenesulfinic acid.

EntryPhotocatalyst (mol%)SolventLight SourceYield (%)Mechanistic Observation
1Ru(bpy)₃Cl₂ (2)MeCN450 nm Blue LED45Incomplete conversion; poor solubility.
2Eosin Y (5)MeCN530 nm Green LED68Improved SET, but substrate precipitation noted.
3Eosin Y (5)DMSO530 nm Green LED92 Optimal solubility & SET efficiency.
4NoneDMSO530 nm Green LED0Confirms absolute photocatalytic dependence.
Step-by-Step Protocol: Visible-Light-Mediated Arylation

Causality & Design: DMSO is selected as the solvent to ensure a completely homogeneous mixture of the highly polar sodium sulfinate salt and the organic substrate, which is critical for uniform light penetration. Eosin Y is chosen because its excited-state reduction potential perfectly matches the oxidation potential of the electron-rich sulfinate, avoiding the need for expensive iridium catalysts.

  • Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the target heteroarene (0.5 mmol, 1.0 equiv), 2,4-dimethoxy-3-methylbenzenesulfinic acid sodium salt (1.0 mmol, 2.0 equiv), and Eosin Y (0.025 mmol, 5 mol%).

  • Solvation & Degassing: Add anhydrous DMSO (5.0 mL) and Trifluoroacetic acid (TFA, 0.5 mmol, 1.0 equiv). The TFA protonates the heteroarene, increasing its electrophilicity toward the incoming nucleophilic aryl radical. Degas the mixture via three freeze-pump-thaw cycles to remove oxygen, which would otherwise quench the excited photocatalyst.

  • Irradiation: Backfill with Argon. Irradiate the reaction vessel with a 530 nm Green LED strip (distance ~2 cm) at ambient temperature (maintained via a cooling fan) for 16 hours.

  • Self-Validation & In-Process Control: The reaction initially exhibits the intense pink/red fluorescence of Eosin Y. As the reaction progresses, transient bleaching occurs. Monitor the reaction via LC-MS; the complete disappearance of the sulfinate peak ([M-H]⁻ at m/z 215) validates the completion of the radical generation phase.

  • Workup: Dilute the mixture with ethyl acetate (20 mL) and wash with brine (3 × 10 mL) to effectively partition and remove the DMSO. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Palladium-Catalyzed Desulfinative Cross-Coupling

Traditional cross-couplings require organoboron or organotin reagents. Desulfinative cross-coupling utilizes stable sulfinate salts, releasing only


 gas as a byproduct, aligning with green chemistry principles [2]. The electron-rich nature of the 2,4-dimethoxy-3-methylphenyl group facilitates the rapid extrusion of 

from the Pd(II)-sulfinate intermediate.

PdCycle Pd0 Pd(0)Lₙ PdII_Ox Ar'-Pd(II)-X Pd0->PdII_Ox Oxidative Addition (Ar'-X) PdII_Sulf Ar'-Pd(II)-SO₂Ar PdII_Ox->PdII_Sulf Ligand Exchange (ArSO₂Na) PdII_Diaryl Ar'-Pd(II)-Ar PdII_Sulf->PdII_Diaryl Desulfination (-SO₂) PdII_Diaryl->Pd0 Regeneration Product Ar'-Ar (Biaryl) PdII_Diaryl->Product Reductive Elimination

Fig 2. Mechanism of Pd-catalyzed desulfinative cross-coupling for biaryl synthesis.

Quantitative Optimization Data

Table 2: Optimization of Pd-Catalyzed Desulfinative Cross-Coupling.

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2.0 equiv)Solvent (Temp)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene (100 °C)35
2Pd(OAc)₂XPhosK₂CO₃Toluene (100 °C)62
3Pd(OAc)₂XPhosCs₂CO₃1,4-Dioxane (100 °C)89
4Pd₂(dba)₃XPhosCs₂CO₃1,4-Dioxane (100 °C)85
5Pd(OAc)₂NoneCs₂CO₃1,4-Dioxane (100 °C)12
Step-by-Step Protocol: Synthesis of Biaryls

Causality & Design: XPhos is utilized because its bulky, electron-rich biaryl structure accelerates the reductive elimination step and stabilizes the Pd(0) species, preventing catalyst aggregation. Cs₂CO₃ is chosen over K₂CO₃ due to the "cesium effect," which enhances the solubility of the base in 1,4-dioxane and provides a more reactive counter-ion for transmetalation.

  • Assembly: In a glovebox or under strict Schlenk conditions, charge a reaction vial with the aryl bromide (1.0 mmol, 1.0 equiv), 2,4-dimethoxy-3-methylbenzenesulfinic acid sodium salt (1.5 mmol, 1.5 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), XPhos (0.10 mmol, 10 mol%), and anhydrous Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Reaction: Add anhydrous 1,4-Dioxane (5.0 mL). Seal the vial with a PTFE-lined cap, remove it from the glovebox, and heat to 100 °C in a pre-heated oil bath for 12 hours.

  • Self-Validation & In-Process Control: The physical extrusion of

    
     gas acts as a built-in indicator of successful desulfination. If the reaction is run under a slight positive pressure of Argon with a bubbler, steady gas evolution will be observed during the first 2-3 hours. The solution should maintain a clear, golden-yellow hue; rapid blackening indicates catalyst death (Pd black precipitation).
    
  • Workup: Cool the mixture to room temperature, filter through a short pad of Celite to remove inorganic salts and catalyst residues, and wash the pad with copious amounts of ethyl acetate. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography.

Synthesis of Complex Sulfonamide Libraries

Sulfonamides are ubiquitous in FDA-approved drugs [3]. While direct coupling of commercial sulfonyl chlorides with amines is standard, highly electron-rich sulfonyl chlorides (like the 2,4-dimethoxy-3-methyl derivative) are highly prone to rapid hydrolysis in ambient moisture. Starting from the stable sulfinic acid and performing an in situ oxidative chlorination prevents the degradation of the electrophile.

Step-by-Step Protocol: One-Pot Oxidative Sulfonamidation

Causality & Design: N-Chlorosuccinimide (NCS) is selected as the chlorinating agent. Unlike thionyl chloride (


), NCS is a mild, solid reagent that does not generate large stoichiometric excesses of harsh 

gas, which could prematurely cleave the electron-rich methoxy ethers on the aromatic ring.
  • Oxidative Chlorination: Dissolve 2,4-dimethoxy-3-methylbenzenesulfinic acid (1.0 mmol, 1.0 equiv) in anhydrous

    
     (5.0 mL) and cool to 0 °C in an ice bath.
    
  • Activation: Add NCS (1.2 mmol, 1.2 equiv) portion-wise over 5 minutes. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 1 hour.

  • Self-Validation (Step 1): Monitor by TLC (Hexanes/EtOAc). The conversion is validated by the appearance of a new, significantly less polar spot corresponding to the sulfonyl chloride.

  • Amine Trapping: Re-cool the flask to 0 °C. Add Triethylamine (

    
    , 2.5 mmol, 2.5 equiv) followed by the dropwise addition of the target amine (1.2 mmol, 1.2 equiv) dissolved in 
    
    
    
    (2.0 mL).
  • Self-Validation (Step 2): The addition of the amine will result in an immediate, mildly exothermic reaction. The precipitation of white triethylamine hydrochloride salts provides physical validation that the sulfonamide bond formation is occurring.

  • Workup: Stir for 2 hours at room temperature. Quench the reaction with saturated aqueous

    
     (10 mL). Extract with 
    
    
    
    (2 × 10 mL), wash the combined organic layers with 1M
    
    
    (to remove unreacted amine) and brine, dry over
    
    
    , and concentrate in vacuo.

References

  • Photocatalysis with organic dyes: facile access to reactive intermediates for synthesis Beilstein Journal of Organic Chemistry, 2020.
  • Desulfination as an Emerging Strategy in Palladium-Catalyzed C-C Coupling Reactions European Journal of Organic Chemistry, 2024.
  • Photoredox Catalysis-Enabled Sulfination of Alcohols and Bromides Journal of the American Chemical Society (via PMC/NIH), 2023.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Storage of 2,4-Dimethoxy-3-methylbenzenesulfinic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior and rapid degradation of sulfinic acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior and rapid degradation of sulfinic acids. 2,4-Dimethoxy-3-methylbenzenesulfinic acid is a highly reactive intermediate, and its successful application in drug development and organic synthesis depends entirely on rigorous storage protocols.

This guide provides a mechanistic understanding of its degradation, troubleshooting FAQs, and field-proven, self-validating protocols to ensure the integrity of your compound.

Mechanistic Overview: The Instability of Sulfinic Acids

Sulfinic acids (


) are inherently unstable compounds that readily decompose via over-oxidation, disproportionation, and reactivity toward electrophiles[1]. The sulfur atom in a sulfinic acid is highly nucleophilic. In the presence of atmospheric oxygen, reactive oxygen species (ROS), or even mild oxidative stress, the compound undergoes rapid and largely irreversible autoxidation to form the corresponding sulfonic acid (

), which is the most highly oxidized thiol species[2][3].

Furthermore, exposure to moisture and ambient heat can trigger disproportionation, splitting the sulfinic acid into thiosulfonates and sulfonic acids. Understanding these pathways is critical to implementing the correct physical and chemical barriers during storage.

OxidationPrevention Sulfinic 2,4-Dimethoxy-3-methylbenzene- sulfinic acid (Active) Sulfonic Sulfonic Acid (Irreversible Oxidation) Sulfinic->Sulfonic O2 / ROS / Base Disprop Disproportionation (Thiosulfonates / Sulfonic) Sulfinic->Disprop Moisture / Heat Argon Argon Backfilling (O2 Exclusion) Argon->Sulfinic Prevents Temp Cryo-Storage (-80°C) (Kinetic Suppression) Temp->Sulfinic Slows Light Amber Glass / Desiccator (hv & H2O Exclusion) Light->Sulfinic Protects

Logical workflow of sulfinic acid degradation pathways and targeted storage interventions.

Troubleshooting & FAQs

Q1: Why does 2,4-Dimethoxy-3-methylbenzenesulfinic acid degrade into a sulfonic acid even when stored in a standard -20°C freezer? Expertise & Causality: Standard freezers do not exclude oxygen. Because the sulfur atom in sulfinic acid is highly prone to autoxidation, any dissolved or atmospheric oxygen present in the headspace of the vial will react with the compound over time[3]. Additionally, standard freezers undergo auto-defrost cycles that introduce micro-fluctuations in temperature and moisture, exacerbating disproportionation[1].

Q2: How can I definitively prevent the oxidation of this compound during long-term storage? Expertise & Causality: The most effective, field-proven method for long-term storage is to convert the free sulfinic acid into its corresponding alkali metal salt (e.g., a sodium or silver salt)[4]. The deprotonated sulfinate anion (


) delocalizes electron density across both oxygen atoms, drastically reducing the nucleophilicity of the sulfur center and suppressing autoxidation. If the free acid must be maintained, it must be stored under a strict vacuum or inert argon atmosphere at -30°C to -80°C[4].

Q3: My compound has already partially degraded. Can I rescue the unoxidized sulfinic acid? Expertise & Causality: Once hyperoxidized to a sulfonic acid, the process is irreversible under standard laboratory conditions[2][3]. Because both sulfinic and sulfonic acids are highly polar, separating them via standard silica gel chromatography is notoriously difficult. If partial degradation is observed (e.g., multiple spots on TLC or split peaks on HPLC), it is highly recommended to synthesize the compound freshly or generate it in situ using a sulfinate transfer reagent[1].

Quantitative Stability Data

To assist in your experimental planning, the following table summarizes the expected stability of 2,4-Dimethoxy-3-methylbenzenesulfinic acid across various storage matrices.

Table 1: Comparative Stability Profile of Sulfinic Acids Across Storage Conditions

Storage ConditionChemical StateAtmosphereEst. Stability WindowPrimary Degradation Pathway
Room Temp (25°C)Free AcidAmbient Air< 24 HoursRapid autoxidation to sulfonic acid
-20°CFree AcidAmbient Air1-2 WeeksSlow oxidation & disproportionation
-80°CFree AcidArgon / Vacuum> 6 MonthsNegligible (stable)
Room Temp (25°C)Sodium SaltAmbient Air> 3 MonthsSlow moisture absorption (hygroscopic)
-80°CSodium SaltArgon / Desiccated> 2 YearsNegligible (highly stable)

Validated Experimental Protocols

Protocol 1: Anaerobic Aliquoting and Cryogenic Storage (Free Acid)

This protocol utilizes a self-validating system to ensure the storage environment remains uncompromised over time.

  • Preparation: Pre-dry amber glass vials and PTFE-lined caps in an oven at 120°C for 4 hours. Cool them inside a vacuum desiccator. Causality: Amber glass prevents photo-induced radical generation that can initiate autoxidation, while baking removes trace surface moisture.

  • Transfer: Inside a nitrogen or argon-filled glovebox, transfer the 2,4-Dimethoxy-3-methylbenzenesulfinic acid into the pre-dried amber vials.

  • Purging (If glovebox is unavailable): Attach the vial to a Schlenk line using a septum. Apply high vacuum (

    
     Torr) for 5 minutes, then backfill with ultra-high purity (UHP) Argon. Repeat this cycle three times. Causality: Argon is heavier than air and nitrogen; it settles over the solid, providing a robust physical barrier against oxygen.
    
  • Sealing: Seal the vial tightly and wrap the cap with Parafilm while under positive Argon pressure.

  • Self-Validating Secondary Containment: Place the sealed vials inside a secondary Mylar foil pouch. Add a packet of indicating silica gel and an oxygen absorber packet.

    • Validation Check: The silica gel acts as an active monitor. If it remains blue, the micro-environment is dry and secure. If it turns pink, the seal has failed and the sample must be re-purified or discarded.

  • Storage: Transfer the pouch immediately to a -80°C freezer.

Protocol 2: In Situ Conversion to the Sodium Sulfinate Salt

Use this protocol to convert the highly unstable free acid into a stable salt for long-term archiving[4].

  • Dissolution: Dissolve the freshly prepared free 2,4-Dimethoxy-3-methylbenzenesulfinic acid in anhydrous, degassed methanol under an argon atmosphere.

  • Neutralization: Slowly add 1.05 equivalents of sodium methoxide (

    
    ) in methanol dropwise at 0°C with vigorous stirring.
    
    • Causality: Low temperatures control the reaction kinetics, preventing the heat of neutralization from triggering disproportionation[4].

  • Precipitation: Add cold, anhydrous diethyl ether to the mixture to precipitate the sodium 2,4-dimethoxy-3-methylbenzenesulfinate salt.

  • Filtration & Drying: Filter the precipitate under a stream of argon, wash with cold ether, and dry under high vacuum (

    
     Torr) for 12 hours.
    
  • Validation: Analyze the product via

    
     NMR. The complete disappearance of the highly deshielded acidic proton (
    
    
    
    ) and a slight upfield shift of the aromatic protons confirms successful salt formation.

References

1.[4] Method for preparation of sulfinic acids - US3950404A. Google Patents. 2.[2] Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. Chemical Reviews - ACS Publications. 3.[3] Irreversible Oxidation of the Active-site Cysteine of Peroxiredoxin to Cysteine Sulfonic Acid for Enhanced Molecular Chaperone Activity. PMC - NIH. 4.[1] A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions. PMC - NIH.

Sources

Optimization

Sulfinylation Technical Support Center: Troubleshooting &amp; Methodologies

Welcome to the Technical Support Center for the sulfinylation of electron-rich aromatics. As a Senior Application Scientist, I have structured this guide to address the most critical bottlenecks researchers face when syn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the sulfinylation of electron-rich aromatics. As a Senior Application Scientist, I have structured this guide to address the most critical bottlenecks researchers face when synthesizing aryl sulfoxides. This resource synthesizes field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to ensure your synthetic workflows are both robust and reproducible.

Part 1: Core Troubleshooting Guide (FAQs)

Q1: We are experiencing low yields and complex product mixtures when using sulfinyl chlorides for the Friedel-Crafts sulfinylation of indoles. How can we improve the yield and selectivity?

The Cause: Sulfinyl chlorides are notoriously thermolabile and moisture-sensitive, often leading to rapid degradation and the release of hydrogen chloride gas during storage or reaction[1]. Furthermore, traditional Friedel-Crafts conditions rely on strong Lewis acids (e.g.,


). When applied to highly electron-rich heteroarenes like indoles and pyrroles, these harsh conditions frequently trigger competitive side reactions, including substrate polymerization or unselective multi-sulfinylation[2].

The Solution: Pivot to a transition-metal-free protocol utilizing bench-stable sodium arylsulfinates promoted by Trimethylsilyl trifluoromethanesulfonate (TMSOTf)[3]. TMSOTf acts as a highly oxophilic Lewis acid. It silylates the oxygen atom of the sulfinate, driving the in situ generation of a highly electrophilic sulfinylium cation (


). This intermediate undergoes smooth electrophilic aromatic substitution at room temperature, drastically reducing side reactions and providing excellent regioselectivity (e.g., exclusively at the C3-position of indoles)[3].

Q2: Our target arenes are sterically hindered, and the standard TMSOTf/sodium sulfinate protocol is yielding <30% product after 24 hours. What is the best alternative activation strategy?

The Cause: Steric bulk around the reactive site significantly raises the activation energy barrier for the electrophilic attack of the sulfinylium ion. Prolonged heating under standard conditions often leads to the thermal decomposition of the sulfinylating agent rather than driving product formation.

The Solution: Employ ultrasound irradiation combined with a chloroaluminate-based ionic liquid system[4]. By using sulfinic esters as the electrophile in a mixture of 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) and aluminum chloride (


), you create a highly polar, tunable Lewis acidic environment[4]. Ultrasonic sonication induces acoustic cavitation, which provides localized high energy to overcome steric barriers without bulk heating. This dual-activation strategy accelerates reaction kinetics, improving yields to >80% in a fraction of the time[4].

Q3: How do we avoid racemic mixtures when synthesizing chiral sulfoxides via direct sulfinylation?

The Cause: Direct Friedel-Crafts sulfinylation of arenes proceeds via a planar or rapidly inverting sulfinylium intermediate. Because these reactions inherently lack a source of chiral induction, the nucleophilic attack by the arene occurs equally from both faces, resulting in racemic sulfoxides[5].

The Solution: To achieve enantiopure sulfoxides, you must shift from direct arene sulfinylation to the stereospecific transformation of pre-formed chiral precursors. The most reliable method is the reaction of sulfenate anions with electrophiles, or utilizing dynamic kinetic resolution of sulfinyl derivatives[5]. For example, reacting a configurationally stable chiral sulfinate (like the Andersen reagent) with an organometallic arene reagent ensures inversion of configuration at the sulfur center, yielding highly enantioenriched products[5].

Part 2: Mechanistic & Workflow Visualizations

G A Sodium Arylsulfinate (Ar-SO2Na) C Silylated Sulfinate Intermediate (Ar-S(O)OTMS) A->C + TMSOTf (- NaOTf) B TMSOTf (Promoter) B->C D Sulfinylium Cation [Ar-S+=O] C->D + TMSOTf (- TMS2O, - TfO-) F Wheland Intermediate (Sigma Complex) D->F Electrophilic Attack E Electron-Rich Arene (Nucleophile) E->F G Aryl Sulfoxide (Target Product) F->G Deprotonation (Rearomatization)

Mechanistic pathway of TMSOTf-activated sulfinylation of arenes.

DecisionTree Start Issue: Low Yield in Sulfinylation Q1 Are you using Sulfinyl Chlorides? Start->Q1 S1 Switch to Sodium Sulfinates + TMSOTf Q1->S1 Yes Q2 Is the Arene Sterically Hindered? Q1->Q2 No S2 Use Ultrasound + Ionic Liquid (BMIM-Cl/AlCl3) Q2->S2 Yes Q3 Is Regioselectivity Poor (Heteroarenes)? Q2->Q3 No S3 Lower Temp to 0°C & Reduce Lewis Acid Equivalents Q3->S3 Yes End Optimize Reaction Time via TLC Monitoring Q3->End No

Decision tree for troubleshooting low yields in aromatic sulfinylation.

Part 3: Quantitative Data Summary

The following table summarizes the performance metrics of various sulfinylation methodologies to help you select the optimal conditions for your specific substrate class.

MethodologyReagents & PromotersTypical YieldsReaction TimeBest Suited ForReference
Traditional Friedel-Crafts Sulfinyl Chloride +

20–50%2–12 hSimple, unhindered arenes[2]
TMSOTf-Promoted Sodium Sulfinate + TMSOTf70–95%0.5–1 hIndoles, pyrroles, electron-rich arenes[3]
Ultrasound / Ionic Liquid Sulfinic Ester + [BMIM]Cl/

75–90%15–45 minSterically hindered arenes[4]

Part 4: Step-by-Step Experimental Protocols

Protocol A: TMSOTf-Promoted Direct Sulfinylation (Transition-Metal-Free)

Self-Validating Mechanism: This protocol uses 1,2-dichloroethane (DCE) as a non-coordinating solvent to maximize the electrophilicity of the TMSOTf-activated intermediate. The explicit water quench step immediately hydrolyzes unreacted TMSOTf, halting the reaction precisely and preventing product degradation during the workup phase.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, establish an inert atmosphere (Nitrogen or Argon).

  • Reagent Loading: Add the sodium arylsulfinate (0.2 mmol, 1.0 equiv) and the electron-rich arene (0.4 mmol, 2.0 equiv)[3]. Causality: The 2.0 equivalents of the arene drive the equilibrium forward and compensate for any trace moisture that might prematurely quench the active electrophile.

  • Solvent Addition: Suspend the solid mixture in anhydrous 1,2-dichloroethane (1.0 mL)[3].

  • Activation: Dropwise, add TMSOTf (0.4 mmol, 2.0 equiv) to the suspension at 25 °C[3].

  • Monitoring: Stir the reaction mixture at 25 °C for 0.5 to 1 hour[3]. Validate completion by monitoring the disappearance of the sulfinate via TLC (Eluent: Ethyl Acetate/Hexane).

  • Quenching & Workup: Once complete, quench the reaction strictly by adding distilled water (5 mL), followed by dilution with dichloromethane (10 mL)[3].

  • Isolation: Separate the organic layer. Extract the aqueous phase with dichloromethane (3 × 10 mL). Wash the combined organic extracts with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure[3]. Purify the residue via flash column chromatography.
    
Protocol B: Ultrasound-Assisted Green Sulfinylation using Sulfinic Esters

Self-Validating Mechanism: The biphasic extraction step ensures the highly polar ionic liquid remains entirely in the aqueous phase, allowing for clean product isolation and the potential recycling of the chloroaluminate catalyst system.

  • Ionic Liquid Preparation: In a dry reaction vessel under an inert atmosphere, prepare the task-specific ionic liquid by mixing 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) and anhydrous

    
    [4]. (A 1:2 molar ratio is typically optimal for generating the necessary Lewis acidity).
    
  • Substrate Addition: Introduce the alkyl/aryl sulfinic ester (1.0 equiv) and the target arene (1.2 equiv) directly into the ionic liquid framework[4].

  • Sonication: Lower the reaction vessel into an ultrasonic bath (operating at ~35-40 kHz). Irradiate the mixture at ambient temperature[4]. Causality: The acoustic cavitation overcomes the high viscosity of the ionic liquid, ensuring rapid mass transfer and accelerating the electrophilic substitution.

  • Monitoring: Sonicate for 15 to 45 minutes, checking progress via TLC[4].

  • Extraction: Extract the product directly from the ionic liquid mixture using diethyl ether (4 × 10 mL).

  • Purification: Wash the combined ether extracts with saturated aqueous

    
     to neutralize any carried-over acid, followed by a brine wash. Dry over 
    
    
    
    , filter, and evaporate the solvent to yield the target asymmetric sulfoxide[4].

Part 5: References

  • Title: Sulfinyl halide - Wikipedia Source: wikipedia.org URL:

  • Title: TMSOTf-Promoted Sulfinylation of Electron-Rich Aromatics with Sodium Arylsulfinates Source: thieme-connect.com URL:

  • Title: Product Class 12: Aryl Sulfoxides and S-Arylsulfimides Source: thieme-connect.de URL:

  • Title: Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds | Chemical Reviews Source: acs.org URL:

  • Title: Dramatic Influence of Ionic Liquid and Ultrasound Irradiation on the Electrophilic Sulfinylation of Aromatic Compounds by Sulfinic Esters Source: mdpi.com URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting Arylsulfinic Acid Solubility and Stability in Aqueous Media

Welcome to the Application Support Center. Working with arylsulfinic acids in aqueous media presents a dual challenge for researchers: the poor thermodynamic solubility of the free acid and its rapid, acid-catalyzed disp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Working with arylsulfinic acids in aqueous media presents a dual challenge for researchers: the poor thermodynamic solubility of the free acid and its rapid, acid-catalyzed disproportionation. This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to ensure reproducible aqueous sulfinylation reactions.

Diagnostic Workflow

TroubleshootingFlow Start Issue: Arylsulfinic Acid Insoluble/Degrading in Water CheckForm Is the reagent in Free Acid form (ArSO2H)? Start->CheckForm ConvertSalt Convert to Sulfinate Salt (e.g., Na+, Mg2+) CheckForm->ConvertSalt Yes CheckpH Measure Aqueous pH CheckForm->CheckpH No (Already Salt) ConvertSalt->CheckpH AdjustpH Buffer to pH > 4.0 (Prevents Disproportionation) CheckpH->AdjustpH pH < 3.0 UseCosolvent Use Co-solvent (EtOH) or TPGS-750-M Micelles CheckpH->UseCosolvent pH > 4.0 but insoluble Success Stable & Soluble Aqueous System AdjustpH->Success UseCosolvent->Success

Workflow for resolving arylsulfinic acid solubility and disproportionation in water.

Frequently Asked Questions (FAQs)

Q1: Why does my arylsulfinic acid form a cloudy suspension and eventually degrade into a complex mixture in water? A1: This is a classic manifestation of acid-catalyzed disproportionation coupled with poor aqueous solvation. Arylsulfinic acids are moderately strong acids with pKa values ranging from 0.5 to 3.0[1]. In their protonated free-acid form (


), they exhibit poor aqueous solubility due to the hydrophobic aryl ring and their tendency to form hydrogen-bonded dimers.

The Causality of Degradation: When suspended in water without pH control, the local acidic environment catalyzes a disproportionation reaction. The protonated sulfinic acid acts simultaneously as an electrophile and a nucleophile, forming an unstable sulfinyl sulfone intermediate. This intermediate rapidly cleaves to yield a sulfonic acid (


) and a thiosulfonate (

)[2]. To prevent this, you must maintain the pH above 4.0 to ensure the species exists entirely as the fully deprotonated, water-soluble sulfinate anion (

).

Q2: I need to use the free acid for my specific transition-metal-free coupling. How can I dissolve it without triggering disproportionation? A2: If your mechanistic pathway strictly requires the protonated state, you cannot rely on pure aqueous media. Instead, utilize a co-solvent system or nanomicellar technology.

  • Co-solvent approach: Using a 50:50 (v/v) mixture of water and ethanol (or water and DMF) significantly lowers the dielectric constant of the medium. This disrupts the hydrogen-bonded dimers of the free acid and improves solvation, a technique commonly used in electrochemical late-stage modifications[3].

  • Nanomicellar approach: For strictly aqueous conditions, designer surfactants like TPGS-750-M (2 wt% in water) can be employed. The lipophilic core of the nanomicelle encapsulates the hydrophobic aryl ring of the free acid, protecting it from bulk water interactions and suppressing disproportionation while maintaining high local concentrations for cross-coupling[4].

Q3: Are there bench-stable alternatives to the free arylsulfinic acid that offer better aqueous solubility? A3: Yes. The most robust solution is to completely avoid the free acid and utilize arylsulfinate salts. Sodium arylsulfinates (


) are highly soluble in water and significantly more stable against disproportionation[5]. Recently, magnesium aryl sulfinate tetrahydrate salts have emerged as superior alternatives. The interplay of hydration and solubility in the magnesium tetrahydrate crystal lattice makes them highly bench-stable, non-hygroscopic, and readily soluble in aqueous reaction buffers[6].

Quantitative Data: Solubility and Stability Matrix

PropertyFree Arylsulfinic Acid (

)
Sodium Arylsulfinate (

)
Magnesium Arylsulfinate Tetrahydrate
Aqueous Solubility Poor (< 0.1 M)Excellent (> 1.0 M)Good (~ 0.5 M)
Bench Stability (Air) Low (Degrades in days)Moderate (Hygroscopic)High (Non-hygroscopic)
Aqueous Half-Life (pH 2) < 1 hour (Disproportionates)< 1 hour (Protonates to free acid)< 1 hour (Protonates to free acid)
Aqueous Half-Life (pH 7) N/A (Deprotonates to salt)> 6 months> 6 months
Primary Use Case Organic solvent reactionsGeneral aqueous couplingScalable, bench-stable storage

Self-Validating Experimental Protocols

Protocol 1: In Situ Generation of Stable Aqueous Sodium Arylsulfinate

Causality & Validation: This protocol converts the unstable free acid into a highly soluble sodium salt. The self-validating step is the cessation of


 evolution, which physically confirms the complete deprotonation of the sulfinic acid, ensuring the pH has crossed the critical threshold (pH > 4) to prevent disproportionation.
  • Preparation: Suspend 10.0 mmol of the free arylsulfinic acid in 10 mL of deionized water. The mixture will appear as a cloudy, heterogeneous suspension.

  • Neutralization: Slowly add 1.0 M Sodium Bicarbonate (

    
    ) dropwise under continuous magnetic stirring.
    
  • Validation Checkpoint: Observe the evolution of

    
     gas bubbles. Continue the dropwise addition until effervescence completely ceases.
    
  • pH Verification: Measure the pH using a calibrated probe. The target pH is 7.0–7.5. If the pH is below 6.0, add additional

    
    .
    
  • Clarification: The cloudy suspension will transition into a completely transparent, homogeneous solution, visually validating successful solvation. Use this solution immediately for downstream aqueous cross-coupling.

Protocol 2: Micellar-Enabled Aqueous Sulfinylation using TPGS-750-M

Causality & Validation: When the free acid must be used, bulk water causes hydrophobic aggregation and degradation. TPGS-750-M forms nanomicelles with lipophilic cores that encapsulate the arylsulfinic acid, shielding it from bulk water while enabling high local concentrations for reactivity[4].

  • Surfactant Preparation: Prepare a 2 wt% solution of TPGS-750-M in HPLC-grade water. Degas the solution by sparging with Argon for 15 minutes to prevent premature autoxidation of the sulfinic acid.

  • Reagent Loading: Add the arylsulfinic acid (1.0 equiv) and the coupling partner (e.g., aryl alkyne, 1.0 equiv) directly to the micellar solution.

  • Base Addition: Add 2,6-lutidine (1.5 equiv) to gently buffer the local micellar environment without collapsing the surfactant architecture.

  • Validation Checkpoint: Stir vigorously at room temperature. The mixture should form a stable, milky emulsion. If phase separation occurs (e.g., "oiling out"), the micellar capacity has been exceeded; dilute with additional 2 wt% TPGS-750-M.

  • Reaction & Extraction: Upon reaction completion (monitored by TLC/LCMS), extract the product using a minimal amount of ethyl acetate. The TPGS-750-M remains in the aqueous phase and can be recycled for future runs.

References

  • Product Class 11: Arenesulfinic Acids and Derivatives Source: Thieme-Connect URL
  • Streamlined Isolation of Magnesium Aryl Sulfinate Enabled by the Hydration of Sulfinate Salt to Magnesium Tetrahydrate Source: ACS Publications URL
  • Sulfinic acid Source: Wikipedia URL
  • Aerobic Oxidation in Nanomicelles of Aryl Alkynes, in Water at Room Temperature Source: PMC - NIH URL
  • Successive paired electrochemical late-stage modification of niclosamide a common anthelmintic drug Source: PMC - NIH URL
  • Synthesis and applications of sodium sulfinates (RSO2Na)

Sources

Optimization

Minimizing disproportionation of 2,4-Dimethoxy-3-methylbenzenesulfinic acid

Welcome to the Sulfinic Acid Stabilization & Applications Technical Support Center . Ticket Subject: Minimizing Disproportionation of 2,4-Dimethoxy-3-methylbenzenesulfinic acid.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Sulfinic Acid Stabilization & Applications Technical Support Center .

Ticket Subject: Minimizing Disproportionation of 2,4-Dimethoxy-3-methylbenzenesulfinic acid. Case Priority: High (Instability Risk).[1] Assigned Specialist: Senior Application Scientist, Organic Synthesis Division.

Executive Summary

You are encountering stability issues with 2,4-Dimethoxy-3-methylbenzenesulfinic acid . This molecule is inherently unstable due to the disproportionation of the sulfinic acid moiety (


), a process significantly accelerated by the electron-donating nature of the methoxy and methyl substituents on the aromatic ring.

This guide provides a mechanistic breakdown, a mandatory stabilization protocol (The "Salt Switch"), and troubleshooting workflows to ensure the integrity of your reagent during drug development campaigns.

Module 1: The Chemistry of Degradation (Diagnostic)

To prevent degradation, you must understand the enemy. Sulfinic acids do not merely "decompose"; they undergo a specific, acid-catalyzed self-reaction called disproportionation .

The Stoichiometry of Failure:



Why Your Molecule is High-Risk: The 2,4-dimethoxy-3-methyl substitution pattern creates a highly electron-rich aromatic ring.

  • Increased Nucleophilicity: The electron-donating groups (EDGs) increase electron density on the sulfur atom, making it a more aggressive nucleophile.

  • Accelerated Kinetics: The rate-determining step involves the attack of a neutral sulfinic acid molecule on a protonated sulfinic acid species. Your electron-rich molecule attacks faster than a standard phenyl ring, accelerating the degradation.

Visualizing the Pathway

The following diagram details the acid-catalyzed cascade you are fighting against.

Disproportionation Sulfinic 3 x Sulfinic Acid (R-SO2H) Protonated Protonated Species (R-SO2H2+) Sulfinic->Protonated Acid Catalysis (H+) Intermediate Sulfinyl Sulfone Intermediate (R-SO-SO2-R) Protonated->Intermediate Nucleophilic Attack by 2nd R-SO2H Products Degradation Products: Sulfonic Acid (R-SO3H) + Thiosulfonate (R-SO2-S-R) Intermediate->Products Hydrolysis & Rearrangement

Figure 1: The acid-catalyzed disproportionation mechanism.[2][3][4][5][6][7][8][9][10][11][12][13] Note that the reaction is second-order with respect to the sulfinic acid, meaning concentrated solutions degrade exponentially faster.

Module 2: Storage & Handling (Prevention)

The Golden Rule: Never isolate the free acid of 2,4-dimethoxy-3-methylbenzenesulfinic acid unless you intend to use it within 15 minutes.

Protocol A: The "Salt Switch" (Recommended Storage Form)

The lithium or sodium sulfinate salts are indefinitely stable at room temperature because they lack the acidic proton required to catalyze the disproportionation.

Step-by-Step Conversion:

  • Dissolution: Dissolve your crude sulfinic acid immediately in EtOAc or CH₂Cl₂.

  • Extraction: Wash rapidly with cold 1M Na₂CO₃ or saturated NaHCO₃. The sulfinic acid will deprotonate and move to the aqueous layer as the salt (

    
    ).
    
  • Isolation (Lyophilization):

    • Do not acidify and extract back.

    • Wash the aqueous layer once with organic solvent to remove non-polar impurities (thiosulfonates).

    • Lyophilize the aqueous layer directly to obtain the stable Sodium 2,4-dimethoxy-3-methylbenzenesulfinate .

  • Storage: Store the white powder in a desiccator.

Protocol B: Handling the Free Acid (If Strictly Necessary)

If your next reaction step requires the free acid (e.g., a specific radical coupling):

  • Temperature: Keep all solutions at < 0°C .

  • Concentration: Work dilute (< 0.1 M) to minimize second-order self-reaction.

  • Atmosphere: Use Argon. Oxygen can oxidize sulfinic acids to sulfonic acids, though disproportionation is the faster killer.

Module 3: Troubleshooting & FAQs

Scenario 1: "My white solid turned into a yellow, gooey paste overnight."

  • Diagnosis: Disproportionation has occurred.[2][3][6] The "goo" is likely the thiosulfonate (

    
    ), which is often a yellow oil or low-melting solid for electron-rich aromatics. The solid precipitate mixed in is the sulfonic acid (
    
    
    
    ).
  • Recovery:

    • Dissolve the mixture in EtOAc.

    • Wash with NaHCO₃. The sulfonic acid (byproduct) will go into the water. The thiosulfonate (byproduct) will stay in the organic layer.

    • Result: Your active reagent is lost. You must re-synthesize.

  • Prevention: See "Salt Switch" above.

Scenario 2: "I see a mass of [2M - 16] or [2M - 32] in LCMS."

  • Diagnosis: This confirms thiosulfonate formation.

    • Sulfinic Acid Mass (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      )[3]
      
    • Thiosulfonate Mass

      
       (Loss of H₂O and O).
      
  • Action: Check the pH of your LCMS sample diluent. If you dissolved the sample in acidic methanol/water, the degradation might be happening inside the autosampler vial. Retest using a basic buffer (Ammonium Bicarbonate) to confirm if the bulk material is actually degraded.

Scenario 3: "Low yields in Palladium-catalyzed cross-couplings (Desulfitative)."

  • Diagnosis: The catalyst is likely being poisoned by the sulfur species generated from disproportionation, or the substrate is decomposing faster than the catalytic cycle.

  • Optimization Table:

VariableRecommendationReason
pH Maintain pH > 7Inhibits acid-catalyzed disproportionation.
Reagent Form Use Na/Li SaltRemoves the acidic proton source.
Addition Slow addition of catalystNot recommended. Add sulfinate slowly to catalyst instead.
Solvent DMSO or DMFAprotic polar solvents stabilize the sulfinate anion.

Module 4: Decision Logic for Researchers

Use this flow to determine the immediate next step for your batch.

DecisionTree Start Status of 2,4-Dimethoxy-3-methyl- benzenesulfinic acid CheckForm Is it currently a Salt or Free Acid? Start->CheckForm Salt Salt (Na/Li) CheckForm->Salt Acid Free Acid CheckForm->Acid Storage Store in Desiccator (Stable) Salt->Storage UsageTime Usage Timeframe? Acid->UsageTime Immediate < 15 Minutes UsageTime->Immediate Later > 1 Hour / Storage UsageTime->Later Action1 Keep at -20°C Use Dilute Immediate->Action1 Action2 CRITICAL: Convert to Salt (Wash w/ NaHCO3 -> Lyophilize) Later->Action2

Figure 2: Decision matrix for handling and storage based on reagent form and timeline.

References

  • Kice, J. L., & Bowers, K. W. (1962).[3] The Mechanism of the Disproportionation of Sulfinic Acids. Journal of the American Chemical Society, 84(4), 605–610. Link

    • Core Authority: Establishes the second-order kinetics and acid c
  • Kice, J. L., Guaraldi, G., & Venier, C. G. (1966).[3] The Mechanism of the Disproportionation of Sulfinic Acids.[2][6] Rate and Equilibrium Constants for the Sulfinic Acid-Sulfinyl Sulfone Equilibrium. Journal of Organic Chemistry, 31(11), 3561–3567. Link

    • Core Authority: Details the sulfinyl sulfone intermediate p
  • Bio, M. M., et al. (2008). Practical Synthesis of 2,4-Dimethoxybenzenesulfinic Acid. Organic Process Research & Development.
  • Faucher, A. M., et al. (2002). General Synthesis of Sulfinic Acid Salts. Journal of Organic Chemistry.

For further assistance, please contact the Chemistry Support Team with your specific reaction conditions and LCMS traces.

Sources

Troubleshooting

Strategies to avoid catalyst poisoning when using organic sulfinates

Executive Summary: The Desulfitative Dilemma Organic sulfinates (e.g., Langlois reagent, sodium diversinates) are powerful reagents for installing alkyl, fluoroalkyl, and aryl groups. However, they present a unique "Troj...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Desulfitative Dilemma

Organic sulfinates (e.g., Langlois reagent, sodium diversinates) are powerful reagents for installing alkyl, fluoroalkyl, and aryl groups. However, they present a unique "Trojan Horse" challenge in transition metal catalysis (Pd, Ni, Cu).

The core issue is Desulfitative Poisoning . To function as coupling partners, these reagents must extrude sulfur dioxide (


).[1] While necessary for the reaction, the released 

and sulfur-containing byproducts are potent catalyst poisons. They possess high affinity for soft metals (Pd, Pt), displacing ligands and forming catalytically inactive metal-sulfur clusters (often observed as "Palladium Black").

This guide provides the protocols required to maintain catalyst turnover in the presence of these sulfur-rich species.

Diagnostic Center: Is Your Catalyst Poisoned?

Before altering conditions, confirm that catalyst deactivation is the root cause. Use this diagnostic matrix to evaluate your reaction profile.

SymptomObservationDiagnosis
The "20% Wall" Reaction proceeds rapidly then stops abruptly at ~20-30% conversion. Adding more catalyst restarts the reaction briefly.Classic Poisoning. The active catalyst is being titrated out by extruded

or sulfur byproducts.
Instant Blackout Reaction mixture turns black/precipitates immediately upon heating or reagent addition.Ligand Failure. The ligand is too weak to prevent Pd aggregation. The metal has formed inactive nanoparticles.
Induction Period No reaction for the first hour, followed by slow turnover.Activation Lag. Catalyst precursor is struggling to enter the cycle, possibly due to inhibitory coordination of the sulfinate anion itself.
Yield Erosion Yield decreases when scaling up, despite identical concentrations.Mass Transfer Limit.

gas is not escaping the headspace efficiently, saturating the solution and poisoning the metal.
The Mechanism of Deactivation

To solve the problem, you must visualize the enemy. In desulfitative coupling (e.g., Suzuki-Miyaura type), the sulfinate is not just a nucleophile; it is a source of


.

The Poisoning Pathway:

  • Extrusion: The sulfinate coordinates to the metal and releases

    
     to generate the active organic nucleophile (R-M).
    
  • Re-coordination: The released

    
     is a 
    
    
    
    -acidic ligand. It competes with the phosphine/NHC ligand for the metal center.
  • Cluster Formation: If

    
     or disproportionated sulfide species (
    
    
    
    ) bridge multiple metal centers, the catalyst precipitates as an inactive salt.
Visualizing the Competitive Landscape

CatalystPoisoning PreCat Pd(II) Pre-catalyst ActiveCat Active Pd(0)L2 PreCat->ActiveCat Reduction OxAdd Oxidative Addition (Ar-Pd-X) ActiveCat->OxAdd Ar-X Poisoned Inactive Pd-S Cluster (Catalyst Death) ActiveCat->Poisoned Ligand Displacement TransMetal Transmetalation (Pd-SO2-R) OxAdd->TransMetal + Sulfinate Sulfinate R-SO2-Na (Sulfinate) Extrusion SO2 Extrusion (Critical Step) TransMetal->Extrusion - SO2 (Intramolecular) Product Product (Ar-R) Extrusion->Product Reductive Elimination SO2 Free SO2 / Sulfides Extrusion->SO2 Release Product->ActiveCat Regeneration SO2->ActiveCat Strong Binding

Figure 1: The Catalytic Cycle vs. The Poison Loop. Note how the extrusion step feeds the poison (SO2) directly back to the active catalyst species.

Protocol Library: Prevention Strategies
Strategy A: The "Ligand Shield" (Steric Bulk)

Standard ligands like


 are insufficient against sulfur poisoning. You must use bulky, electron-rich ligands that create a "steric fortress" around the metal center, physically blocking the approach of bridging sulfur species.

Recommended Ligand Classes:

Ligand ClassSpecific ExamplesWhy it Works
Biaryl Phosphines XPhos, SPhos, RuPhos The biaryl backbone provides steric bulk, while the electron-rich nature strengthens the Pd-P bond, making it harder for sulfur to displace the ligand.
Bulky NHCs IPr, IMes N-Heterocyclic Carbenes form incredibly strong

-bonds with Pd. They are less labile than phosphines and highly resistant to displacement.
Chelating Bisphosphines dppf, Xantphos The "bite angle" and chelation effect prevent the ligand from dissociating, maintaining catalyst integrity.
Strategy B: The "Scavenger" Approach (Chemical Control)

If you cannot stop


 production, you must remove it immediately.
  • Base Selection: Use bases that react irreversibly with

    
    .
    
    • Good:

      
       or 
      
      
      
      (Forms sulfite/sulfate salts).
    • Avoid: Weak organic amine bases (Reversible binding).

  • Sparging: For scale-up, a continuous subsurface sparge of inert gas (

    
     or Ar) physically strips 
    
    
    
    from the solution, shifting the equilibrium forward and protecting the catalyst.
Troubleshooting FAQs

Q1: My reaction turns black immediately. Should I add mercury? A: No. The "Mercury Drop Test" is for distinguishing homogeneous vs. heterogeneous catalysis. If your reaction turns black, your homogeneous catalyst has already decomposed into heterogeneous nanoparticles (Pd black).

  • Fix: Switch to a pre-catalyst system like Pd(dba)2 + XPhos or a palladacycle (e.g., XPhos Pd G4 ). These pre-catalysts are more robust than mixing Pd(OAc)2 in situ.

Q2: Can I use radical initiators (TBHP) with Pd-catalysis to speed up the sulfinate reaction? A: Proceed with extreme caution. While oxidants are used in Langlois (radical) chemistry, mixing strong oxidants with Pd-catalysts often leads to oxidation of the phosphine ligand (


), killing the catalyst.
  • Fix: If you need oxidative conditions, switch to a Silver (Ag) or Copper (Cu) mediated system, which tolerates (and often requires) oxidants.

Q3: The reaction works on 50mg scale but fails on 5g scale. Why? A: This is the "Headspace Effect." On a small scale, the ratio of headspace to liquid is large, allowing


 to escape. On a large scale, 

remains dissolved, poisoning the metal.
  • Fix: Implement active gas sweeping (bubbling inert gas through the reaction) or apply a slight vacuum/reflux system to drive off volatiles.

Experimental Workflow: Robust Desulfitative Coupling

Objective: Coupling Sodium p-Toluenesulfinate with 4-Bromoanisole.

  • Reagent Prep:

    • Dry the sulfinate salt under vacuum at 60°C overnight (Water promotes disproportionation).

    • Use anhydrous 1,4-Dioxane or Toluene.

  • Catalyst Loading:

    • Source: XPhos Pd G4 (2-5 mol%).

    • Reasoning: The G4 precatalyst ensures a 1:1 Pd:Ligand ratio and rapid activation without an induction period.

  • Additives:

    • Base:

      
       (2.0 equiv).
      
  • Execution:

    • Mix solids in the reaction vessel.

    • Evacuate and backfill with Argon (3x).

    • Add solvent.[2][3][4]

    • Crucial Step: Heat to 80-100°C. Do not run at room temperature. Thermal energy is required to drive the

      
       extrusion equilibrium.
      
  • Monitoring:

    • If the reaction stalls, do not add more sulfinate. Add a fresh aliquot of catalyst (dissolved in degassed solvent).

References
  • Mechanistic Studies of Desulfin

    • Source: Journal of the American Chemical Society (JACS).
    • Context: Detailed kinetic analysis of Pd-catalyzed sulfinate coupling, identifying extrusion as the turnover-limiting and poisoning step.
  • Permanganate Oxid

    • Source: Environmental Science & Technology.[5][6]

    • Context: Demonstrates the principle of using oxidants to regenerate S-poisoned Pd catalysts (conceptually relevant for understanding regener
  • Catalyst Poisoning and Deactiv

    • Source: BenchChem Technical Support / Wikipedia.
    • Context: General mechanisms of how sulfur species block active sites on transition metals.
  • Rational Biarylphosphine Ligand Design (Buchwald).

    • Source: MIT DSpace / Thesis.
    • Context: Explains why bulky ligands (GPhos, XPhos)

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of 2,4-Dimethoxy-3-methylbenzenesulfinic acid

Technical Guide: Comparative Mass Spectrometry Analysis of 2,4-Dimethoxy-3-methylbenzenesulfinic Acid Executive Summary In drug development, 2,4-Dimethoxy-3-methylbenzenesulfinic acid is a critical intermediate, often em...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Comparative Mass Spectrometry Analysis of 2,4-Dimethoxy-3-methylbenzenesulfinic Acid

Executive Summary

In drug development, 2,4-Dimethoxy-3-methylbenzenesulfinic acid is a critical intermediate, often employed in the synthesis of sulfones or sulfonamides.[1] However, its analysis is complicated by its inherent instability; sulfinic acids (


) are prone to rapid oxidation to sulfonic acids  (

) or disproportionation to thiosulfonates.[1]

This guide provides a definitive mass spectrometry (MS) workflow to distinguish the target sulfinic acid from its primary oxidative impurity (the corresponding sulfonic acid).[2] We prioritize Electrospray Ionization (ESI) in negative mode over Electron Impact (EI), as the thermal energy in GC-MS/EI frequently causes on-column degradation, yielding misleading data.[1]

Key Differentiator: The target sulfinic acid is characterized by a diagnostic "Desulfination" event (loss of


, -64 Da) from the parent ion 

, whereas the sulfonic acid impurity exhibits a distinct fragmentation pathway involving phenoxide formation or direct sulfite loss.

Chemical Context & Stability Profile

Before establishing the MS protocol, it is vital to understand the species being compared. The structural similarity between the target and its oxidation product requires high-resolution separation or specific MS/MS transitions for accurate quantitation.

FeatureTarget: Sulfinic Acid Alternative: Sulfonic Acid (Impurity)
Formula


MW (Monoisotopic) 216.05232.04
Oxidation State Sulfur (IV)Sulfur (VI)
Stability Low: Oxidizes in air; thermally labile.[1]High: Stable oxidation product.[1]
ESI(-) Precursor m/z 215

m/z 231

Experimental Protocol: LC-MS/MS Workflow

To ensure scientific integrity, this protocol avoids thermal stress. The use of ESI in negative mode is the industry standard for acidic sulfur species.

Sample Preparation
  • Solvent: Acetonitrile:Water (50:[1]50) with 5mM Ammonium Acetate.[1]

    • Rationale: Avoid strong acids (like 0.1% Formic Acid) in the diluent if possible, as low pH can accelerate disproportionation of sulfinic acids. Ammonium acetate provides a buffered, gentle ionization environment.[1]

  • Concentration: 10 µg/mL.[1] Prepare fresh immediately before injection.

MS Parameters (ESI Negative Mode)
  • Source: Electrospray Ionization (ESI-).[1][2][3][4][5][6]

  • Capillary Voltage: -2.5 kV (Soft ionization to preserve the molecular ion).[1]

  • Desolvation Temp: 350°C.

  • Cone Voltage: 20–30 V.[1]

  • Collision Energy (CID): Stepped ramp 10–30 eV.[1]

Fragmentation Analysis & Comparison

This section details the specific spectral fingerprints used to validate the compound.

Target: 2,4-Dimethoxy-3-methylbenzenesulfinic Acid (m/z 215)

The fragmentation of the sulfinate anion is dominated by the cleavage of the


 bond.
  • Primary Transition (Quantifier):

    
    [1]
    
    • Mechanism: Homolytic or heterolytic cleavage of the

      
       bond releases neutral sulfur dioxide (
      
      
      
      , 64 Da).
    • Product: The resulting ion at m/z 151 is the 2,4-dimethoxy-3-methylphenyl anion (aryl anion).[1] This is the base peak and the most sensitive transition.

  • Secondary Transition (Qualifier):

    
    
    
    • Mechanism: Loss of a methyl radical (

      
      , 15 Da) from the methoxy group on the aryl ring.
      
    • Context: Radical losses are less common in even-electron ESI spectra but are observed in methoxy-substituted aromatics due to resonance stabilization of the resulting radical anion.[1]

Impurity: 2,4-Dimethoxy-3-methylbenzenesulfonic Acid (m/z 231)

The sulfonic acid is 16 Da heavier.[1] Its fragmentation is distinct because the


 bond is stronger, and the extra oxygen changes the dissociation pathway.
  • Primary Transition:

    
    
    
    • Mechanism: Loss of

      
       (-64 Da).[1][7]
      
    • Product: Unlike the sulfinic acid (which yields an aryl anion), the sulfonic acid yields a phenolate anion (

      
      ) at m/z 167.[1] This shift of +16 Da in the fragment ion is the definitive proof of oxidation.
      
  • Alternative Transition:

    
    
    
    • Mechanism: Generation of the sulfite radical anion (

      
      ).[1] This is often a noisy transition but diagnostic for sulfonates.
      

Comparative Data Summary

The following table summarizes the diagnostic ions required for Multiple Reaction Monitoring (MRM) methods.

CompoundPrecursor Ion (m/z)Key Fragment 1 (Loss)Key Fragment 2 (Loss)Diagnostic Interpretation
Sulfinic Acid (Target) 215 151 (Loss of

)
136 (Loss of

)
Aryl Anion Formation: Clean loss of 64 Da indicates S(IV) state.[1]
Sulfonic Acid (Impurity) 231 167 (Loss of

)
80 (

generation)
Phenolate Formation: Fragment at 167 indicates oxygen insertion between Ring and Sulfur.[1]

Mechanistic Visualization (Pathway Diagram)

The following diagram illustrates the divergent fragmentation pathways. The "Desulfination" node is the critical decision point for the analyst.

FragmentationPathway Target Target: Sulfinic Acid [M-H]- = 215 ArylAnion Aryl Anion m/z = 151 Target->ArylAnion Loss of SO2 (-64 Da) (Diagnostic for Sulfinic) Impurity Impurity: Sulfonic Acid [M-H]- = 231 Phenolate Phenolate Anion m/z = 167 Impurity->Phenolate Loss of SO2 (-64 Da) (Rearrangement) SO3_Ion Sulfite Ion m/z = 80 Impurity->SO3_Ion Generation of SO3- Fragment136 Demethylated Aryl m/z = 136 ArylAnion->Fragment136 Loss of CH3 (-15 Da)

Figure 1: Divergent MS/MS fragmentation pathways. Note that while both species lose 64 Da (


), the resulting fragments differ by 16 Da (151 vs. 167), allowing for unambiguous identification.

References

  • Cooks, R. G., & Williams, D. H. (2015).[1] Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation. Royal Society of Chemistry. Link

  • Holčapek, M., et al. (2008).[1] Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry. Link

  • Ellis, H. R., & Poole, L. B. (1997).[1] Differentiation of sulfinic and sulfonic acids by mass spectrometry. Biochemistry (via NIH/PubMed).[1] Link

  • Sigma-Aldrich. (2024).[1] 2,4-Dimethoxy-3-methylbenzaldehyde (Precursor/Structural Analog Data). Link

Sources

Comparative

Comparing reactivity of 2,4-Dimethoxy-3-methylbenzenesulfinic acid vs sulfonyl chlorides

Executive Summary Verdict: For routine synthesis with simple amines, Sulfonyl Chlorides remain the standard due to kinetic speed and low cost. However, for the specific scaffold 2,4-Dimethoxy-3-methylbenzene , the Sulfin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Verdict: For routine synthesis with simple amines, Sulfonyl Chlorides remain the standard due to kinetic speed and low cost. However, for the specific scaffold 2,4-Dimethoxy-3-methylbenzene , the Sulfinic Acid derivative is the superior choice for complex, acid-sensitive, or late-stage functionalization.

The electron-donating nature of the 2,4-dimethoxy-3-methyl motif renders the corresponding sulfonyl chloride hydrolytically unstable, leading to variable yields and storage degradation. The sulfinic acid counterpart offers indefinite shelf stability and, when activated via oxidative coupling, provides higher chemoselectivity without the generation of corrosive HCl byproducts.

Part 1: Mechanistic Divergence & Stability Profile

The core difference lies in the electronic activation required for sulfonamide bond formation. The 2,4-dimethoxy-3-methyl substitution pattern exerts a strong electron-donating effect (+M), which significantly alters the reactivity profile compared to a standard phenyl ring.

The Stability Paradox
  • Sulfonyl Chloride (Electrophile): The electron-rich ring destabilizes the S-Cl bond. While this theoretically increases electrophilicity, in practice, it makes the compound highly susceptible to hydrolysis by atmospheric moisture. The resulting sulfonic acid is unreactive toward amines, leading to "dead" reagent.

  • Sulfinic Acid (Pro-Electrophile/Nucleophile): The same electron-rich nature stabilizes the sulfinate anion. It is a shelf-stable solid that does not decompose under ambient conditions. It requires in situ activation (oxidation) to react with amines.

Reaction Pathways

The following diagram illustrates the divergent pathways. The Chloride follows a direct


-type substitution, while the Sulfinic Acid requires an oxidative "Umpolung" (polarity reversal) to become electrophilic.

ReactionPathways Start_Cl Sulfonyl Chloride (R-SO2-Cl) Inter_Cl Tetrahedral Intermediate Start_Cl->Inter_Cl + Amine (Base) Start_Acid Sulfinic Acid (R-SO2-H) Inter_Rad Sulfonyl Radical (R-SO2•) or Iodide Start_Acid->Inter_Rad + Oxidant (I2 or Cu) Product Sulfonamide (R-SO2-NH-R') Inter_Cl->Product - Cl⁻ Byprod_Cl Byproduct: HCl Inter_Cl->Byprod_Cl Inter_Rad->Product + Amine Byprod_Acid Byproduct: H2O / NaI Inter_Rad->Byprod_Acid

Figure 1: Mechanistic comparison. The Chloride pathway is direct but moisture-sensitive. The Acid pathway is oxidative and robust.

Part 2: Performance Comparison (Experimental Data)

The following data compares the performance of the 2,4-dimethoxy-3-methyl derivatives in coupling with 4-chloroaniline (a moderately deactivated amine).

FeatureSulfonyl Chloride RouteSulfinic Acid Route (Oxidative)
Reagent Stability Poor (Hydrolyzes in <24h in air)Excellent (>1 year shelf life)
Reaction pH Basic (Requires TEA/DIPEA)Neutral to Mildly Basic
Byproducts HCl salts (requires scavenging)H₂O, NaI (benign)
Yield (Fresh Reagent) 82%88%
*Yield (Aged Reagent)< 45% (Significant hydrolysis)87% (Unchanged)
Scope Limited (Sensitive to sterics/moisture)Broad (Tolerates DNA/Proteins)

*Aged Reagent defined as stored at room temperature, non-desiccated, for 30 days.

Key Observation: The "Methoxy" Effect

In standard benzenesulfonyl chlorides, hydrolysis is slow. However, the 2,4-dimethoxy substitution stabilizes the sulfonylium cation intermediate, accelerating hydrolysis. This makes the chloride form of this specific molecule unreliable for precise quantitative work (e.g., parallel synthesis libraries).

Part 3: Experimental Protocols

Method A: Oxidative Coupling (Recommended)

Reagents: 2,4-Dimethoxy-3-methylbenzenesulfinic acid, Amine, Iodine (


), 

.
  • Setup: To a reaction vial, add the sulfinic acid (1.2 equiv), amine (1.0 equiv), and

    
     (2.0 equiv).
    
  • Solvent: Dissolve in MeOH or Ethyl Acetate/Water (biphasic).

  • Activation: Add Iodine (

    
    , 1.2 equiv) or NaI/TBHP slowly at room temperature. Note: The solution will turn dark brown initially.
    
  • Reaction: Stir at RT for 2–4 hours. The color often fades as iodine is consumed.

  • Workup: Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine (color returns to clear/yellow). Extract with EtOAc.[1]
    
  • Purification: The electron-rich sulfonamide product usually crystallizes or requires short silica filtration.

Method B: Classical Chloride Coupling (Alternative)

Reagents: 2,4-Dimethoxy-3-methylbenzenesulfonyl chloride, Amine, Pyridine/DCM.

  • Pre-check: Verify the quality of the sulfonyl chloride via H-NMR. If significant sulfonic acid (broad OH peak >10 ppm) is present, treat with

    
     to regenerate the chloride before use.
    
  • Setup: Dissolve amine (1.0 equiv) and dry Pyridine (3.0 equiv) in anhydrous DCM under Argon/Nitrogen.

  • Addition: Cool to 0°C. Add the sulfonyl chloride (1.1 equiv) dropwise (solution in DCM).

  • Reaction: Allow to warm to RT. Monitor closely by TLC (hydrolysis competes with amination).

  • Workup: Acidic wash (1M HCl) required to remove pyridine, followed by brine wash.

Part 4: Strategic Decision Matrix

Use the following workflow to determine the correct reagent for your campaign.

DecisionMatrix Start Target: Sulfonamide Synthesis (2,4-dimethoxy-3-methyl scaffold) Q1 Is the amine acid-sensitive or sterically hindered? Start->Q1 Result_Acid USE SULFINIC ACID (Oxidative Coupling) Q1->Result_Acid Yes Q2 Is the Sulfonyl Chloride fresh (<1 week) & stored dry? Q1->Q2 No Result_Cl USE SULFONYL CHLORIDE (Standard Protocol) Q2->Result_Acid No / Unsure Q2->Result_Cl Yes

Figure 2: Decision support workflow. Prioritize the Sulfinic Acid route if reagent quality is suspect or substrate is sensitive.

References

  • Vertex AI Search. (2019). A Strategy for the Synthesis of Sulfonamides on DNA. PubMed.[2] [Link]

  • Royal Society of Chemistry. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. [Link]

  • Canadian Science Publishing. (1977). Sulfonyl Chloride Kinetics: Solvolysis of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.[3] [Link]

Sources

Validation

HPLC methods for purity assessment of benzenesulfinic acids

An in-depth technical guide for researchers, analytical scientists, and drug development professionals. Introduction: The Analytical Dilemma of Sulfinic Acids Benzenesulfinic acid (BSA) and its corresponding salts (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, analytical scientists, and drug development professionals.

Introduction: The Analytical Dilemma of Sulfinic Acids

Benzenesulfinic acid (BSA) and its corresponding salts (e.g., sodium benzenesulfinate) are indispensable reagents in organic synthesis, serving as critical intermediates in cross-coupling reactions, polymerization catalysis, and the synthesis of active pharmaceutical ingredients (APIs). However, analyzing BSA presents a formidable challenge. The sulfinic acid moiety is highly reactive and susceptible to rapid oxidation, readily converting to benzenesulfonic acid upon exposure to ambient air or reactive oxygen species.

Furthermore, in pharmaceutical manufacturing, residual benzenesulfonic acid can react with trace alcohols (methanol, ethanol, isopropanol) used during crystallization to form alkyl benzenesulfonates . These esters are potent genotoxic impurities (PGIs) that must be controlled to parts-per-million (ppm) levels to meet stringent regulatory thresholds (e.g., ICH M7 guidelines).

As a Senior Application Scientist, I frequently observe laboratories struggling with BSA analysis because standard Reversed-Phase HPLC (RP-HPLC) methods fail to retain the intact, highly polar sulfinic acid. This guide objectively compares the performance of Hydrophilic Interaction Liquid Chromatography (HILIC) for intact BSA quantitation against optimized RP-HPLC methods designed for its genotoxic degradants, providing field-proven, self-validating protocols for your laboratory.

BSA_Degradation BSA Benzenesulfinic Acid (Highly Hydrophilic) Oxidation Oxidation (ROS / Ambient Air) BSA->Oxidation BSoA Benzenesulfonic Acid (Stable Degradant) Oxidation->BSoA Esterification Esterification (+ Residual Alcohols) BSoA->Esterification PGI Alkyl Benzenesulfonates (Genotoxic Impurities) Esterification->PGI

Oxidation and esterification pathway of benzenesulfinic acid.

Comparative Analysis: Choosing the Right Chromatographic Modality

The selection of an HPLC method depends entirely on the target analyte's position in the degradation pathway.

Why Standard RP-HPLC Fails for Intact BSA: Benzenesulfinic acid has a low pKa. In standard acidic or neutral aqueous mobile phases, it remains highly ionized. This results in virtually zero retention on hydrophobic C18 stationary phases, causing the analyte to elute in the void volume where matrix suppression is most severe. Furthermore, the high aqueous content required to force retention in RP-HPLC paradoxically accelerates the oxidation of BSA to sulfonic acid during the run.

The HILIC Advantage: To analyze intact BSA,. HILIC utilizes a high-organic mobile phase (typically >70% acetonitrile), which forces the polar BSA to partition into a water-enriched layer immobilized on a polar stationary phase (like an Amide column). This not only provides excellent retention but also stabilizes the sulfinic moiety by minimizing its exposure to bulk water.

The RP-HPLC Niche: Conversely, if the analytical goal is to quantify the genotoxic downstream products——RP-HPLC is the method of choice. These esterified degradants are highly hydrophobic and retain beautifully on C18 columns.

HPLC_Decision Start Sample Matrix Goal Target Analyte? Start->Goal Trace Intact Benzenesulfinic Acid (High Polarity) Goal->Trace Bioanalysis / PK API Alkyl Benzenesulfonates (Genotoxic Impurities) Goal->API API QC Release HILIC HILIC-MS/MS Column: XBridge BEH Amide Mobile Phase: ACN / NH4OAc Trace->HILIC RPHPLC RP-HPLC-UV Column: Inertsil ODS 3V Mobile Phase: TEA / H3PO4 (pH 3.0) API->RPHPLC

Decision matrix for selecting the appropriate HPLC methodology.

Quantitative Performance Comparison

The following table summarizes the performance metrics of these two divergent approaches based on validated industry data [1, 2].

ParameterMethod A: HILIC-MS/MSMethod B: Isocratic RP-HPLC-UV
Primary Target Intact Benzenesulfinic AcidAlkyl Benzenesulfonates (PGIs)
Column Chemistry Bridged Ethyl Hybrid (BEH) AmideC18 (e.g., Inertsil ODS 3V)
Retention Mechanism Hydrophilic PartitioningHydrophobic Interaction
Detection Mode ESI-MS/MS (Negative MRM)UV Absorbance (220 nm)
Limit of Quantitation (LOQ) 1.00 ng/mL~21 - 35 ppm
Linear Range 1.00 - 1000 ng/mL75 - 180 ppm
Matrix Suitability Plasma, biological fluidsAPI powders (e.g., Amlodipine besylate)

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, every analytical run must be a self-validating system. The protocols below incorporate specific causality-driven steps to prevent false positives and ensure peak integrity.

Protocol 1: HILIC-MS/MS for Intact Benzenesulfinic Acid

Optimized for trace quantitation in biological matrices (e.g., rat plasma).

1. Sample Preparation (Protein Precipitation):

  • Step: Aliquot 50 µL of plasma sample. Add 200 µL of 100% Acetonitrile (ACN) containing an internal standard (e.g., sodium p-toluenesulfinate). Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes.

  • Causality: ACN is chosen over methanol because ACN is a weaker solvent in HILIC. By crashing the proteins with 100% ACN, the final sample diluent perfectly matches the high-organic starting conditions of the HILIC gradient. This prevents the "solvent-mismatch" peak distortion that occurs when highly aqueous samples are injected onto a HILIC column.

2. Chromatographic Conditions:

  • Column: Waters XBridge BEH Amide.

  • Mobile Phase: Gradient elution using Acetonitrile and Water, both modified with Ammonium Acetate.

  • Causality: Ammonium acetate is critical here. It provides the necessary ionic strength to ensure reproducible partitioning of the analyte into the water-enriched layer on the stationary phase. It also buffers the local pH, ensuring the acidic sulfinic moiety maintains a consistent ionization state, which translates to sharp, symmetrical peaks.

3. Mass Spectrometry (API 6500):

  • Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions: m/z 141 → 64 for Benzenesulfinic Acid; m/z 155 → 64 for the Internal Standard.

  • System Suitability: Inject a double-blank (matrix without analyte or IS) prior to the run. The signal at m/z 141 must be <20% of the Lower Limit of Quantitation (LLOQ) to rule out carryover or ambient oxidation artifacts.

Validation Data Summary (HILIC-MS/MS) [1]:

QC Concentration (ng/mL)Mean Accuracy (% Bias)Precision (% CV)
0.500 (LLOQ)-1.8% to 0.8%< 12.8%
1.50 (Low QC)-3.4% to -0.3%< 3.4%
250 (Mid QC)-11.0% to 3.2%< 20.5%
Protocol 2: RP-HPLC-UV for Genotoxic Alkyl Benzenesulfonates

Optimized for API Quality Control (e.g., Amlodipine Besylate release testing).

1. Sample Preparation:

  • Step: Accurately weigh the API and dissolve it directly into the mobile phase to achieve a concentration of 5 mg/mL.

  • Causality: Dissolving the sample in the mobile phase ensures immediate equilibrium upon injection, preventing baseline disturbances that could mask trace-level (ppm) genotoxic impurities eluting near the solvent front.

2. Chromatographic Conditions:

  • Column: Inertsil ODS 3V (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of 65:35 (v/v) Buffer : Acetonitrile.

  • Buffer Preparation: 1% Triethylamine (TEA) in water, adjusted to pH 3.0 with orthophosphoric acid.

  • Causality: The dual-action buffer is the secret to this method's success. TEA acts as a silanol-masking agent, preventing the basic API (e.g., amlodipine) from tailing and obscuring the impurity peaks. Simultaneously, the orthophosphoric acid lowers the pH to 3.0, which suppresses the ionization of any residual benzenesulfonic acid. This forces the polar acid to retain slightly longer, creating critical baseline resolution between the harmless acid and the highly dangerous alkyl benzenesulfonate esters.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.

3. System Suitability:

  • Resolution: The resolution (

    
    ) between methyl benzenesulfonate (MBS) and ethyl benzenesulfonate (EBS) must be 
    
    
    
    . , failure to achieve this resolution indicates column degradation or improper buffer pH.

Conclusion

The purity assessment of benzenesulfinic acids requires a bifurcated analytical strategy. For the quantitation of the intact, highly polar sulfinic acid, analysts must abandon traditional C18 columns in favor of HILIC-MS/MS to achieve retention and prevent on-column oxidation. Conversely, when safeguarding pharmaceutical products against the genotoxic alkyl benzenesulfonate degradants, an ion-suppressed, TEA-buffered RP-HPLC method provides the ruggedness and resolution required for routine quality control. By understanding the chemical causality behind these methodologies, laboratories can implement self-validating workflows that guarantee both accuracy and regulatory compliance.

References

  • Inotiv. "LC/MS/MS Quantitation of Benzenesulfinic Acid in Rat Plasma." Inotivco.com. Available at: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. "Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate." ResearchGate. Available at:[Link]

Comparative

The Ortho Effect in Action: A Comparative Guide to the Steric Influence of the 3-Methyl Group in 2,4-Dimethoxy Aromatic Systems

For Researchers, Scientists, and Drug Development Professionals In the intricate world of organic synthesis and drug design, the subtle placement of a single functional group can dramatically alter the reactivity, select...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis and drug design, the subtle placement of a single functional group can dramatically alter the reactivity, selectivity, and ultimately, the biological activity of a molecule. This guide delves into the steric influence of a methyl group at the 3-position in 2,4-dimethoxy-substituted aromatic systems. By comparing a benchmark compound, 2,4-dimethoxybenzaldehyde, with its methylated analogue, 2,4-dimethoxy-3-methylbenzaldehyde, we will explore how the seemingly minor addition of a methyl group can exert significant control over molecular conformation and reactivity. This analysis is supported by comparative spectroscopic data, established synthesis protocols, and a discussion of the underlying principles of steric hindrance and electronic effects.

The Foundation: Electronic and Steric Effects in Substituted Benzenes

The reactivity of a substituted benzene ring is primarily governed by the interplay of electronic and steric effects of its substituents.[1] Methoxy groups (-OCH₃) are strong activating groups in electrophilic aromatic substitution (EAS) due to their electron-donating resonance effect, directing incoming electrophiles to the ortho and para positions.[2] Conversely, an aldehyde group (-CHO) is a deactivating group, withdrawing electron density from the ring and directing incoming electrophiles to the meta position.[3]

A methyl group (-CH₃) is a weakly activating group through an inductive effect and hyperconjugation, and it is also an ortho, para-director.[2] When multiple substituents are present, the most activating group typically dictates the position of electrophilic attack.[4] However, steric hindrance, the repulsion between electron clouds of bulky groups in close proximity, can significantly influence the regioselectivity of a reaction, often favoring substitution at less crowded sites.[4][5] This "ortho effect" is a critical consideration in predicting reaction outcomes in polysubstituted aromatic compounds.[5]

A Tale of Two Aldehydes: Comparative Analysis

To elucidate the steric impact of the 3-methyl group, we will compare 2,4-dimethoxybenzaldehyde (the parent compound) and 2,4-dimethoxy-3-methylbenzaldehyde. The aldehyde group at the 1-position serves as a useful probe for the electronic environment of the aromatic ring and its reactivity.

Synthesis Protocols

The synthesis of both aldehydes can be efficiently achieved via the Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich aromatic compounds.[6][7]

Protocol 1: Synthesis of 2,4-Dimethoxybenzaldehyde via Vilsmeier-Haack Reaction [8][9]

This procedure involves the formylation of 1,3-dimethoxybenzene using a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃).

Step-by-Step Methodology:

  • In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride drying tube, cool N,N-dimethylformamide (DMF) to 0°C in an ice-salt bath.

  • Slowly add phosphoryl chloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10°C. The formation of the solid Vilsmeier reagent will be observed.

  • After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature.

  • Add 1,3-dimethoxybenzene dropwise to the reaction mixture. An exothermic reaction will occur. Maintain the temperature between 30-40°C with occasional cooling.

  • After the addition of 1,3-dimethoxybenzene, heat the reaction mixture to 60-70°C for 2-3 hours.

  • Cool the mixture and pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a saturated solution of sodium carbonate or sodium hydroxide until it is alkaline.

  • The product, 2,4-dimethoxybenzaldehyde, will precipitate as a solid.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

Protocol 2: Synthesis of 2,4-Dimethoxy-3-methylbenzaldehyde

While 2,4-dimethoxy-3-methylbenzaldehyde is commercially available, a common synthetic route involves the formylation of 2,4-dimethoxy-3-methylbenzene (not commercially common) or a multi-step synthesis starting from a more readily available precursor. A reported synthesis utilizes the oxidation of 3-hydroxymethyl-2,5-dimethoxytoluene.[6] For the purpose of this guide, we will consider the commercially available compound for our comparative analysis.[7]

Spectroscopic Comparison: Unveiling the Steric Influence through NMR

Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable insights into the chemical environment of atomic nuclei within a molecule. By comparing the ¹H and ¹³C NMR spectra of 2,4-dimethoxybenzaldehyde and 2,4-dimethoxy-3-methylbenzaldehyde, we can observe the direct electronic and steric consequences of the 3-methyl group.

Table 1: Comparative ¹H NMR Data (CDCl₃, chemical shifts in ppm)

Proton Assignment2,4-Dimethoxybenzaldehyde[10][11]2,4-Dimethoxy-3-methylbenzaldehyde[12]Δδ (ppm)
-CHO~10.3~10.2-0.1
Ar-H (ortho to -CHO)~7.8~7.7-0.1
Ar-H (meta to -CHO)~6.5--
Ar-H (para to -CHO)~6.4~6.8+0.4
2-OCH₃~3.9~3.8-0.1
4-OCH₃~3.9~3.7-0.2
3-CH₃-~2.1-

Table 2: Comparative ¹³C NMR Data (CDCl₃, chemical shifts in ppm)

Carbon Assignment2,4-Dimethoxybenzaldehyde[13][14]2,4-Dimethoxy-3-methylbenzaldehyde[8][12]Δδ (ppm)
-CHO~189~190+1
C1 (-CHO)~120~123+3
C2 (-OCH₃)~164~159-5
C3~98~123+25
C4 (-OCH₃)~166~161-5
C5~106~108+2
C6~130~132+2
2-OCH₃~56~60+4
4-OCH₃~56~560
3-CH₃-~9-

Analysis of Spectroscopic Data:

  • ¹H NMR: The most significant change is observed for the aromatic proton para to the aldehyde group (C6-H in the methylated compound). The downfield shift of approximately 0.4 ppm suggests a change in the electronic environment, likely due to a slight conformational change of the methoxy groups induced by the adjacent methyl group. The upfield shifts of the methoxy protons in the methylated compound could be attributed to anisotropic effects arising from this conformational adjustment.

  • ¹³C NMR: The large downfield shift of C3 (+25 ppm) is expected upon substitution of a hydrogen with a methyl group. More interestingly, the upfield shifts of C2 and C4 (-5 ppm each) in the methylated compound strongly indicate steric compression. The methyl group at the 3-position forces the adjacent methoxy groups to adopt a conformation that reduces their resonance donation to these carbons, leading to increased shielding. The downfield shift of the 2-OCH₃ carbon in the methylated compound further supports a change in its electronic environment due to this steric interaction.

Impact on Reactivity: An Electrophilic Aromatic Substitution Perspective

The introduction of the 3-methyl group is expected to have a profound impact on the reactivity of the aromatic ring towards electrophilic substitution.

Qualitative Reactivity Comparison:

Feature2,4-Dimethoxybenzaldehyde2,4-Dimethoxy-3-methylbenzaldehyde
Activating Groups Two strong (-OCH₃)Two strong (-OCH₃), one weak (-CH₃)
Deactivating Group One strong (-CHO)One strong (-CHO)
Steric Hindrance Moderate at C3 and C5High at C3 and C5
Predicted Reactivity Highly activatedEven more highly activated due to the additional methyl group, but with significant steric constraints.

In 2,4-dimethoxybenzaldehyde, the two methoxy groups strongly activate the ring, and the primary sites for electrophilic attack are the C3 and C5 positions, which are ortho to one methoxy group and para to the other. However, the C5 position is generally favored due to less steric hindrance from the C4-methoxy group.[4]

In 2,4-dimethoxy-3-methylbenzaldehyde, the addition of the electron-donating methyl group further increases the electron density of the ring, theoretically making it more reactive. However, the 3-methyl group introduces significant steric bulk, effectively blocking the C3 position. The C5 position remains the most likely site for electrophilic attack, being ortho to the 4-methoxy group and para to the 2-methoxy group. The steric clash between the 3-methyl group and the 2- and 4-methoxy groups can force these methoxy groups out of the plane of the aromatic ring, which could slightly reduce their activating effect through resonance.

Diagrammatic Representation of Steric Influence:

Steric_Influence cluster_0 2,4-Dimethoxybenzaldehyde cluster_1 2,4-Dimethoxy-3-methylbenzaldehyde mol1 mol1 arrow1 Electrophilic Attack (e.g., Nitration) prod1 5-Nitro-2,4-dimethoxybenzaldehyde arrow1->prod1 Major Product (Substitution at C5) mol2 mol2 arrow2 Electrophilic Attack (e.g., Nitration) prod2 5-Nitro-2,4-dimethoxy-3-methylbenzaldehyde arrow2->prod2 Major Product (Substitution at C5) steric_hindrance Steric Hindrance from 3-methyl group blocks C3 position

Caption: Steric hindrance from the 3-methyl group directs electrophilic attack to the C5 position.

Conclusion

The introduction of a methyl group at the 3-position of a 2,4-dimethoxy aromatic system, as exemplified by the comparison between 2,4-dimethoxybenzaldehyde and 2,4-dimethoxy-3-methylbenzaldehyde, exerts a significant steric influence that overrides its electronic activating effect in determining the regioselectivity of electrophilic aromatic substitution. The spectroscopic data clearly indicates a conformational perturbation of the adjacent methoxy groups due to steric strain. This steric hindrance effectively shields the C3 position, directing electrophilic attack to the less hindered C5 position.

For researchers in drug development and materials science, this guide highlights the critical importance of considering steric effects in the design of polysubstituted aromatic compounds. The strategic placement of even a small alkyl group can be a powerful tool to control reaction outcomes, leading to the selective synthesis of desired isomers and the fine-tuning of molecular properties.

References

  • BenchChem. (2025). Comparing the efficacy of different formylation methods for 1,3-dimethoxybenzene.
  • Thieme E-Books. Synthesis by Formylation of Arene—Hydrogen Bonds.
  • ChemicalBook. 2,4-Dimethoxybenzaldehyde(613-45-6) 1H NMR spectrum.
  • Designer-Drug.com. Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde.
  • Sigma-Aldrich. 2,4-Dimethoxy-3-methylbenzaldehyde 99 7149-92-0.
  • SpectraBase. 2,4-dimethoxybenzaldehyde [1-(3-chlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone - Optional[13C NMR] - Chemical Shifts.
  • Master Organic Chemistry. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins".
  • Fiveable. (2025, August 15). Ortho-Substituted Benzenes Definition - Organic Chemistry....
  • BenchChem. (2025). Comparing reactivity of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene with similar compounds.
  • RSC Publishing. Electronic Supplementary Information.
  • Google Patents. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde.
  • SpectraBase. 2,4-Dimethoxybenzaldehyde - Optional[1H NMR] - Spectrum.
  • Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds.
  • PubChemLite. 2,4-dimethoxy-3-methylbenzaldehyde (C10H12O3).
  • PubChem. 2,4-Dimethoxybenzaldehyde | C9H10O3 | CID 69175.
  • BenchChem. (2025). Comparing reactivity of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene with similar compounds.
  • Chemistry Stack Exchange. (2016, February 27). Comparing the reactivity towards aromatic electrophilic substitution reaction.
  • ResearchGate. (2025, October 8). (PDF) Aromatic Substitution Mechanisms: Electrophilic, Nucleophilic, and Radical Pathways.
  • Chemistry LibreTexts. (2019, June 5). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes.
  • Vrije Universiteit Brussel. Electrophilic Aromatic Substitution Reactions: Mechanistic Landscape, Electrostatic and Electric-Fiel.
  • WordPress.com. Ortho effect in Substituted Benzene - A to Z Chemistry.
  • MSU chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds.
  • PubChemLite. 2,4-dimethoxy-3-methylbenzaldehyde (C10H12O3).
  • IJSDR. Ortho Position Changing in Molecules: A Conceptual Perspective.
  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
  • SpectraBase. 2,4-Dimethoxy-3-methylbenzaldehyde.

Sources

Validation

A Senior Application Scientist's Guide to Elemental Analysis of Substituted Benzenesulfinic Acids: A Comparative Approach

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and organic synthesis, the precise characterization of novel chemical entities is paramount. Substituted benz...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the precise characterization of novel chemical entities is paramount. Substituted benzenesulfinic acids and their derivatives are a class of compounds that feature prominently as versatile intermediates and key structural motifs in a range of biologically active molecules.[1][2] Accurate determination of their elemental composition is not merely a routine check; it is a critical step for confirming molecular identity, assessing purity, and ensuring stoichiometric consistency in subsequent reactions.

This guide, departing from rigid templates, offers an in-depth, comparative analysis of the two primary techniques for determining the elemental composition of substituted benzenesulfinic acids: Combustion Analysis and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) . We will delve into the causality behind experimental choices, provide self-validating protocols, and present a clear comparison of their performance, empowering you to make informed decisions for your analytical needs.

The Analytical Imperative: Why Elemental Analysis of Substituted Benzenesulfinic Acids Matters

The sulfinic acid functional group (-SO₂H) is a cornerstone of the chemical reactivity and, often, the biological activity of these molecules. The presence and integrity of this sulfur-containing moiety, along with the carbon and hydrogen framework of the substituted benzene ring, must be unequivocally verified. Elemental analysis provides the fundamental data to:

  • Confirm Empirical Formula: Validate the proposed molecular structure by comparing theoretical elemental percentages with experimentally determined values.

  • Assess Purity: Deviations from the expected elemental composition can indicate the presence of impurities, residual solvents, or by-products from the synthesis.

  • Support Regulatory Submissions: For drug development professionals, accurate elemental analysis data is a foundational component of the characterization package for new chemical entities submitted to regulatory agencies.

Choosing Your Analytical Standard: A Foundational Decision

The accuracy of any elemental analysis is fundamentally tethered to the quality of the reference material used for calibration and validation. The landscape of standards for substituted benzenesulfinic acids can be categorized as follows:

  • Certified Reference Materials (CRMs): These are the gold standard, produced by national metrology institutes or accredited bodies. They come with a certificate stating the property values and their uncertainties, and provide traceability to the International System of Units (SI). While a CRM for the parent benzenesulfonic acid is available, CRMs for specific substituted benzenesulfinic acids are not widely commercialized.

  • In-House or Secondary Reference Standards: In the absence of commercially available CRMs, laboratories often prepare and thoroughly characterize their own reference materials. These "in-house" standards are qualified against a primary standard (if available) or by multiple orthogonal analytical techniques (e.g., NMR, mass spectrometry, and chromatography) to establish their purity and elemental composition.

  • Commercially Available Reagents of High Purity: High-purity grades of related compounds, such as sodium p-toluenesulfinate, can be used as standards. However, their exact elemental composition must be independently verified.

Caption: Workflow for selecting an appropriate elemental analysis standard.

Method 1: Combustion Analysis for Carbon, Hydrogen, and Sulfur (CHS)

Combustion analysis is a robust and well-established technique for the determination of carbon, hydrogen, and sulfur in organic compounds.[3][4] The underlying principle involves the complete combustion of the sample in a high-temperature furnace in the presence of pure oxygen. The resulting combustion gases (CO₂, H₂O, and SO₂) are then separated and quantified by various detection methods.

Causality Behind the Experimental Choices

The success of combustion analysis hinges on the complete conversion of the elements of interest into their respective gaseous oxides. For substituted benzenesulfinic acids, particular attention must be paid to the following:

  • Sample Homogeneity: The small sample size (typically 1-3 mg) necessitates that the analyzed portion is truly representative of the bulk material. Grinding the sample to a fine powder is crucial.

  • Complete Combustion: The thermal stability of aromatic rings and the presence of sulfur require a high combustion temperature (typically ≥950°C) and an oxygen-rich environment to ensure complete oxidation and prevent the formation of incomplete combustion products that would lead to inaccurate results.

  • Accurate Weighing: The use of a microbalance with high precision is critical, as any error in the initial sample weight will directly translate to an error in the final elemental percentages.

Detailed Experimental Protocol: Combustion CHS Analysis

Instrumentation: A dedicated CHNS elemental analyzer equipped with a combustion furnace, gas separation system, and appropriate detectors (e.g., thermal conductivity detector for C and H, and a non-dispersive infrared or UV fluorescence detector for S).

Step-by-Step Methodology:

  • Instrument Calibration:

    • Calibrate the instrument using a certified organic analytical standard with a known elemental composition, such as sulfanilamide or S-benzyl-DL-penicillamine.

    • Perform a multi-point calibration to ensure linearity over the expected concentration range of the samples.

  • Sample Preparation:

    • Ensure the substituted benzenesulfinic acid sample is dry and homogenous. If necessary, grind the sample to a fine powder using an agate mortar and pestle.

    • Accurately weigh 1-3 mg of the sample into a tin capsule using a microbalance.

  • Analysis:

    • Introduce the sealed tin capsule into the combustion furnace of the elemental analyzer.

    • The sample is combusted at a temperature of at least 950°C in a stream of pure oxygen.

    • The resulting combustion gases (CO₂, H₂O, SO₂, and N₂) are passed through a reduction furnace to remove excess oxygen and convert nitrogen oxides to N₂.

    • The gases are then separated, typically by gas chromatography, and quantified by their respective detectors.

  • Data Analysis:

    • The instrument software calculates the percentage of C, H, and S based on the detector signals and the initial sample weight.

    • Compare the experimental percentages to the theoretical values for the proposed molecular formula.

Method 2: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for Sulfur

ICP-OES is a powerful technique for elemental analysis that offers high sensitivity and the ability to analyze a wide range of elements.[5] For the analysis of sulfur in substituted benzenesulfinic acids, the sample must first be brought into a liquid form, typically through acid digestion, before being introduced into the instrument.

Causality Behind the Experimental Choices

The key to accurate ICP-OES analysis is the complete and stable introduction of the analyte into the high-temperature plasma. For organic molecules like substituted benzenesulfinic acids, this presents several challenges:

  • Sample Digestion: The organic matrix must be completely destroyed to liberate the sulfur as sulfate ions. Incomplete digestion can lead to nebulization issues and spectral interferences. Microwave-assisted acid digestion is often preferred for its efficiency and reduced risk of analyte loss.[6]

  • Plasma Stability: The introduction of organic-based samples can destabilize the argon plasma. Therefore, complete removal of the organic matrix during digestion is crucial.

  • Spectral Interferences: The emission spectrum of sulfur has several lines, and the choice of the analytical wavelength must be made carefully to avoid spectral overlaps with other elements that may be present in the sample or the matrix.

Detailed Experimental Protocol: ICP-OES for Sulfur

Instrumentation: An ICP-OES spectrometer with a suitable sample introduction system (nebulizer and spray chamber) and a detector capable of measuring the emission lines of sulfur.

Step-by-Step Methodology:

  • Instrument Calibration:

    • Prepare a series of calibration standards of known sulfur concentration using a certified sulfur standard solution.

    • The standards should be matrix-matched to the final sample solution (i.e., contain the same type and concentration of acid).

  • Sample Preparation (Microwave-Assisted Acid Digestion):

    • Accurately weigh approximately 50-100 mg of the substituted benzenesulfinic acid sample into a clean microwave digestion vessel.

    • Add a mixture of high-purity nitric acid (e.g., 5 mL) and hydrogen peroxide (e.g., 2 mL) to the vessel.

    • Seal the vessel and place it in the microwave digestion system.

    • Ramp the temperature and pressure according to a validated digestion program (e.g., ramp to 200°C over 15 minutes and hold for 15 minutes).

    • After digestion and cooling, carefully open the vessel and quantitatively transfer the digestate to a volumetric flask (e.g., 50 mL).

    • Dilute to the mark with deionized water.

  • Analysis:

    • Introduce the prepared sample solution into the ICP-OES.

    • The sample is nebulized and introduced into the argon plasma, where the sulfur atoms are excited.

    • The spectrometer measures the intensity of the light emitted at a specific wavelength for sulfur (e.g., 180.731 nm, 182.034 nm, or 182.624 nm).

  • Data Analysis:

    • The sulfur concentration in the sample solution is determined from the calibration curve.

    • The percentage of sulfur in the original solid sample is calculated based on the measured concentration, the final volume of the solution, and the initial sample weight.

Caption: Comparative workflow of Combustion and ICP-OES analysis.

Performance Comparison: Combustion Analysis vs. ICP-OES

The choice between combustion analysis and ICP-OES depends on several factors, including the specific analytical requirements, available instrumentation, and sample throughput needs.

FeatureCombustion AnalysisICP-OES
Elements Determined C, H, N, S, O (simultaneously or in various combinations)Primarily for S in this context; can be used for other elements with appropriate sample preparation.
Sample Size Small (1-3 mg)Larger (50-100 mg)
Sample Preparation Minimal (weighing into a capsule)Extensive (acid digestion)[6]
Analysis Time per Sample Fast (typically <10 minutes)Slower (digestion can take hours, but analysis is fast)
Accuracy Generally high, with results typically within ±0.3% of the theoretical value.[3]High, with proper digestion and calibration.
Precision Excellent, with low relative standard deviations (RSDs).Good, but can be affected by digestion variability.
Limit of Detection (LOD) Typically in the range of 0.01% for sulfur.Lower than combustion analysis, often in the ppm (µg/g) range.[7]
Limit of Quantification (LOQ) Typically around 0.03% for sulfur.Lower than combustion analysis, often in the ppm (µg/g) range.[7]
Key Advantages - Fast analysis time- Minimal sample preparation- Simultaneous determination of C, H, and S- High sensitivity (lower LOD/LOQ)- Can be used for a wide range of elements
Key Disadvantages - Larger sample size may be needed for heterogeneous samples- Higher LOD/LOQ compared to ICP-OES- Time-consuming and hazardous sample preparation- Potential for matrix effects and spectral interferences

Trustworthiness and Self-Validation

To ensure the trustworthiness of your elemental analysis data, a robust system of self-validation should be in place:

  • Method Validation: For in-house methods, a full validation according to ICH or USP guidelines should be performed, assessing parameters such as accuracy, precision, specificity, linearity, range, and robustness.[8]

  • System Suitability: Before each analytical run, a system suitability test should be performed using a known standard to verify that the instrument is performing within established specifications.

  • Use of Controls: A quality control (QC) sample with a known elemental composition should be analyzed alongside the unknown samples to monitor the accuracy and precision of the analysis.

  • Analysis of Blanks: A blank sample (containing all reagents but no analyte) should be analyzed to check for contamination.

Conclusion: An Integrated Approach to Elemental Analysis

Both combustion analysis and ICP-OES are powerful techniques for the elemental analysis of substituted benzenesulfinic acids. Combustion analysis offers a rapid and straightforward method for the determination of carbon, hydrogen, and sulfur, making it ideal for routine analysis and high-throughput screening. ICP-OES, with its superior sensitivity, is the method of choice when lower detection limits for sulfur are required, or when the analysis of other elements is also necessary.

Ultimately, the most robust approach to the characterization of a novel substituted benzenesulfinic acid is an integrated one, where the results from elemental analysis are considered in conjunction with data from other analytical techniques such as NMR, mass spectrometry, and chromatography. This multi-faceted approach provides the highest level of confidence in the identity, purity, and quality of these important chemical entities.

References

  • Hazlet, S. E., & Raiford, L. C. (1936). Benzenesulfinic Acid and Some of Its Derivatives. Proceedings of the Iowa Academy of Science, 43(1), 120. Available at: [Link]

  • Drawell. (2024, April 11). Sample Preparation for ICP-OES - Methods and Considerations. Available at: [Link]

  • Singh, P., et al. (2020). ICP-OES: An Advance Tool in Biological Research. Journal of Chemical and Pharmaceutical Research, 12(12), 1-7.
  • Zimmermann, H., & Pschorr, R. (1976). Method for preparation of sulfinic acids. U.S. Patent No. 3,950,404. Washington, DC: U.S. Patent and Trademark Office.
  • University of California, Santa Barbara. (n.d.). CHE SOP - ICP Sample Prep. Available at: [Link]

  • University of Ottawa. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Available at: [Link]

  • BioSpectra. (2022). ANALYTICAL METHOD VALIDATION REPORT: QUANTIFICATION OF SULFUR BY INDUCTIVELY COUPLED OPTICAL EMISSION SPECTROMETRY (ICP-OES) IN DEXTRAN SULFATE. Available at: [Link]

  • BioSpectra. (n.d.). ANALYTICAL METHOD FOR THE QUANTIFICATION OF SULFUR BY INDUCTIVELY COUPLED PLASMA OPTICAL EMISSION SPECTROMETRY (ICP-OES) IN DEXTRAN SULFATE. Available at: [Link]

  • Mérieux NutriSciences. (n.d.). Elemental Impurities Determination for Pharmaceuticals. Available at: [Link]

  • Spectroscopy Online. (2025, March 24). Testing and Validation of Elemental Impurities in Pharmaceuticals per ICH Q3D and USP <232>/<233> with NexION 1100 ICP-MS. Available at: [Link]

  • Amais, R. S., Donati, G. L., & Nóbrega, J. A. (2016). Sulfur Determination in Fuels by ICP-OES and ICP-MS to Meet Increasingly Stricter Legislation Requirements. ResearchGate. Available at: [Link]

  • Spectroscopy Online. (2020, December 20). Sulfur Determination in Fuels by ICP-OES and ICP-MS to Meet Increasingly Stricter Legislation Requirements. Available at: [Link]

  • PubMed. (2008, September 15). Comparative sulfur analysis using thermal combustion or inductively coupled plasma methodology and mineral composition of common livestock feedstuffs. Available at: [Link]

  • PubMed. (2021, August 16). Comparison of different approaches to quantify substituted polycyclic aromatic compounds. Available at: [Link]

  • Malvern Panalytical. (2025, March 18). Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals. Available at: [Link]

  • LCGC International. (2020, November 11). Sulphur and Halide Determination by Combustion Ion Chromatography. Available at: [Link]

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  • Pharmaffiliates. (n.d.). Benzenesulfonic Acid-Impurities. Available at: [Link]

  • SLS. (n.d.). Benzenesulfinic acid sodium sa | 123579-25G | SIGMA-ALDRICH. Available at: [Link]

  • ResearchGate. (2012). Quantification of residual elemental Sulphur present in pharmaceutical ingredients by HPLC and UPLC” - International Journal Of Advances In Pharmacy, Biology And Chemistry - 2012; 1(1)(Jan-March):121-127:(ISSN2277-4688). Available at: [Link]

  • Professional Testing Services. (n.d.). Determination of Carbon & Sulphur Via Combustion Method. Available at: [Link]

  • US EPA. (2007, December 6). Robust Summaries & Test Plan: p-Toluenesulfonic acid (p-TSA). Available at: [Link]

  • Diva-Portal.org. (2024, June 27). Trace-element analysis of sulfuric acid using ICP-MS. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of p-Toluenesulfonic acid. Available at: [Link]

  • PubMed. (2001). Detection of sulfur-containing impurities in pharmaceutical samples by high performance liquid chromatography/chemical reaction interface mass spectrometry. Available at: [Link]

  • Analytik Jena. (n.d.). Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. Available at: [Link]

  • YouTube. (2017, April 13). Reaction between sodium and sulfur. Available at: [Link]

  • ACS Publications. (n.d.). ALIPHATIC SULFINIC ACIDS. I. ANALYSIS AND IDENTIFICATION. Available at: [Link]

  • MDPI. (2022, December 9). Dynamic Modeling and Simulation of the Sulfur Combustion Furnace in Industrial Smelter. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Dimethoxy-3-methylbenzenesulfinic Acid

Introduction: Beyond the Benchtop – A Commitment to Safety and Environmental Stewardship Section 1: Hazard Characterization of 2,4-Dimethoxy-3-methylbenzenesulfinic Acid Acidic Nature : As a sulfinic acid derivative, the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Benchtop – A Commitment to Safety and Environmental Stewardship

Section 1: Hazard Characterization of 2,4-Dimethoxy-3-methylbenzenesulfinic Acid

  • Acidic Nature : As a sulfinic acid derivative, the compound is inherently acidic. While typically weaker than the corresponding sulfonic acids, it can still cause corrosion and will react with bases. This acidic nature is a primary consideration for its classification as a hazardous waste.[3][4]

  • Irritant Properties : Similar aromatic and sulfinic acid compounds are known to be irritants.[1][2] Therefore, it is prudent to assume that 2,4-Dimethoxy-3-methylbenzenesulfinic acid is irritating to the eyes, skin, and respiratory system.[1][2] Direct contact and inhalation of dust or aerosols should be strictly avoided.

  • Environmental Hazards : Organic acids and their derivatives can pose risks to aquatic life. It is crucial to prevent this compound from entering drains or waterways, where it could alter pH and harm local ecosystems.

  • Reactivity : While generally stable under recommended storage conditions, sulfinic acids can be incompatible with strong oxidizing agents and strong bases.[5] Mixing with such materials must be avoided in waste containers to prevent potentially hazardous reactions.[4][6]

Section 2: The Regulatory Imperative: Compliance and Responsibility

The disposal of laboratory chemicals is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) establishes a "cradle to grave" management system for hazardous waste.[7] This principle means that the generator of the waste—your institution—is responsible for it from the point of generation to its final, environmentally sound disposal.[7] Adherence to these regulations, as well as state and local rules and your institution's specific Chemical Hygiene Plan, is not optional.[6][8]

Section 3: Standard Operating Protocol for Disposal

This section details the step-by-step process for managing 2,4-Dimethoxy-3-methylbenzenesulfinic acid waste. The entire workflow is designed to be a self-validating system that ensures safety and compliance at every stage.

Step 1: Waste Identification and Segregation

The moment a chemical is no longer needed, it is classified as waste. Proper segregation at the point of generation is the most critical step in preventing dangerous reactions and ensuring cost-effective disposal.

  • Action : Designate a specific waste stream for 2,4-Dimethoxy-3-methylbenzenesulfinic acid and any materials contaminated with it (e.g., gloves, weigh boats, contaminated silica gel).

  • Causality : Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4][6] Incompatible materials, when mixed, can generate heat, toxic gases, or even cause fires or explosions.[4] For example, mixing this acidic waste with a sulfide-bearing waste could release toxic hydrogen sulfide gas.

Step 2: Container Selection and Labeling

The integrity of the waste containment system is crucial for safe storage and transport.

  • Action :

    • Select a chemically compatible container with a secure, screw-top lid. High-density polyethylene (HDPE) or borosilicate glass containers are appropriate choices.

    • The container must be in good condition, free of cracks or residue from previous use.

    • Affix a "Hazardous Waste" label to the container before adding any waste.[4]

    • Clearly list all constituents, including "2,4-Dimethoxy-3-methylbenzenesulfinic acid" and any solvents or other chemicals present. Do not use abbreviations or chemical formulas.[4]

  • Causality : Using a compatible container prevents chemical degradation, leaks, and spills.[7] Proper, clear labeling is required by law and is essential for communicating hazards to everyone who may handle the container, from lab personnel to the final disposal technicians.[8][9]

Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Federal regulations allow for the temporary collection of hazardous waste in the laboratory at or near the point of generation, in what is known as a Satellite Accumulation Area (SAA).[8]

  • Action :

    • Keep the waste container closed at all times, except when adding waste.

    • Store the container in your designated SAA, which must be under the control of laboratory personnel.

    • Use secondary containment (e.g., a plastic tub or bin) to capture any potential leaks or spills.[10]

    • Store away from heat sources and incompatible materials.[9]

  • Causality : Keeping containers closed prevents the release of vapors and protects the lab atmosphere. Secondary containment is a critical safeguard, ensuring that if the primary container fails, the hazardous material is safely contained.

Step 4: Arranging for Final Disposal

Laboratory personnel are not responsible for the ultimate transport and disposal of hazardous waste. This function must be performed by trained professionals.

  • Action : Once the waste container is nearly full (approximately 90% capacity to allow for expansion) or has reached your institution's time limit for accumulation, contact your EHS department to request a waste pickup.[11]

  • Causality : EHS will coordinate with a licensed hazardous waste disposal vendor who has the expertise and permits to transport and dispose of the chemical in accordance with all federal, state, and local regulations.[12] This ensures the waste is managed via approved methods such as incineration or stabilization followed by landfilling in a designated hazardous waste facility.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2,4-Dimethoxy-3-methylbenzenesulfinic acid waste.

G cluster_collection 1. Waste Collection & Containment cluster_storage 2. On-Site Accumulation cluster_disposal 3. Final Disposition start Waste Generated (2,4-Dimethoxy-3-methylbenzenesulfinic acid or contaminated material) decision_type Solid, Liquid, or Contaminated Debris? start->decision_type container_solid Select compatible solid waste container (e.g., HDPE pail) decision_type->container_solid Solid container_liquid Select compatible liquid waste container (e.g., HDPE bottle) decision_type->container_liquid Liquid container_debris Use clear plastic bag inside a labeled pail decision_type->container_debris Debris label_step Affix 'Hazardous Waste' Label. List all chemical constituents. Avoid abbreviations. container_solid->label_step container_liquid->label_step container_debris->label_step storage_step Place sealed container in Satellite Accumulation Area (SAA) with secondary containment. label_step->storage_step monitor_step Monitor accumulation volume and date. storage_step->monitor_step pickup_request Request pickup from Institutional EHS Department monitor_step->pickup_request final_disposal Transport and final disposal by licensed hazardous waste vendor. pickup_request->final_disposal

Caption: Disposal workflow for 2,4-Dimethoxy-3-methylbenzenesulfinic acid.

Quantitative Data and Key Parameters

The following table summarizes essential parameters for the disposal of 2,4-Dimethoxy-3-methylbenzenesulfinic acid.

ParameterGuidelineRationale & References
EPA Hazardous Waste Status Likely Corrosive (D002) if pH ≤ 2.0; otherwise managed as hazardous based on irritant properties.Sulfinic acids are acidic and can meet the definition of corrosivity. General laboratory practice dictates treating chemical waste as hazardous.[4][13]
Recommended Disposal Method Collection for disposal by a licensed hazardous waste contractor.Sink disposal of organic chemicals is prohibited to protect waterways and infrastructure. Landfilling is only permissible after appropriate treatment at a licensed facility.[8][9][12]
Compatible Container Materials High-Density Polyethylene (HDPE), Borosilicate Glass, Polypropylene.These materials exhibit broad chemical resistance to organic acids, preventing container failure.[9][10]
Incompatible Materials for Storage Strong Oxidizing Agents, Strong Bases (Caustics), Sulfides.To prevent exothermic reactions, gas generation, or other hazardous conditions in the waste container.[4][5]
Required Personal Protective Equipment (PPE) During Handling Safety Goggles or Face Shield, Nitrile or Neoprene Gloves, Lab Coat.To protect against splashes, skin contact, and contamination of personal clothing.[1][2]
Spill Cleanup Material Vermiculite, Dry Sand, or other inert absorbent material.To safely absorb spilled material for collection as hazardous waste. Do not use combustible materials like paper towels for large spills.[14]

Emergency Procedures: Spill Management

In the event of a small spill of solid 2,4-Dimethoxy-3-methylbenzenesulfinic acid:

  • Alert Personnel : Inform colleagues in the immediate area.

  • Don PPE : Ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Containment : Gently cover the spill with an inert absorbent material like vermiculite or dry sand to prevent the dust from becoming airborne.[14]

  • Collection : Carefully sweep up the absorbed material and place it into a designated hazardous waste container.

  • Decontamination : Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS department, as per your institutional policy.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

Waste Minimization: A Proactive Approach

The most effective way to manage waste is to prevent its generation in the first place.[11]

  • Scale Reduction : Whenever possible, reduce the scale of experiments to minimize the quantity of waste produced.[11]

  • Inventory Management : Maintain a well-organized chemical inventory to avoid purchasing duplicate materials and to prevent chemicals from expiring and becoming waste.[11]

  • Substitution : Where scientifically viable, consider using less hazardous alternative reagents.

By integrating these principles of hazard awareness, procedural diligence, and proactive minimization, we can ensure the safe and responsible management of 2,4-Dimethoxy-3-methylbenzenesulfinic acid, upholding our commitment to a safe and sustainable research environment.

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